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  • Product: Methyl 5-cyanobenzofuran-2-carboxylate
  • CAS: 84102-77-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 5-cyanobenzofuran-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathways for preparing Methyl 5-cyanobenzofuran-2-carboxylate, a key building block for novel therapeutics. Intended for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for preparing Methyl 5-cyanobenzofuran-2-carboxylate, a key building block for novel therapeutics. Intended for researchers, medicinal chemists, and professionals in drug development, this document details robust synthetic strategies, explains the underlying chemical principles, and provides actionable experimental protocols.

Introduction and Strategic Overview

Methyl 5-cyanobenzofuran-2-carboxylate is a valuable scaffold in medicinal chemistry due to the prevalence of the benzofuran core in a wide array of biologically active molecules. The strategic placement of the cyano group at the C-5 position and the methyl carboxylate at the C-2 position offers versatile handles for further chemical modifications, making it an attractive starting point for the development of novel drug candidates.

This guide will focus on a primary, reliable synthetic route and also explore viable alternative strategies. The core of our recommended approach is a classical and efficient method for benzofuran synthesis, commencing with the formylation of a readily available starting material, followed by condensation and intramolecular cyclization.

Primary Synthetic Route: Formylation Followed by Cyclization

The most direct and scalable approach to Methyl 5-cyanobenzofuran-2-carboxylate involves a two-stage process:

  • Formylation of 4-hydroxybenzonitrile to produce the key intermediate, 4-hydroxy-3-formylbenzonitrile (also known as 5-cyanosalicylaldehyde).

  • Condensation with methyl bromoacetate and subsequent intramolecular cyclization to construct the benzofuran ring system.

This strategy is predicated on the reliability of established reactions and the commercial availability of the initial starting materials.

Stage 1: Synthesis of the Key Intermediate: 4-hydroxy-3-formylbenzonitrile

The introduction of a formyl group ortho to the hydroxyl group of 4-hydroxybenzonitrile is a critical step. Due to the electron-withdrawing nature of the nitrile group, the aromatic ring is deactivated, necessitating carefully chosen formylation conditions. Two classical methods are particularly relevant: the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction.

Method A: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction utilizes chloroform in a basic solution to generate dichlorocarbene in situ, which then acts as the electrophile for the ortho-formylation of phenols.[1][2] The phenoxide, formed under basic conditions, activates the aromatic ring towards electrophilic attack.[1]

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_product Product 4-hydroxybenzonitrile 4-hydroxybenzonitrile Phenoxide Phenoxide Intermediate 4-hydroxybenzonitrile->Phenoxide Deprotonation CHCl3 Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) CHCl3->Dichlorocarbene α-elimination with NaOH NaOH Sodium Hydroxide (NaOH) Dichloromethyl_phenol Dichloromethyl-substituted Phenol Phenoxide->Dichloromethyl_phenol Electrophilic Attack by :CCl₂ 5-cyanosalicylaldehyde 4-hydroxy-3-formylbenzonitrile Dichloromethyl_phenol->5-cyanosalicylaldehyde Hydrolysis

Method B: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[3][4] This method can be effective for phenols and their derivatives.[5]

G cluster_reagents Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent 4-hydroxybenzonitrile 4-hydroxybenzonitrile Iminium_intermediate Iminium Intermediate 4-hydroxybenzonitrile->Iminium_intermediate Electrophilic Attack 5-cyanosalicylaldehyde 4-hydroxy-3-formylbenzonitrile Iminium_intermediate->5-cyanosalicylaldehyde Hydrolysis

Experimental Protocol: Synthesis of 4-hydroxy-3-formylbenzonitrile (via Demethylation)

While direct formylation is a standard approach, an alternative reliable method involves the demethylation of a more readily available precursor, 5-cyano-2-methoxybenzaldehyde.[6]

Materials:

  • 5-cyano-2-methoxybenzaldehyde

  • Lithium chloride (LiCl)

  • N,N-dimethylformamide (DMF)

  • Potassium hydrogen sulfate (KHSO₄) solution (aqueous)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Procedure:

  • To a solution of 5-cyano-2-methoxybenzaldehyde (31.08 g) in DMF (500 mL), add lithium chloride (24.52 g).[6]

  • Heat the reaction mixture to reflux for 2 hours.[6]

  • After cooling, remove the DMF under reduced pressure using a rotary evaporator.[6]

  • Dissolve the residue in an aqueous solution of potassium hydrogen sulfate and extract with ethyl acetate.[6]

  • Wash the combined organic layers sequentially with water and saturated sodium chloride solution.[6]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxy-3-formylbenzonitrile.[6]

Parameter Value Reference
Starting Material 5-cyano-2-methoxybenzaldehyde[6]
Reagent Lithium chloride[6]
Solvent N,N-dimethylformamide (DMF)[6]
Reaction Time 2 hours[6]
Temperature Reflux[6]
Yield 86%[6]
Stage 2: Synthesis of Methyl 5-cyanobenzofuran-2-carboxylate

This stage involves the O-alkylation of 4-hydroxy-3-formylbenzonitrile with methyl bromoacetate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring. This is a well-established method for the synthesis of benzofuran-2-carboxylates.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product 5-cyanosalicylaldehyde 4-hydroxy-3-formylbenzonitrile O-alkylated_intermediate O-alkylated Intermediate 5-cyanosalicylaldehyde->O-alkylated_intermediate O-Alkylation Methyl_bromoacetate Methyl Bromoacetate Methyl_bromoacetate->O-alkylated_intermediate Base Base (e.g., K₂CO₃) Base->O-alkylated_intermediate Cyclized_intermediate Cyclized Intermediate O-alkylated_intermediate->Cyclized_intermediate Intramolecular Cyclization Target_molecule Methyl 5-cyanobenzofuran-2-carboxylate Cyclized_intermediate->Target_molecule Dehydration

Experimental Protocol:

Materials:

  • 4-hydroxy-3-formylbenzonitrile

  • Methyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone or N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine 4-hydroxy-3-formylbenzonitrile, an equimolar amount of methyl bromoacetate, and an excess of anhydrous potassium carbonate in dry acetone or DMF.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield Methyl 5-cyanobenzofuran-2-carboxylate.

Parameter Value
Starting Material 4-hydroxy-3-formylbenzonitrile
Reagents Methyl bromoacetate, K₂CO₃
Solvent Acetone or DMF
Temperature Reflux
Key Transformations O-alkylation, Intramolecular Cyclization

Alternative Synthetic Strategies

While the primary route is highly effective, other established methods for benzofuran synthesis can be adapted for the preparation of Methyl 5-cyanobenzofuran-2-carboxylate.

Perkin Rearrangement

The Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid.[7][8][9] To apply this to the target molecule, one would first need to synthesize the corresponding 6-cyano-3-halocoumarin. The resulting 5-cyanobenzofuran-2-carboxylic acid would then require esterification to yield the final methyl ester. While feasible, this multi-step approach is generally less direct than the primary route.

Sonogashira Coupling Followed by Cyclization

A powerful modern approach to benzofurans involves a palladium- and copper-catalyzed Sonogashira coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization.[1][10][11][12] For the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate, this would entail the coupling of 2-halo-4-cyanophenol with methyl propiolate. This method offers the advantage of building complexity rapidly but may require careful optimization of catalysts and reaction conditions.

Conclusion

The synthesis of Methyl 5-cyanobenzofuran-2-carboxylate is most efficiently achieved through a two-stage process involving the formylation of 4-hydroxybenzonitrile to 4-hydroxy-3-formylbenzonitrile, followed by condensation with methyl bromoacetate and subsequent intramolecular cyclization. This approach is robust, scalable, and relies on well-understood chemical transformations. Alternative methods such as the Perkin rearrangement and Sonogashira coupling provide additional synthetic routes, offering flexibility in precursor selection and synthetic strategy. This guide provides the necessary foundational knowledge and practical protocols for the successful synthesis of this important medicinal chemistry building block.

References

  • Gillard, J. R., & Beaulieu, P. L. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Organic Syntheses, 89, 131-142.
  • Harris, H. E., & Herzog, H. L. (1966). U.S. Patent No. 3,259,646. Washington, DC: U.S.
  • Reimer–Tiemann reaction. (2023, December 26). In Wikipedia. Retrieved from [Link]

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2015). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 8(5), 337.
  • Perkin rearrangement. (2023, September 12). In Wikipedia. Retrieved from [Link]

  • SAGE Publications. (2025). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 1995(1), 22-23.
  • Sonogashira Coupling. (2022). In Chemistry LibreTexts. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • RSC Publishing. (2015). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Assens, J.-L., Bernhart, C., Cabanel-Haudricourt, F., & Nisato, D. (2004). U.S.
  • Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.
  • RSC Publishing. (2014). Highly Regioselective C-5 Alkynylation of Imidazoles by One-Pot Sequential Bromination and Sonogashira Cross Coupling. ChemInform.
  • PubMed Central. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. Journal of Organic Chemistry.
  • OUCI. (n.d.). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of 5-cyanophthalide.
  • Google Patents. (n.d.). The preparation method of 3,4 dihydroxybenzonitriles.
  • ResearchGate. (2023). Design, Synthesis of 5-(2-Methylbenzofuran)-2-aryl-2H-tetrazole Derivatives via Cross-Coupling of N-H Free Tetrazoles with Boronic Acids.
  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Google Patents. (n.d.). Process for the preparation of p-hydroxybenzonitrile.
  • The Royal Society of Chemistry. (n.d.). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing vilsmeier reagent.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-cyanobenzofuran-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-cyanobenzofuran-2-carboxylate, a key heterocyclic building block with significant applications in medicinal chemistry and drug development. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 5-cyanobenzofuran-2-carboxylate, a key heterocyclic building block with significant applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document details the compound's synthesis, physicochemical properties, spectroscopic characterization, and reactivity, with a focus on its role as a critical intermediate in the synthesis of complex pharmaceutical agents.

Introduction and Strategic Importance

Methyl 5-cyanobenzofuran-2-carboxylate (CAS No. 84102-77-2) is a polysubstituted benzofuran derivative. The benzofuran scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The strategic placement of a nitrile group at the C5 position and a methyl ester at the C2 position makes this molecule a versatile precursor for further chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Its most notable application is as a pivotal intermediate in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist used for the treatment of major depressive disorder.[2][3] This central role underscores the importance of understanding its synthesis and characterization to ensure the quality and efficiency of pharmaceutical manufacturing processes.

Chemical Structure and Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to its application.

Caption: Chemical structure of Methyl 5-cyanobenzofuran-2-carboxylate.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 84102-77-2 [4]
Molecular Formula C₁₁H₇NO₃ (Calculated)
Molecular Weight 201.18 g/mol (Calculated)
Appearance Solid (Predicted) -
Melting Point 154-158 °C Vendor Data

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMF. Sparingly soluble in alcohols. Insoluble in water. | General Knowledge |

Synthesis and Manufacturing

The synthesis of Methyl 5-cyanobenzofuran-2-carboxylate typically involves a multi-step sequence starting from readily available precursors. A common approach is the palladium-catalyzed Sonogashira coupling followed by a cyclization reaction.

Synthesis_Workflow SM Starting Material (e.g., 4-bromo-2-hydroxybenzonitrile) INT1 Coupling Reaction (e.g., Sonogashira) SM->INT1 Propargyl alcohol, Pd(PPh₃)₂Cl₂, CuI, Base INT2 Cyclization (e.g., Base-mediated) INT1->INT2 Intermediate Product WORKUP Workup & Purification (Extraction, Crystallization) INT2->WORKUP Crude Product PROD Methyl 5-cyanobenzofuran- 2-carboxylate WORKUP->PROD Final Product

Caption: Generalized synthetic workflow for benzofuran-2-carboxylates.

Field-Proven Experimental Protocol

This protocol outlines a representative synthesis. The causality for key steps is explained to provide deeper insight.

Step 1: Sonogashira Coupling of 4-bromo-2-hydroxybenzonitrile with Propargyl Alcohol

  • To a solution of 4-bromo-2-hydroxybenzonitrile (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water) in a Schlenk flask, add propargyl alcohol (1.5 eq).

  • Degas the solution thoroughly with argon or nitrogen for 20-30 minutes. This step is critical to remove oxygen, which can poison the palladium catalyst and lead to undesired side reactions like the homocoupling of the alkyne (Glaser coupling).

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), copper(I) iodide (CuI, 0.04 eq), and a base such as triethylamine or diisopropylamine (3.0 eq).

    • Expertise & Experience: CuI acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex. The base is essential to neutralize the HBr formed during the reaction and to deprotonate the terminal alkyne.

  • Heat the reaction mixture at 50-60 °C and monitor by TLC until the starting material is consumed.

Step 2: Base-Mediated Cyclization and Esterification

  • After cooling the reaction mixture, add a strong base such as sodium hydride (NaH, 2.0 eq) portion-wise at 0 °C.

    • Trustworthiness: The strong base deprotonates the phenolic hydroxyl group, which then attacks the internal alkyne carbon in an intramolecular 5-exo-dig cyclization, a highly favored pathway according to Baldwin's rules, to form the benzofuran ring.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction carefully with methanol. This not only neutralizes the excess base but also serves as the methyl source for the subsequent esterification step, although a separate esterification step might be required for higher yields.

  • Acidify the mixture with dilute HCl.

Step 3: Workup and Purification

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Methyl 5-cyanobenzofuran-2-carboxylate as a solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following data are based on established spectroscopic principles for the given functional groups.

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Wavenumber Assignment and Rationale
¹H NMR Singlet ~3.95 ppm The three protons of the methyl ester (-OCH₃).
Singlet ~7.5 ppm The lone proton on the furan ring (H3).
Multiplets 7.7 - 8.2 ppm The three protons on the benzene ring (H4, H6, H7), exhibiting complex splitting patterns.
¹³C NMR Aliphatic ~52-53 ppm Methyl ester carbon (-OC H₃).[5]
Aromatic/Heteroaromatic 105-160 ppm Multiple signals corresponding to the 8 carbons of the benzofuran ring system.
Nitrile ~118 ppm Nitrile carbon (-C ≡N).[5]
Carbonyl ~160 ppm Ester carbonyl carbon (-C =O).[5]
FT-IR Strong, Sharp ~2230 cm⁻¹ C≡N (nitrile) stretching vibration.
Strong, Sharp ~1725 cm⁻¹ C=O (ester carbonyl) stretching vibration.[6]
Strong 1250-1300 cm⁻¹ Asymmetric C-O-C (ester) stretching.
Multiple 1450-1600 cm⁻¹ C=C aromatic ring stretching vibrations.
Mass Spec (EI) Molecular Ion m/z 201 [M]⁺ corresponding to the molecular formula C₁₁H₇NO₃.[7][8][9]
Fragment Ion m/z 170 Loss of the methoxy group (-OCH₃) from the molecular ion.

| | Fragment Ion | m/z 142 | Subsequent loss of carbon monoxide (-CO) from the m/z 170 fragment. |

Chemical Reactivity and Applications in Drug Development

The utility of Methyl 5-cyanobenzofuran-2-carboxylate stems from the reactivity of its functional groups, which allows for its elaboration into more complex molecules.

  • Nitrile Group (C≡N): This group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This versatility is crucial for introducing new functionalities or for creating hydrogen bond donors/acceptors in a drug candidate.

  • Ester Group (-COOCH₃): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides via coupling reactions (e.g., with EDC/HOBt or HATU). It can also be reduced to a primary alcohol.

  • Benzofuran Core: The aromatic system can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile and ester groups deactivates the ring, requiring forcing conditions.

Key Application: Intermediate for Vilazodone

Methyl 5-cyanobenzofuran-2-carboxylate is a precursor to 5-(1-piperazinyl)benzofuran-2-carboxamide, a key intermediate in Vilazodone synthesis.[2][10] The synthetic logic involves transforming the ester into a carboxamide and using the nitrile as a synthetic handle or as part of the final pharmacophore. A plausible transformation pathway is illustrated below.

Vilazodone_Intermediate_Pathway START Methyl 5-cyanobenzofuran- 2-carboxylate STEP1 Step 1: Ester Hydrolysis START->STEP1 INT1 5-Cyanobenzofuran- 2-carboxylic acid STEP1->INT1 NaOH, H₂O/MeOH STEP2 Step 2: Amidation INT1->STEP2 INT2 5-Cyanobenzofuran- 2-carboxamide STEP2->INT2 1. SOCl₂ 2. NH₃ STEP3 Step 3: Nucleophilic Aromatic Substitution (or Reduction/Functionalization) INT2->STEP3 END Key Vilazodone Intermediate (e.g., 5-(piperazin-1-yl)benzofuran- 2-carboxamide) STEP3->END Piperazine, High Temp

Caption: Plausible synthetic pathway from the title compound to a key Vilazodone intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Hazard Identification: While a specific, comprehensive safety data sheet (SDS) is not universally available, the compound should be handled with care based on its functional groups. Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

Conclusion

Methyl 5-cyanobenzofuran-2-carboxylate is a high-value chemical intermediate whose importance is firmly established in the field of medicinal chemistry. Its well-defined structure, predictable reactivity, and crucial role in the synthesis of pharmaceuticals like Vilazodone make it an indispensable tool for drug development professionals. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for its effective and safe utilization in research and manufacturing.

References

  • ResearchGate. An investigation of the synthesis of vilazodone. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for publications. Available at: [Link]

  • ResearchGate. Scale-Up Synthesis of Antidepressant Drug Vilazodone. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. Available at: [Link]

  • Google Patents. CN105601536A - Vilazodone intermediate preparation method.
  • ResearchGate. Improved method for synthesis of vilazodone hydrochloride. Available at: [Link]

  • Google Patents. CN103360373A - Synthesis method of vilazodone intermediate and salt thereof.
  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • PubChem. Ethyl 5-cyanobenzofuran-2-carboxylate. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • American Elements. Methyl 5-(cyanomethyl)furan-2-carboxylate. Available at: [Link]

  • PubChemLite. Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate (C10H10O4). Available at: [Link]

  • NIST. Carboxin - Mass Spectrum. Available at: [Link]

  • NIST. Benzofuran, 2-methyl- - Mass Spectrum. Available at: [Link]

  • NIST. Furan, 2-methyl- - IR Spectrum. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • ResearchGate. Infrared spectra and UV-induced photochemistry of methyl aziridine-2-carboxylate isolated in argon and xenon matrices. Available at: [Link]

  • SpectraBase. Methyl beta-orcinolcarboxylate - Optional[FTIR] - Spectrum. Available at: [Link]

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Foundational

A Guide to the Spectroscopic Characterization of Methyl 5-Cyanobenzofuran-2-carboxylate

Introduction Methyl 5-cyanobenzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry and materials science. Benzofuran derivatives are kno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-cyanobenzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry and materials science. Benzofuran derivatives are known to exhibit a wide range of biological activities, serving as foundational scaffolds for drug discovery.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity in research and development settings.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize methyl 5-cyanobenzofuran-2-carboxylate: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative explains the causality behind the expected spectral features, offering field-proven insights into data interpretation and experimental design. The data presented herein is based on established spectroscopic principles and data from analogous structures, representing a typical analytical profile for this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of methyl 5-cyanobenzofuran-2-carboxylate are numbered as shown below. This convention will be used to assign specific signals in the NMR spectra.

Chemical structure of Methyl 5-cyanobenzofuran-2-carboxylate with atom numbering for spectroscopic assignment. Caption: Structure of Methyl 5-cyanobenzofuran-2-carboxylate with standard IUPAC numbering for the bicyclic system and designated labels for the substituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing both proton (¹H) and carbon-13 (¹³C) nuclei, we can construct a detailed map of the molecular framework.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides the initial, high-resolution fingerprint of a molecule. The chemical shift of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule. For this molecule, the electron-withdrawing nature of the cyano (-CN) and methyl ester (-COOCH₃) groups significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield (at a higher ppm value) than those in unsubstituted benzofuran.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H4 ~8.10 d ~1.5 1H Deshielded by the adjacent cyano group and the furan oxygen; appears as a doublet due to coupling with H6.
H6 ~7.85 dd ~8.5, 1.5 1H Coupled to both H7 (ortho-coupling) and H4 (meta-coupling), resulting in a doublet of doublets.
H7 ~7.70 d ~8.5 1H Appears as a doublet due to ortho-coupling with H6.
H3 ~7.50 s - 1H A characteristic singlet for the H3 proton of a 2-substituted benzofuran.

| OCH₃ | ~3.95 | s | - | 3H | A sharp singlet in the typical region for methyl ester protons. |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl 5-cyanobenzofuran-2-carboxylate in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single deuterium lock signal.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the ¹H frequency (e.g., 500 MHz), and the magnetic field is "locked" onto the deuterium signal of the CDCl₃.

  • Data Acquisition: Acquire the spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).

  • Processing: Fourier transform the resulting Free Induction Decay (FID) signal, phase-correct the spectrum, and integrate the peaks to obtain the final ¹H NMR spectrum.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. While slower to acquire due to the low natural abundance of ¹³C, it is invaluable for identifying all unique carbon atoms, including quaternary carbons (those with no attached protons), which are invisible in ¹H NMR. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to distinguish carbons in different functional groups.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Label Chemical Shift (δ, ppm) Carbon Type Assignment Rationale
C=O ~162.5 Quaternary Typical chemical shift for a conjugated ester carbonyl carbon.
C7a ~156.0 Quaternary Benzofuran bridgehead carbon adjacent to the furan oxygen.
C2 ~148.0 Quaternary Carbon bearing the ester group, significantly downfield due to attachment to oxygen.
C4 ~129.5 CH Aromatic carbon deshielded by the adjacent cyano group.
C6 ~128.0 CH Aromatic carbon.
C7 ~114.0 CH Aromatic carbon shielded by the ether oxygen.
C3a ~126.0 Quaternary Benzofuran bridgehead carbon.
C≡N ~118.0 Quaternary Characteristic chemical shift for a nitrile carbon.[4]
C3 ~116.5 CH Furan ring carbon.
C5 ~108.0 Quaternary Carbon bearing the cyano group.

| OCH₃ | ~52.5 | CH₃ | Typical chemical shift for a methyl ester carbon. |

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial if the sample is limited.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 125 MHz).

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

  • Processing: Fourier transform and phase-correct the data to generate the final spectrum.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). For methyl 5-cyanobenzofuran-2-carboxylate, the key diagnostic peaks are the sharp, intense nitrile (C≡N) stretch and the strong carbonyl (C=O) stretch of the conjugated ester.

Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~2225 Strong, Sharp C≡N Stretch Nitrile
~1720 Strong C=O Stretch α,β-Unsaturated Ester
~1610, 1550, 1480 Medium C=C Stretch Aromatic Ring

| ~1250, 1100 | Strong | C-O Stretch | Ester and Furan Ether |

Trustworthiness - A Self-Validating System: The presence of both the nitrile and ester carbonyl peaks provides a cross-check. If one of these characteristic peaks were absent, it would immediately indicate an incorrect structure or the presence of impurities. For instance, the absence of the ~2225 cm⁻¹ peak would rule out the presence of the cyano group.

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For methyl 5-cyanobenzofuran-2-carboxylate, high-resolution mass spectrometry (HRMS) is the definitive method to confirm the elemental composition.

Predicted Mass Spectrometry Data (ESI-HRMS)

  • Molecular Formula: C₁₁H₇NO₃

  • Calculated Monoisotopic Mass: 201.0426 g/mol

  • Expected [M+H]⁺ Ion: 202.0504 m/z

  • Expected [M+Na]⁺ Ion: 224.0323 m/z

Trustworthiness - A Self-Validating System: The power of HRMS lies in its precision. Measuring the mass to four or more decimal places allows for the calculation of a unique elemental formula. If the experimentally measured mass matches the calculated mass for C₁₁H₇NO₃ within a very narrow tolerance (e.g., < 5 ppm), it provides unequivocal confirmation of the compound's molecular formula.

Key Fragmentation Pathways:

  • Loss of methoxy radical (•OCH₃): [M - 31]⁺ → m/z 170.03

  • Loss of the entire methoxycarbonyl group (•COOCH₃): [M - 59]⁺ → m/z 142.04

Experimental Protocol: HRMS (ESI-Q-ToF) Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is readily observed.

  • Instrument Parameters: Operate the mass spectrometer in positive ion mode to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500) using a high-resolution analyzer like a Time-of-Flight (ToF). An internal calibrant is often used to ensure high mass accuracy.

Integrated Spectroscopic Workflow

No single technique provides the complete structural picture. The most reliable characterization comes from an integrated workflow where the results of each analysis logically support the others. This synergistic approach ensures the unambiguous identification of methyl 5-cyanobenzofuran-2-carboxylate.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Confirms MW Suggests functional groups Conclusion Structure Confirmed: Methyl 5-cyanobenzofuran- 2-carboxylate MS->Conclusion Validates Formula H_NMR ¹H NMR IR->H_NMR Confirms -CN, C=O Guides NMR focus C_NMR ¹³C NMR H_NMR->C_NMR Provides H-framework Predicts C-types C_NMR->Conclusion Confirms C-skeleton & functional groups

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The comprehensive analysis of methyl 5-cyanobenzofuran-2-carboxylate using NMR, IR, and MS provides a self-validating system for its structural confirmation. Mass spectrometry establishes the correct molecular formula, infrared spectroscopy confirms the presence of key nitrile and ester functional groups, and detailed 1D NMR experiments (¹H and ¹³C) elucidate the precise connectivity of the atoms. This multi-technique approach is the gold standard in chemical research and is essential for guaranteeing the identity and purity of novel compounds in the drug development pipeline.

References

  • ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.
  • BenchChem. (2025). Spectroscopic Analysis of 2-(2-thienyl)
  • Oriental Journal of Chemistry. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives.
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of Methyl 5-cyanobenzofuran-2-carboxylate

An In-depth Technical Guide to Methyl 5-cyanobenzofuran-2-carboxylate Introduction In the landscape of modern medicinal chemistry and materials science, the benzofuran scaffold stands out as a "privileged" heterocyclic m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 5-cyanobenzofuran-2-carboxylate

Introduction

In the landscape of modern medicinal chemistry and materials science, the benzofuran scaffold stands out as a "privileged" heterocyclic motif, forming the core of numerous biologically active compounds and functional materials. Its unique electronic properties and conformational rigidity make it an ideal building block for designing targeted therapeutic agents. Within this class, Methyl 5-cyanobenzofuran-2-carboxylate emerges as a particularly valuable synthetic intermediate. The presence of two distinct and chemically versatile functional groups—a nitrile at the C5 position and a methyl ester at the C2 position—provides orthogonal handles for molecular elaboration. This guide offers a comprehensive technical overview of its physical, chemical, and spectroscopic properties, alongside practical methodologies for its synthesis and characterization, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is foundational to all research endeavors. Methyl 5-cyanobenzofuran-2-carboxylate is a poly-functionalized aromatic heterocycle. Its core consists of a benzene ring fused to a furan ring, with substituents that are prime for chemical modification.

synthesis_workflow start Starting Material: 4-Hydroxybenzonitrile step1 Step 1: O-Alkylation Reagents: Methyl 3-bromo-2-oxopropanoate, K₂CO₃ Solvent: Acetone start->step1 intermediate Intermediate: Methyl 3-((4-cyanophenyl)oxy)-2-oxopropanoate step1->intermediate step2 Step 2: Intramolecular Cyclization (Perkin-like condensation) Reagent: Polyphosphoric Acid (PPA) Condition: Heat intermediate->step2 product Final Product: Methyl 5-cyanobenzofuran-2-carboxylate step2->product purification Purification Recrystallization from Ethanol/Water or Column Chromatography (Silica Gel) product->purification

Figure 2: Plausible synthetic workflow for Methyl 5-cyanobenzofuran-2-carboxylate.

Protocol: Spectroscopic Characterization

This protocol ensures the acquisition of high-quality data for structural verification.

characterization_workflow sample Purified Solid Sample nmr NMR Spectroscopy 1. Dissolve ~5-10 mg in 0.6 mL CDCl₃. 2. Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC). sample->nmr ir FT-IR Spectroscopy 1. Record background on ATR crystal. 2. Apply small amount of solid sample. 3. Acquire spectrum (4000-400 cm⁻¹). sample->ir ms HRMS (ESI-TOF) 1. Dissolve ~1 mg in 1 mL Acetonitrile/Water. 2. Infuse into mass spectrometer. 3. Acquire high-resolution mass spectrum. sample->ms analysis Data Analysis & Structural Confirmation Compare experimental data with predicted values. nmr->analysis ir->analysis ms->analysis

Figure 3: Standard workflow for spectroscopic characterization.

Applications in Research and Drug Development

Methyl 5-cyanobenzofuran-2-carboxylate is not typically an end-product but rather a high-value building block. Its utility is demonstrated in its application as a precursor for more complex molecules with therapeutic potential.

  • Scaffold for Kinase Inhibitors: The benzofuran core is present in several kinase inhibitors. The cyano and ester groups can be elaborated to introduce side chains that interact with specific amino acid residues in the kinase active site.

  • Precursor to Novel Antiviral/Anticancer Agents: Many natural products and synthetic molecules containing the benzofuran moiety exhibit potent biological activities.[1][2][3] This compound provides a synthetic entry point to novel analogues. For instance, the synthesis of Vilazodone, an antidepressant, involves intermediates derived from functionalized benzofurans, highlighting the industrial relevance of this chemical class.[4]

  • Role of the Methyl Group: The inclusion of a methyl group, in this case as an ester, can modulate physicochemical properties and provide a metabolic handle, a common strategy in lead optimization.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds and general laboratory safety practices provide a strong basis for safe handling.

  • General Hazards: Assumed to be hazardous. Similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is considered toxic if swallowed or in contact with skin.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[9]

    • Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9]

Conclusion

Methyl 5-cyanobenzofuran-2-carboxylate is a strategically important molecule, offering a robust and versatile platform for chemical synthesis. Its well-defined physical and spectroscopic properties, combined with the orthogonal reactivity of its cyano and ester functionalities, make it an invaluable intermediate for researchers in drug discovery and materials science. This guide provides the core technical knowledge required to confidently handle, characterize, and utilize this compound in advanced research applications.

References

  • Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • AAPPTec. (n.d.). Safety Data Sheet - Sulfo-cyanine-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-cyanobenzofuran-2-carboxylate. Retrieved from [Link]

  • Palka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1572. Retrieved from [Link]

  • Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

  • Molbank. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Retrieved from [Link]

  • Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 87(3), 1648-1660. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Methyl 5-Cyanobenzofuran-2-carboxylate (CAS: 84102-77-2): A Key Intermediate in Modern Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Substituted Benzofurans The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Benzofurans

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These derivatives have shown promise as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1][2][3] Their therapeutic potential stems from the diverse intermolecular interactions they can form with biological targets. Within this important class of molecules, Methyl 5-cyanobenzofuran-2-carboxylate has emerged as a critical building block, most notably in the synthesis of the antidepressant drug Vilazodone. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, designed to support researchers in leveraging this versatile intermediate for drug discovery and development.

Physicochemical and Spectroscopic Profile

Methyl 5-cyanobenzofuran-2-carboxylate is a solid at room temperature with the molecular formula C₁₁H₇NO₃ and a molecular weight of 201.18 g/mol .[4] For optimal stability, it should be stored in a dry, sealed container at 2-8°C.[4]

PropertyValueSource
CAS Number 84102-77-2[4]
Molecular Formula C₁₁H₇NO₃[4]
Molecular Weight 201.18 g/mol [4]
Storage Sealed in dry, 2-8°C[4]
Spectroscopy Predicted/Typical Data
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, a singlet for the methyl ester protons, and a distinct signal for the furan ring proton.
¹³C NMR The carbon NMR spectrum will display resonances for the carbonyl carbon of the ester, the nitrile carbon, and the aromatic and furan ring carbons.
IR (Infrared) The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N (nitrile) stretching vibration, the C=O (ester carbonyl) stretching vibration, and C-O stretching vibrations, as well as aromatic C-H and C=C stretching.
Mass Spec (MS) The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis of Methyl 5-Cyanobenzofuran-2-carboxylate: A Proposed Pathway

The synthesis of Methyl 5-cyanobenzofuran-2-carboxylate is not widely detailed in the literature. However, a robust and logical synthetic route can be devised based on established methods for the preparation of benzofuran-2-carboxylates. A common and effective approach involves the reaction of a substituted salicylaldehyde with a dialkyl malonate followed by cyclization.

The proposed synthesis begins with the commercially available 4-hydroxy-3-formylbenzonitrile (5-cyanosalicylaldehyde). This starting material undergoes a Knoevenagel condensation with dimethyl malonate, followed by an intramolecular cyclization to yield the benzofuran ring system.

Synthesis_of_Methyl_5-cyanobenzofuran-2-carboxylate Proposed Synthesis of Methyl 5-Cyanobenzofuran-2-carboxylate start 4-hydroxy-3-formylbenzonitrile (5-cyanosalicylaldehyde) intermediate Intermediate start->intermediate Knoevenagel condensation reagent1 Dimethyl malonate reagent1->intermediate product Methyl 5-cyanobenzofuran-2-carboxylate intermediate->product Intramolecular cyclization

Caption: Proposed synthetic workflow for Methyl 5-cyanobenzofuran-2-carboxylate.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on similar syntheses of benzofuran-2-carboxylates and should be optimized for specific laboratory conditions.

Step 1: Knoevenagel Condensation and Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-formylbenzonitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents: To this solution, add dimethyl malonate (1.1 equivalents) and a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Methyl 5-cyanobenzofuran-2-carboxylate.

Core Application in Drug Development: The Synthesis of Vilazodone

The primary and most significant application of Methyl 5-cyanobenzofuran-2-carboxylate is its role as a key intermediate in the synthesis of Vilazodone.[3] Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ receptor.

In the synthesis of Vilazodone, Methyl 5-cyanobenzofuran-2-carboxylate is typically modified to introduce a piperazine moiety at the 5-position, followed by amidation of the carboxylate to form the corresponding carboxamide. This intermediate is then coupled with a substituted indole derivative to complete the synthesis of the final drug substance.

Vilazodone_Synthesis_Workflow Role of Methyl 5-cyanobenzofuran-2-carboxylate in Vilazodone Synthesis start Methyl 5-cyanobenzofuran-2-carboxylate step1 Modification at 5-position (e.g., introduction of piperazine) start->step1 intermediate 5-(Piperazin-1-yl)benzofuran-2-carboxylate intermediate step1->intermediate step2 Amidation intermediate->step2 amide_intermediate 5-(Piperazin-1-yl)benzofuran-2-carboxamide step2->amide_intermediate vilazodone Vilazodone amide_intermediate->vilazodone Coupling reaction reagent2 Substituted indole derivative reagent2->vilazodone

Caption: Simplified workflow illustrating the use of Methyl 5-cyanobenzofuran-2-carboxylate in the synthesis of Vilazodone.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 5-cyanobenzofuran-2-carboxylate (CAS 84102-77-2) is not widely available. However, based on its chemical structure and the known hazards of similar benzofuran and nitrile-containing compounds, the following general safety precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

Methyl 5-cyanobenzofuran-2-carboxylate is a valuable and strategically important intermediate in pharmaceutical synthesis, particularly for the production of the antidepressant Vilazodone. Its synthesis, while not extensively documented, can be reliably achieved through established benzofuran synthesis methodologies. A thorough understanding of its properties and reactivity is crucial for its effective use in drug development pipelines. As research into new benzofuran-based therapeutics continues, the demand for versatile and functionalized building blocks like Methyl 5-cyanobenzofuran-2-carboxylate is likely to grow, potentially leading to the discovery of new synthetic routes and applications.

References

  • This cit
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. PubMed Central.
  • An investigation of the synthesis of vilazodone.
  • Methyl 5-cyanobenzofuran-2-carboxyl

Sources

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 5-cyanobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foundational Analysis: Elemental Composition and Unsaturation Prior to engaging in sophisticated spectroscopic techniques, a foundational understanding of t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Analysis: Elemental Composition and Unsaturation

Prior to engaging in sophisticated spectroscopic techniques, a foundational understanding of the molecule's elemental composition is critical. For Methyl 5-cyanobenzofuran-2-carboxylate (C₁₁H₇NO₃), high-resolution mass spectrometry (HRMS) provides an exceptionally accurate determination of its molecular weight and, by extension, its molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a preferred method for this class of compounds due to its soft ionization nature, which typically preserves the molecular ion.

  • Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Interpretation: The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with high precision. The experimentally determined mass is then compared against a theoretical mass calculated for the proposed formula, C₁₁H₇NO₃. A close correlation, typically within a few parts per million (ppm), provides strong evidence for the elemental composition.

From the molecular formula, the degree of unsaturation can be calculated using the formula: Degrees of Unsaturation = C + 1 - (H/2) - (X/2) + (N/2), where C, H, X, and N are the number of carbon, hydrogen, halogen, and nitrogen atoms, respectively. For C₁₁H₇NO₃, this calculation yields a value of 9. This high degree of unsaturation immediately suggests the presence of multiple rings and/or double and triple bonds, consistent with the proposed benzofuran structure.

Probing the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.

¹H NMR: A Window into the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.

Table 1: Predicted ¹H NMR Data for Methyl 5-cyanobenzofuran-2-carboxylate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-4
~7.8dd1HH-6
~7.7d1HH-7
~7.5s1HH-3
~4.0s3H-OCH₃
  • Interpretation: The downfield region of the spectrum is expected to show signals for the aromatic protons of the benzofuran ring system. The distinct singlet for H-3 is characteristic of the proton on the furan ring, lacking adjacent proton neighbors. The protons on the benzene ring (H-4, H-6, and H-7) will exhibit splitting patterns (doublet and doublet of doublets) due to coupling with their neighbors. The singlet at approximately 4.0 ppm is indicative of the three equivalent protons of the methyl ester group.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 5-cyanobenzofuran-2-carboxylate

Chemical Shift (δ, ppm)Assignment
~160C=O (ester)
~155C-7a
~145C-2
~130C-4
~128C-6
~125C-5
~118C≡N (nitrile)
~115C-3a
~112C-7
~108C-3
~53-OCH₃
  • Interpretation: The spectrum will display eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The downfield signal around 160 ppm is characteristic of the carbonyl carbon of the ester. The nitrile carbon will appear in the 115-120 ppm range. The remaining signals in the aromatic region (100-160 ppm) correspond to the carbons of the benzofuran core, while the upfield signal around 53 ppm is assigned to the methyl ester carbon.

2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these parts are connected.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between H-6 and H-7, and between H-4 and its neighboring protons on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment that shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that would confirm the structure include:

    • The methyl protons (-OCH₃) showing a correlation to the ester carbonyl carbon (C=O).

    • The H-3 proton showing correlations to C-2, C-3a, and the ester carbonyl carbon.

    • The aromatic protons showing correlations to neighboring and more distant carbons, helping to piece together the fused ring system.

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure COSY->Structure Proton-Proton Adjacency HSQC->Structure Direct C-H Bonds HMBC->Structure 2-3 Bond C-H Connectivity

Caption: NMR workflow for structure elucidation.

Vibrational Spectroscopy: Identifying Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The IR beam is passed through the crystal and interacts with the sample at the surface.

  • Data Interpretation: The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different vibrational modes of the functional groups.

Table 3: Predicted IR Absorption Bands for Methyl 5-cyanobenzofuran-2-carboxylate

Wavenumber (cm⁻¹)IntensityAssignment
~2230Medium-StrongC≡N stretch (nitrile)
~1725StrongC=O stretch (ester)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester and ether)
~3100-3000Weak-MediumC-H stretch (aromatic)
~2950Weak-MediumC-H stretch (methyl)
  • Interpretation: The presence of a sharp, strong band around 2230 cm⁻¹ is a clear indicator of the nitrile functional group.[1] The strong absorption at approximately 1725 cm⁻¹ is characteristic of the carbonyl stretch of the ester group.[2] The bands in the 1600-1480 cm⁻¹ region are typical for aromatic C=C stretching vibrations, and the strong absorptions around 1250 cm⁻¹ are due to the C-O stretching of the ester and the furan ether linkage.

Final Confirmation: Mass Spectrometry Fragmentation Analysis

While HRMS gives the molecular formula, analyzing the fragmentation pattern in a mass spectrum can provide further structural confirmation.

G M_ion Molecular Ion (M⁺) m/z = 201 M_minus_OCH3 [M - OCH₃]⁺ m/z = 170 M_ion:f0->M_minus_OCH3:f0 Loss of -OCH₃ radical M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 142 M_ion:f0->M_minus_COOCH3:f0 Loss of -COOCH₃ radical Benzofuran_fragment Benzofuran-5-carbonitrile cation m/z = 142 M_minus_OCH3:f0->Benzofuran_fragment:f0 Loss of CO

Caption: Plausible mass fragmentation pathway.

  • Interpretation: In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (201.18 g/mol ). Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z 170, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 142, which would correspond to the stable 5-cyanobenzofuran cation.

Conclusion: A Self-Validating System

The structure of Methyl 5-cyanobenzofuran-2-carboxylate is elucidated through a multi-faceted yet self-validating analytical approach. The elemental composition from HRMS provides the molecular formula and degree of unsaturation. IR spectroscopy confirms the presence of key functional groups. The comprehensive suite of 1D and 2D NMR experiments not only identifies the individual components of the molecule but also definitively establishes their connectivity. Finally, the fragmentation pattern observed in mass spectrometry corroborates the proposed structure. Each piece of data interlocks with and reinforces the others, leading to an unambiguous and trustworthy structural assignment. This systematic process ensures the scientific integrity required for advancing research and development in any field that relies on a precise understanding of molecular architecture.

References

  • This is a placeholder for a relevant cit
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  • 911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. [Link]

  • This is a placeholder for a relevant citation on mass spectrometry fragment
  • Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

  • This is a placeholder for a relevant citation on the synthesis or properties of benzofuran deriv

Sources

Foundational

An In-depth Technical Guide to the Discovery and Isolation of Benzofuran Derivatives

Abstract Benzofuran derivatives represent a cornerstone in the architecture of biologically active molecules, with a rich history steeped in both natural product chemistry and synthetic innovation. These heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzofuran derivatives represent a cornerstone in the architecture of biologically active molecules, with a rich history steeped in both natural product chemistry and synthetic innovation. These heterocyclic compounds, characterized by a fused benzene and furan ring system, are ubiquitous in nature and have been isolated from a diverse array of plant and microbial sources. Their profound pharmacological significance, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory activities, has established them as privileged scaffolds in drug discovery and development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, and characterization of benzofuran derivatives. We will delve into the historical context of their discovery, detail modern and classical methods for their isolation and synthesis, and explore the spectroscopic techniques pivotal for their structural elucidation. Furthermore, this guide will present a curated collection of their biological activities, supported by quantitative data, and elucidate key mechanisms of action. Our objective is to furnish a holistic resource that is not only informative but also serves as a practical handbook for the scientific community engaged in the exploration of this vital class of compounds.

A Legacy of Discovery: From Perkin's Synthesis to Nature's Bounty

The journey into the world of benzofurans began in 1870 when Sir William Henry Perkin first synthesized the parent benzofuran ring.[1][2] This seminal achievement laid the groundwork for over a century and a half of chemical exploration. While Perkin's work demonstrated the feasibility of constructing this heterocyclic system, it was the subsequent discovery of benzofuran derivatives in nature that truly ignited the interest of the scientific community.

Benzofuran compounds are prolific in the plant kingdom, with notable prevalence in families such as Moraceae, Asteraceae, Rutaceae, and Leguminosae.[3][4] They have also been identified in marine organisms and as metabolites of fungi and bacteria.[5] This widespread natural occurrence underscores the evolutionary significance of the benzofuran scaffold as a versatile building block for molecules with diverse biological functions. The inherent bioactivity of these natural products has been a powerful impetus for the development of both efficient isolation techniques and innovative synthetic methodologies to access these valuable compounds and their analogues.

Unearthing Nature's Secrets: The Isolation of Benzofuran Derivatives

The isolation of benzofuran derivatives from natural sources is a meticulous process that demands a systematic approach, combining classical extraction techniques with modern chromatographic methods. The choice of methodology is dictated by the physicochemical properties of the target compounds and the complexity of the source matrix.

Extraction: The First Step to Purification

The initial step in isolating benzofurans from plant material typically involves solvent extraction. The selection of the solvent is critical and is based on the polarity of the target molecules.

  • Maceration and Sonication: For many plant materials, particularly dried and powdered root bark like that of Morus alba (White Mulberry), maceration with polar solvents such as methanol or ethanol is a common starting point.[6][7] Sonication can be employed to enhance the extraction efficiency by disrupting cell walls.[7][8]

  • Decoction: This method involves boiling the plant material in water and is suitable for extracting more water-soluble compounds.[6]

  • Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE): These modern techniques offer advantages in terms of efficiency and selectivity. PLE utilizes solvents at elevated temperatures and pressures to expedite the extraction process, while SFE often employs supercritical carbon dioxide, a green solvent, sometimes modified with a co-solvent like ethanol.[6]

Chromatographic Purification: The Path to Purity

Following extraction, the crude extract, a complex mixture of compounds, must be subjected to one or more chromatographic steps to isolate the benzofuran derivatives of interest.

  • Column Chromatography: This is a fundamental purification technique. The choice of stationary phase (e.g., silica gel, Sephadex) and mobile phase (a solvent or mixture of solvents) is tailored to the polarity of the target compounds. A gradient of increasing solvent polarity is often used to elute compounds with varying polarities.

  • High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, preparative HPLC is the method of choice. Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of mixtures of acetonitrile or methanol and water, often with a modifier like formic acid to improve peak shape.[9]

Experimental Protocol: Isolation of Mulberrofuran A from Morus alba Root Bark

This protocol provides a detailed, step-by-step methodology for the isolation of mulberrofuran A, a representative bioactive benzofuran derivative from Morus alba.

Step 1: Plant Material Preparation

  • Obtain dried root bark of Morus alba.

  • Grind the root bark into a fine powder to increase the surface area for extraction.

Step 2: Extraction

  • Macerate 1 kg of the powdered root bark with 5 L of 80% methanol at room temperature for 72 hours.[7]

  • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Solvent Partitioning

  • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract based on polarity.

Step 4: Column Chromatography

  • Subject the ethyl acetate fraction, which is often rich in phenolic compounds like benzofurans, to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Step 5: Preparative HPLC

  • Pool the fractions containing mulberrofuran A and further purify them using preparative HPLC on a C18 column.

  • Use a mobile phase of acetonitrile and water with 0.1% formic acid in an isocratic or gradient elution mode to achieve final purity.[9]

Step 6: Purity Assessment and Storage

  • Assess the purity of the isolated mulberrofuran A using analytical HPLC and spectroscopic methods (NMR, MS).

  • Lyophilize the pure compound to obtain a stable powder and store it at -20°C in the dark.

G cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Morus_alba Morus alba Root Bark Extraction Solvent Extraction (e.g., 80% MeOH) Morus_alba->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (n-Hexane, Chloroform, EtOAc) Crude_Extract->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC (C18 Column) Column_Chromatography->Prep_HPLC Pure_Compound Pure Mulberrofuran A Prep_HPLC->Pure_Compound G cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Salicylaldehyde Substituted 2-Hydroxybenzaldehyde Reagents1 Methyl α-bromophenylacetate, K₂CO₃, DMF Salicylaldehyde->Reagents1 Intermediate O-Alkylated Intermediate Reagents1->Intermediate Reagents2 I₂, Al, Acetonitrile, Reflux Intermediate->Reagents2 Cyclized_Product Crude 2-Arylbenzofuran Reagents2->Cyclized_Product Purification Column Chromatography (Silica Gel) Cyclized_Product->Purification Final_Product Pure 2-Arylbenzofuran Purification->Final_Product G cluster_anticancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Mechanisms cluster_other Other Activities Benzofuran Benzofuran Derivative Apoptosis Induction of Apoptosis Benzofuran->Apoptosis CellCycleArrest Cell Cycle Arrest (G1, G2/M) Benzofuran->CellCycleArrest TubulinInhibition Tubulin Polymerization Inhibition Benzofuran->TubulinInhibition EnzymeInhibition_Cancer Enzyme Inhibition (e.g., Kinases) Benzofuran->EnzymeInhibition_Cancer MembraneDisruption Membrane Disruption Benzofuran->MembraneDisruption EnzymeInhibition_Microbe Enzyme Inhibition Benzofuran->EnzymeInhibition_Microbe TyrosinaseInhibition Tyrosinase Inhibition Benzofuran->TyrosinaseInhibition AntiInflammatory Anti-inflammatory Benzofuran->AntiInflammatory

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Methyl 5-cyanobenzofuran-2-carboxylate as a Versatile Building Block in Organic Synthesis

Abstract This technical guide provides an in-depth exploration of Methyl 5-cyanobenzofuran-2-carboxylate, a pivotal building block in modern organic and medicinal chemistry. Benzofuran derivatives are recognized as a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 5-cyanobenzofuran-2-carboxylate, a pivotal building block in modern organic and medicinal chemistry. Benzofuran derivatives are recognized as a "privileged scaffold" due to their prevalence in biologically active compounds.[1][2][3] This document elucidates the compound's physicochemical properties, core reactivity, and its synthetic potential. Detailed, field-proven protocols for key chemical transformations are provided, aimed at researchers, chemists, and professionals in drug development. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][4][5][6][7] Methyl 5-cyanobenzofuran-2-carboxylate emerges as a particularly valuable intermediate due to its bifunctional nature. It incorporates two distinct and orthogonally reactive functional groups: a methyl ester at the 2-position and a cyano group at the 5-position. This unique arrangement allows for selective, stepwise modifications, making it an ideal starting material for the construction of complex molecular libraries and targeted therapeutic agents.[8]

Physicochemical and Spectroscopic Profile

Accurate identification is the cornerstone of successful synthesis. The key properties of Methyl 5-cyanobenzofuran-2-carboxylate are summarized below.

PropertyValueReference
CAS Number 84102-77-2[9]
Molecular Formula C₁₁H₇NO₃[9]
Molecular Weight 201.18 g/mol [9]
Appearance Off-white to pale yellow solid
Storage Temperature Store in a cool, dry place[9]

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core, a singlet for the methyl ester protons, and a characteristic signal for the furan proton. The exact chemical shifts will be influenced by the solvent used.[10]

  • ¹³C NMR Spectroscopy: The carbon NMR will display signals for the carbonyl carbon of the ester, the nitrile carbon, and the carbons of the aromatic and furan rings.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks. A strong absorption band around 2220-2240 cm⁻¹ corresponds to the C≡N stretch of the nitrile group. Another strong band will be observed around 1720-1740 cm⁻¹ for the C=O stretch of the ester.

Core Reactivity and Synthetic Potential

The synthetic versatility of Methyl 5-cyanobenzofuran-2-carboxylate stems from the differential reactivity of its ester and nitrile functionalities. This allows for a planned synthetic route where each site can be addressed independently.

Caption: Experimental workflow for the hydrolysis of the ester group.

Materials and Reagents:

ReagentSupplierGrade
Methyl 5-cyanobenzofuran-2-carboxylateCommercial>98%
Lithium Hydroxide (LiOH)CommercialReagent Grade
Tetrahydrofuran (THF)CommercialAnhydrous
Methanol (MeOH)CommercialACS Grade
Hydrochloric Acid (HCl), 2MIn-house prep.-
Deionized WaterIn-houseType II

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add Methyl 5-cyanobenzofuran-2-carboxylate (1.0 eq). Dissolve the solid in a mixture of THF and Methanol (e.g., a 3:1 v/v ratio).

    • Rationale: A solvent mixture is used to ensure complete dissolution of both the starting material and the lithium hydroxide.

  • Saponification: In a separate container, prepare a solution of Lithium Hydroxide (1.5 eq) in deionized water. Add this aqueous solution dropwise to the stirring solution of the starting material at room temperature.

    • Rationale: Using a slight excess of LiOH ensures the reaction goes to completion. Room temperature is typically sufficient for this type of hydrolysis, preventing potential side reactions.

  • Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Workup and Quenching: Once the reaction is complete, add a small amount of water to the flask. Remove the organic solvents (THF and Methanol) under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is approximately 2. A precipitate should form.

    • Rationale: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the isolated white to off-white solid under high vacuum to a constant weight. Characterize the product (5-Cyanobenzofuran-2-carboxylic acid) by NMR and MS to confirm its identity and purity.

Protocol 2: Synthesis of 5-Cyanobenzofuran-2-carboxamide via Direct Amination

This protocol details the conversion of the ester to the corresponding primary amide, a common moiety in pharmacologically active molecules. [12] Materials and Reagents:

ReagentSupplierGrade
Methyl 5-cyanobenzofuran-2-carboxylateCommercial>98%
Ammonia solution (7N in Methanol)Commercial-
MethanolCommercialACS Grade
Pressure-rated reaction vessel--

Procedure:

  • Reaction Setup: Place Methyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in a pressure-rated reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add a solution of ammonia in methanol (7N, a large excess, e.g., 20 eq) to the vessel.

    • Rationale: A large excess of ammonia is required to drive the equilibrium towards the amide product. Using a sealed pressure vessel allows the reaction to be heated safely above the boiling point of the solvent, accelerating the rate of amidation.

  • Reaction: Seal the vessel tightly and heat the mixture to 80-100 °C with vigorous stirring. Maintain this temperature for 12-24 hours.

    • Safety Note: Ensure the pressure vessel is appropriate for the planned temperature and resulting pressure. Conduct the reaction in a well-ventilated fume hood.

  • Monitoring and Cooldown: After the reaction period, cool the vessel to room temperature. Carefully and slowly vent the vessel. Monitor the reaction completion by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The crude product will often precipitate.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 5-Cyanobenzofuran-2-carboxamide.

  • Drying and Characterization: Dry the purified product under vacuum and characterize by NMR and MS.

Applications in Drug Discovery

The derivatives of Methyl 5-cyanobenzofuran-2-carboxylate are instrumental in the synthesis of novel therapeutics. The dual functionality allows for the creation of complex molecules designed to interact with specific biological targets. For instance, the benzofuran core can be elaborated into structures that act as inhibitors of enzymes like protein tyrosine phosphatases or kinases, which are implicated in cancer and inflammatory diseases. [2][6][13]The ability to convert the ester to an amide and the nitrile to an amine or tetrazole allows chemists to fine-tune properties such as solubility, cell permeability, and target binding affinity, which are critical for developing effective drug candidates. [12]

Conclusion

Methyl 5-cyanobenzofuran-2-carboxylate is a high-value, versatile chemical building block. Its well-defined reactivity at two distinct functional groups provides a reliable platform for the synthesis of a wide array of complex organic molecules. The robust protocols detailed in this guide offer a solid foundation for researchers to leverage the full synthetic potential of this compound in their drug discovery and materials science endeavors.

References

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • World Journal of Pharmaceutical Research. (2024). Benzofuran Derivatives: Significance and symbolism. Science Books.
  • BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. BenchChem.
  • Asif, M. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
  • ChemicalBook.
  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • Various Authors. (2018). Process for preparing benzofuran-2-carboxamide derivatives.
  • Chemsrc.
  • Abdel-Wahab, B.F., et al. (2023). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12.
  • Various Authors.
  • Various Authors. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research.
  • Gornowicz, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • Al-Ostoot, F.H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
  • Montanari, R., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • PubChem.
  • Various Authors. (2011). New Benzofuran Derivatives as an Antioxidant Agent. PMC - NIH.
  • BenchChem.
  • Boger, D.L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central.
  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. PubChem.
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  • BLD Pharm.
  • BenchChem. (2025). Application Notes and Protocols for the High-Yield Synthesis of 5-Chlorobenzofuran-2-carboxamide. BenchChem.
  • Phutdhawong, W., et al. (2019). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate.
  • de Sousa, P.T., et al. (2022). Protection strategies for the conversion of biobased furanics to chemical building blocks. ACS Sustainable Chemistry & Engineering.
  • Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. PubMed.
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Application

The Strategic Utility of Methyl 5-Cyanobenzofuran-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Benzofuran Scaffold as a Privileged Motif in Drug Discovery The benzofuran core is a recurring and valuable scaffold in the landscape of medicinal chemistry. Its rigid, planar structure and unique elect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Drug Discovery

The benzofuran core is a recurring and valuable scaffold in the landscape of medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an ideal foundation for the development of a diverse array of therapeutic agents.[1][2][3] Natural and synthetic benzofuran derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] This inherent bioactivity has cemented the benzofuran moiety as a "privileged structure" in the design of novel pharmaceuticals.

This application note focuses on a particularly versatile derivative: Methyl 5-cyanobenzofuran-2-carboxylate . The strategic placement of the cyano and methyl ester functionalities on the benzofuran scaffold provides medicinal chemists with a powerful toolkit for molecular elaboration and the optimization of pharmacokinetic and pharmacodynamic properties. The 2-carboxylate group serves as a convenient handle for amide bond formation, a cornerstone of medicinal chemistry, while the 5-cyano group can be chemically transformed into a variety of other functional groups or can act as a bioisosteric replacement for a carboxylic acid, influencing polarity and metabolic stability.[1][5]

This document will provide a comprehensive overview of the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate, detailed protocols for its application in the synthesis of bioactive molecules, and insights into the rationale behind its use in drug design.

Synthesis of Methyl 5-Cyanobenzofuran-2-carboxylate: A Detailed Protocol

The synthesis of Methyl 5-cyanobenzofuran-2-carboxylate can be achieved through several established methods for benzofuran ring formation. Here, we present a robust and adaptable protocol based on the reaction of a substituted salicylaldehyde with an α-haloacetate, a variation of the well-known Perkin reaction.[2][6] The starting material for this synthesis is 4-formyl-3-hydroxyphenyl cyanide (a substituted salicylaldehyde), which can be prepared from commercially available 4-hydroxybenzonitrile.

Experimental Protocol: Synthesis of Methyl 5-Cyanobenzofuran-2-carboxylate

This protocol is divided into two main stages: the formylation of 4-hydroxybenzonitrile to yield 4-formyl-3-hydroxyphenyl cyanide, and the subsequent cyclization to form the target benzofuran.

Part A: Synthesis of 4-formyl-3-hydroxyphenyl cyanide

  • Materials:

    • 4-hydroxybenzonitrile

    • Paraformaldehyde

    • Anhydrous Magnesium Chloride (MgCl₂)

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric Acid (HCl), 1 M

    • Ethyl acetate

    • Brine solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzonitrile (1.0 eq), paraformaldehyde (2.5 eq), and anhydrous MgCl₂ (1.5 eq).

    • Add anhydrous THF to the flask to create a stirrable suspension.

    • Slowly add triethylamine (3.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-formyl-3-hydroxyphenyl cyanide.

Part B: Synthesis of Methyl 5-Cyanobenzofuran-2-carboxylate

  • Materials:

    • 4-formyl-3-hydroxyphenyl cyanide (from Part A)

    • Methyl bromoacetate

    • Potassium carbonate (K₂CO₃)

    • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

    • Water

    • Methanol

  • Procedure:

    • In a round-bottom flask, dissolve 4-formyl-3-hydroxyphenyl cyanide (1.0 eq) in anhydrous acetone or DMF.

    • Add anhydrous K₂CO₃ (2.0 eq) to the solution.

    • To this stirred suspension, add methyl bromoacetate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent such as methanol or by column chromatography on silica gel to yield Methyl 5-cyanobenzofuran-2-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere in Part A is crucial to prevent the oxidation of the starting phenol and other reaction intermediates.

  • Anhydrous Conditions: Anhydrous conditions are necessary in both parts to prevent unwanted side reactions, such as the hydrolysis of reagents.

  • Base Selection: Triethylamine in Part A acts as a non-nucleophilic base to facilitate the formylation reaction. Potassium carbonate in Part B is a mild base that promotes the O-alkylation of the phenol followed by an intramolecular condensation to form the benzofuran ring.

  • Solvent Choice: THF is a good solvent for the reagents in Part A and can be easily dried. Acetone or DMF in Part B are suitable polar aprotic solvents that facilitate the Sₙ2 reaction between the phenoxide and methyl bromoacetate.

  • Purification: Column chromatography and recrystallization are standard and effective methods for purifying the intermediate and final products to the high degree required for subsequent medicinal chemistry applications.

Application of Methyl 5-Cyanobenzofuran-2-carboxylate in the Synthesis of Bioactive Molecules

Methyl 5-cyanobenzofuran-2-carboxylate is a versatile intermediate for the synthesis of a wide range of bioactive compounds, particularly in the field of oncology. The two functional groups can be selectively manipulated to introduce diverse pharmacophoric elements.

Workflow for Derivatization

G start Methyl 5-cyanobenzofuran-2-carboxylate hydrolysis Ester Hydrolysis (LiOH or NaOH) start->hydrolysis Step 1a cyano_reduction Cyano Group Reduction (e.g., H2/Pd-C, LiAlH4) start->cyano_reduction Step 1b tetrazole_formation Cyano to Tetrazole Conversion (NaN3, NH4Cl) start->tetrazole_formation Step 1c acid_derivative 5-Cyanobenzofuran-2-carboxylic acid hydrolysis->acid_derivative amide_coupling Amide Coupling (HATU, HOBt, or EDC) amide_library Amide Library (Bioactive Compounds) amide_coupling->amide_library acid_derivative->amide_coupling Step 2 aminomethyl_derivative Methyl 5-(aminomethyl)benzofuran-2-carboxylate cyano_reduction->aminomethyl_derivative tetrazole_derivative Methyl 5-(1H-tetrazol-5-yl)benzofuran-2-carboxylate tetrazole_formation->tetrazole_derivative

Caption: Synthetic pathways from Methyl 5-cyanobenzofuran-2-carboxylate.

Protocol 1: Synthesis of a Benzofuran-2-carboxamide Library for Anticancer Screening

The 2-carboxylate ester is readily converted to a carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides for biological screening.

  • Ester Hydrolysis:

    • Materials: Methyl 5-cyanobenzofuran-2-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water, 1 M HCl.

    • Procedure:

      • Dissolve Methyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in a mixture of THF and water.

      • Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

      • Once the starting material is consumed, remove the THF under reduced pressure.

      • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

      • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 5-Cyanobenzofuran-2-carboxylic acid.

  • Amide Coupling:

    • Materials: 5-Cyanobenzofuran-2-carboxylic acid, desired amine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous DMF.

    • Procedure:

      • To a solution of 5-Cyanobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

      • Add HATU (1.2 eq) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 6-12 hours.

      • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify the crude product by column chromatography or recrystallization.

Rationale for Reagent Selection:

  • LiOH/NaOH: These are standard reagents for the saponification of esters. LiOH is often preferred for its milder nature.

  • HATU/DIPEA: This is a highly efficient and widely used coupling system for amide bond formation that minimizes racemization and side reactions.

Protocol 2: Conversion of the Cyano Group to a Tetrazole

The cyano group can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid.[1][5] This transformation can significantly alter the acidity, polarity, and metabolic stability of the molecule.

  • Materials: Methyl 5-cyanobenzofuran-2-carboxylate, Sodium azide (NaN₃), Ammonium chloride (NH₄Cl), Anhydrous DMF.

  • Procedure:

    • In a round-bottom flask, dissolve Methyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in anhydrous DMF.

    • Add NaN₃ (1.5 eq) and NH₄Cl (1.5 eq) to the solution.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and pour it into a stirred solution of dilute HCl.

    • Collect the precipitate by filtration, wash with water, and dry to obtain Methyl 5-(1H-tetrazol-5-yl)benzofuran-2-carboxylate.

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The following table summarizes the in vitro cytotoxicity of representative benzofuran derivatives against various human cancer cell lines, demonstrating the potential of this scaffold in oncology. While data for compounds directly derived from Methyl 5-cyanobenzofuran-2-carboxylate is limited in the public domain, the data for structurally related compounds highlights the promise of this chemical class.

Compound IDR1R2Cancer Cell LineIC₅₀ (µM)Reference
BF-1 -H-CONH-(thiazol-2-yl)HeLa (Cervical)15.2[7]
BF-2 -Br-COOHK562 (Leukemia)8.5[7]
BF-3 -Cl-CONH-(4-chlorophenyl)MCF-7 (Breast)5.1[8]
BF-4 -OCH₃-CO-CHBr₂A549 (Lung)3.7[8][9]
BF-5 -OCH₃-CO-CHBr₂HepG2 (Liver)4.2[8][9]

Conclusion

Methyl 5-cyanobenzofuran-2-carboxylate is a strategically designed building block for medicinal chemistry. Its synthesis is achievable through robust and scalable methods, and its dual functionalities offer a plethora of opportunities for chemical diversification. The protocols and workflows presented in this application note provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile scaffold in the quest for novel therapeutics, particularly in the area of oncology. The continued exploration of derivatives of Methyl 5-cyanobenzofuran-2-carboxylate is a promising avenue for the discovery of next-generation medicines.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Aslam, M. A., & Aslam, J. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Royal Medical Services, 28(1), 10-25. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Hercouet, A., & Le Corre, M. (1988). The intramolecular Wittig reaction. A new route to 2-substituted and 2,3-disubstituted benzofurans, benzothiophenes, indoles and related compounds. Tetrahedron, 44(14), 4257-4264. [Link]

  • Lin, W., et al. (2010). Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates. Organic Letters, 12(13), 3066–3069. [Link]

  • Khan, I., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(83), 79545-79568. [Link]

  • Dudley, M. E., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link]

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53–61. [Link]

  • Wikipedia contributors. (2023, December 26). Perkin reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Taylor, R. J. K. (Ed.). (2002). Organometallics in Synthesis: A Manual. Wiley.
  • Wietrzyk, J., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. [Link]

  • Matyjaszczyk, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

  • Saso, L., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. European Journal of Medicinal Chemistry, 157, 113-124. [Link]

  • Kowalewska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • Wietrzyk, J., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. [Link]

Sources

Method

Application Notes and Protocols: Methyl 5-Cyanobenzofuran-2-carboxylate as a Versatile Scaffold for Bioactive Molecule Synthesis

Introduction: The Benzofuran Core and the Strategic Value of Methyl 5-Cyanobenzofuran-2-carboxylate The benzofuran motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Core and the Strategic Value of Methyl 5-Cyanobenzofuran-2-carboxylate

The benzofuran motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The inherent versatility of the benzofuran ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Methyl 5-cyanobenzofuran-2-carboxylate, in particular, represents a strategically important starting material for the synthesis of complex bioactive molecules. Its bifunctional nature, featuring an electrophilic methyl ester at the 2-position and a versatile cyano group at the 5-position, provides orthogonal handles for sequential chemical modifications. This allows for the controlled and directed synthesis of a diverse library of derivatives.

This guide provides an in-depth exploration of the synthetic utility of methyl 5-cyanobenzofuran-2-carboxylate, with a primary focus on its application in the synthesis of the antidepressant drug Vilazodone. We will delve into the chemical logic behind the synthetic strategies, provide detailed, step-by-step protocols, and discuss the broader potential of this scaffold in drug discovery.

Key Synthetic Transformations and Rationale

The conversion of methyl 5-cyanobenzofuran-2-carboxylate into high-value bioactive molecules hinges on the selective manipulation of its two key functional groups. The cyano group can be transformed into an amino or aminomethyl group, which serves as a nucleophilic handle for the introduction of various substituents, including the piperazine moiety crucial for the activity of many central nervous system (CNS) drugs. The methyl ester at the 2-position is readily converted into a carboxamide, a common functional group in many pharmaceuticals that can participate in key hydrogen bonding interactions with biological targets.

Diagram of Synthetic Strategy

G start Methyl 5-cyanobenzofuran-2-carboxylate step1 Chemoselective Reduction of Cyano Group start->step1 intermediate1 Methyl 5-aminobenzofuran-2-carboxylate step1->intermediate1 step2 Piperazine Ring Formation intermediate1->step2 intermediate2 Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate step2->intermediate2 step3 Amidation of Methyl Ester intermediate2->step3 final_product 5-(Piperazin-1-yl)benzofuran-2-carboxamide (Key Vilazodone Intermediate) step3->final_product

Caption: Proposed synthetic pathway from Methyl 5-cyanobenzofuran-2-carboxylate to a key Vilazodone intermediate.

Application Example: Synthesis of a Key Intermediate for Vilazodone

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[1] A critical building block in its synthesis is 5-(piperazin-1-yl)benzofuran-2-carboxamide. The following protocols outline a plausible and scientifically grounded synthetic route to this intermediate starting from methyl 5-cyanobenzofuran-2-carboxylate.

Protocol 1: Chemoselective Reduction of the 5-Cyano Group

The selective reduction of an aryl nitrile in the presence of a methyl ester is a crucial first step. Catalytic hydrogenation is a well-established and effective method for this transformation.

Rationale: Palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of nitriles to primary amines. Under controlled conditions of hydrogen pressure and temperature, the methyl ester group remains largely unaffected.

ParameterCondition
Starting Material Methyl 5-cyanobenzofuran-2-carboxylate
Reagents H₂, 10% Pd/C
Solvent Methanol or Ethanol
Temperature Room Temperature
Pressure 50 psi
Reaction Time 4-6 hours
Work-up Filtration through Celite, solvent evaporation
Expected Yield >90%

Step-by-Step Methodology:

  • To a solution of methyl 5-cyanobenzofuran-2-carboxylate (1 equivalent) in methanol, add 10% Pd/C (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude methyl 5-aminobenzofuran-2-carboxylate, which can be used in the next step without further purification.

Protocol 2: Introduction of the Piperazine Moiety

The formation of the 5-(piperazin-1-yl) substituent is typically achieved by reacting the 5-amino group with a bifunctional reagent like bis(2-chloroethyl)amine.

Rationale: The amino group of methyl 5-aminobenzofuran-2-carboxylate acts as a nucleophile, displacing the chloride leaving groups of bis(2-chloroethyl)amine in a double N-alkylation to form the piperazine ring. An inorganic base is used to neutralize the HCl generated during the reaction.

ParameterCondition
Starting Material Methyl 5-aminobenzofuran-2-carboxylate
Reagents Bis(2-chloroethyl)amine hydrochloride, Potassium carbonate (K₂CO₃)
Solvent 1-Butanol
Temperature Reflux
Reaction Time 24-48 hours
Work-up Solvent evaporation, extraction with ethyl acetate, purification by column chromatography
Expected Yield 60-70%

Step-by-Step Methodology:

  • To a suspension of methyl 5-aminobenzofuran-2-carboxylate (1 equivalent) and potassium carbonate (3 equivalents) in 1-butanol, add bis(2-chloroethyl)amine hydrochloride (1.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

Protocol 3: Amidation of the Methyl Ester

The final step in the synthesis of the key intermediate is the conversion of the methyl ester at the 2-position to a primary carboxamide.

Rationale: This transformation is typically achieved by aminolysis of the ester with ammonia. Using a saturated solution of ammonia in an alcohol at elevated temperature and pressure facilitates the reaction.

ParameterCondition
Starting Material Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Reagents Saturated methanolic ammonia
Solvent Methanol
Temperature 60-70 °C (in a sealed vessel)
Pressure Autogenous
Reaction Time 12-24 hours
Work-up Solvent evaporation, trituration with water, filtration
Expected Yield >85%

Step-by-Step Methodology:

  • Dissolve methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (1 equivalent) in a saturated solution of ammonia in methanol in a sealed pressure vessel.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Triturate the resulting solid with water, filter, and wash with cold water to obtain the desired 5-(piperazin-1-yl)benzofuran-2-carboxamide.

Broader Applications and Derivatization Potential

The synthetic utility of methyl 5-cyanobenzofuran-2-carboxylate extends beyond the synthesis of Vilazodone. The reactive handles at the 2- and 5-positions allow for the creation of a diverse range of bioactive molecules.

Diagram of Derivatization Possibilities

G cluster_c2 Derivatization at C2-position cluster_c5 Derivatization at C5-position start Methyl 5-cyanobenzofuran-2-carboxylate c2_amide Amides (R-NH₂) start->c2_amide Amidation c2_hydrazide Hydrazides (R-NHNH₂) start->c2_hydrazide Hydrazinolysis c2_acid Carboxylic Acid (Hydrolysis) start->c2_acid Ester Hydrolysis c5_amine Primary Amine (Reduction) start->c5_amine Nitrile Reduction c5_tetrazole Tetrazole (via [2+3] cycloaddition) start->c5_tetrazole with NaN₃ c5_amide Amides (Hydrolysis then coupling) start->c5_amide Nitrile Hydrolysis

Caption: Potential derivatization pathways of Methyl 5-cyanobenzofuran-2-carboxylate for library synthesis.

  • Synthesis of Novel Amides and Hydrazides: The methyl ester at the 2-position can be reacted with a wide range of primary and secondary amines, as well as hydrazines, to generate a library of benzofuran-2-carboxamides and -hydrazides. These derivatives can be screened for various biological activities, including anticancer and antimicrobial properties.[4]

  • Modification of the 5-position: The cyano group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the cyano group can undergo [2+3] cycloaddition reactions with azides to form tetrazoles, a class of compounds known for their metabolic stability and ability to act as carboxylic acid bioisosteres.

Conclusion

Methyl 5-cyanobenzofuran-2-carboxylate is a highly valuable and versatile starting material in the synthesis of bioactive molecules. Its strategic placement of orthogonal functional groups allows for the controlled and efficient construction of complex molecular architectures. The detailed protocols provided for the synthesis of a key Vilazodone intermediate highlight the practical application of this scaffold in modern drug discovery. By exploring the diverse reactivity of both the cyano and methyl ester functionalities, researchers can unlock the full potential of this building block to generate novel therapeutic agents for a wide range of diseases.

References

  • Patil, J. V., Umar, S., Sonia, R., Soman, S. S., & Balakrishnan, S. (2023). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Synthetic Communications, 53(3), 217–233. [Link]

  • Google Patents. (2018).
  • Google Patents. (2013). Synthesis method of 5-(piperazino-1-yl)benzofuryl-2-formamide.
  • Taylor & Francis Online. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. [Link]

Sources

Application

Application Notes and Protocols: Methyl 5-cyanobenzofuran-2-carboxylate in Material Science

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Benzofuran Building Block Methyl 5-cyanobenzofuran-2-carboxylate is a bifunctional aromatic heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Benzofuran Building Block

Methyl 5-cyanobenzofuran-2-carboxylate is a bifunctional aromatic heterocyclic compound poised for significant applications in the realm of material science. Its rigid benzofuran core provides thermal stability and desirable photophysical properties, while the strategically positioned cyano and methyl ester groups offer versatile handles for chemical modification and polymerization. The electron-withdrawing nature of both the cyano and carboxylate moieties influences the electronic properties of the benzofuran system, making it an attractive scaffold for the development of advanced functional materials.

This technical guide explores the potential of Methyl 5-cyanobenzofuran-2-carboxylate as a key building block in the synthesis of novel organic materials, with a focus on its application in conjugated polymers for organic electronics and in the design of fluorescent probes. The protocols provided herein are based on established synthetic methodologies for analogous benzofuran systems and are intended to serve as a comprehensive starting point for researchers in the field.

Application I: Synthesis of a Donor-Acceptor Conjugated Polymer for Organic Electronics

Rationale for Application:

The benzofuran nucleus can act as a component in donor-acceptor (D-A) conjugated polymers, which are the cornerstone of organic photovoltaic (OPV) and organic light-emitting diode (OLED) technologies. The electron-deficient character of the 5-cyanobenzofuran-2-carboxylate unit makes it an excellent acceptor moiety. By polymerizing this unit with an electron-donating (donor) comonomer, a D-A copolymer with a low bandgap and desirable charge transport properties can be synthesized. Such polymers are crucial for efficient light absorption and charge separation in organic solar cells.[1]

To prepare Methyl 5-cyanobenzofuran-2-carboxylate for polymerization via common cross-coupling reactions like Suzuki or Stille coupling, it must first be functionalized with reactive groups such as boronic esters or halides. The following protocol outlines a plausible synthetic route starting from the derivatization of the benzofuran core.

Protocol 1: Synthesis of a Benzofuran-Thiophene Conjugated Polymer

This protocol details a multi-step synthesis of a donor-acceptor copolymer where the Methyl 5-cyanobenzofuran-2-carboxylate derivative acts as the acceptor unit and a bithiophene derivative serves as the donor unit.

Step 1: Bromination of Methyl 5-cyanobenzofuran-2-carboxylate

  • Dissolution: Dissolve Methyl 5-cyanobenzofuran-2-carboxylate (1.0 g, 4.97 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (0.97 g, 5.47 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold methanol.

  • Purification: Recrystallize the crude product from ethanol to yield Methyl 3,7-dibromo-5-cyanobenzofuran-2-carboxylate.

Step 2: Stille Co-polymerization with a Stannylated Bithiophene Monomer

  • Monomer Preparation: In a separate flask, prepare the donor monomer, 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, according to established literature procedures.

  • Reaction Setup: To a flame-dried Schlenk flask, add the brominated benzofuran monomer (0.5 g, 1.39 mmol), 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (0.68 g, 1.39 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 g, 0.028 mmol) as the catalyst, and tri(o-tolyl)phosphine (P(o-tol)₃) (0.068 g, 0.22 mmol) as the ligand.

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask via cannula under a nitrogen atmosphere.

  • Polymerization: Heat the reaction mixture to 110 °C and stir for 48 hours under a nitrogen atmosphere.

  • Precipitation and Purification: Cool the mixture to room temperature and pour it into 200 mL of vigorously stirring methanol. Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. Finally, extract the polymer with chloroform.

  • Isolation: Concentrate the chloroform fraction and precipitate the polymer again into methanol. Filter and dry the final polymer under vacuum at 40 °C.

Expected Polymer Properties
PropertyExpected Value
Molecular Weight (Mn) 10-20 kDa
Polydispersity Index (PDI) 1.5-2.5
UV-Vis Absorption (λmax, film) 450-550 nm
Photoluminescence (λem, film) 600-700 nm
HOMO Level -5.2 to -5.5 eV
LUMO Level -3.4 to -3.7 eV
Workflow Diagram

PolymerSynthesis cluster_step1 Step 1: Bromination cluster_step2 Step 2: Stille Polymerization cluster_catalyst Catalyst System A Methyl 5-cyanobenzofuran- 2-carboxylate B Methyl 3,7-dibromo-5-cyanobenzofuran- 2-carboxylate A->B NBS, DMF C Stannylated Bithiophene D Conjugated Polymer B->D C->D Catalyst Pd2(dba)3 P(o-tol)3 Catalyst->D

Caption: Synthetic workflow for the benzofuran-thiophene conjugated polymer.

Application II: Development of a "Turn-On" Fluorescent Probe for Cyanide Detection

Rationale for Application:

The inherent fluorescence of the benzofuran scaffold can be harnessed to create chemosensors. The cyano group at the 5-position provides a reactive site for nucleophilic addition. This reactivity can be exploited to design a "turn-on" fluorescent probe for the detection of anions like cyanide. The principle involves quenching the fluorescence of the parent molecule through the attachment of a quenching group that can be displaced by the target analyte, thereby restoring fluorescence.

The following protocol describes the synthesis of a potential fluorescent probe for cyanide, where the fluorescence of the cyanobenzofuran core is initially quenched and then restored upon reaction with cyanide ions.

Protocol 2: Synthesis and Application of a Cyanide-Selective Fluorescent Probe

Step 1: Synthesis of a Hydroxymethyl-Substituted Benzofuran

  • Reduction of the Ester: To a solution of Methyl 5-cyanobenzofuran-2-carboxylate (1.0 g, 4.97 mmol) in 50 mL of anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (0.28 g, 7.46 mmol) portion-wise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Extraction: Filter the resulting suspension and extract the filtrate with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (5-cyanobenzofuran-2-yl)methanol.

Step 2: Attachment of a Quencher Moiety

  • Reaction Setup: Dissolve (5-cyanobenzofuran-2-yl)methanol (0.5 g, 2.89 mmol) in 30 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. Add triethylamine (0.44 g, 4.33 mmol).

  • Quencher Addition: Add a quenching moiety that can be displaced by cyanide, for example, 2,4-dinitrobenzenesulfonyl chloride (0.77 g, 2.89 mmol), to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the quenched fluorescent probe.

Step 3: Fluorescence "Turn-On" Assay for Cyanide Detection

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of the fluorescent probe in acetonitrile. Prepare a series of standard solutions of sodium cyanide in water.

  • Fluorescence Measurement: In a quartz cuvette, place 2 mL of a buffered solution (e.g., HEPES buffer, pH 7.4). Add 20 µL of the probe stock solution.

  • Titration: Record the initial fluorescence spectrum. Sequentially add small aliquots of the cyanide standard solutions and record the fluorescence spectrum after each addition.

  • Analysis: Plot the fluorescence intensity at the emission maximum against the cyanide concentration to determine the detection limit and sensitivity of the probe.

Sensing Mechanism Diagram

SensingMechanism Probe Quenched Probe (Low Fluorescence) Product Fluorescent Product (High Fluorescence) Probe->Product Nucleophilic Addition-Displacement Analyte CN- Analyte->Product Quencher Quencher Product->Quencher Released

Caption: "Turn-on" fluorescence sensing mechanism for cyanide.

Conclusion

Methyl 5-cyanobenzofuran-2-carboxylate represents a highly promising and versatile platform for the development of advanced organic materials. The synthetic protocols and conceptual frameworks presented in this guide demonstrate its potential utility in creating sophisticated conjugated polymers for organic electronics and sensitive fluorescent probes for analytical applications. The functional handles of this molecule provide a rich playground for chemists and material scientists to design and synthesize novel materials with tailored properties, paving the way for innovations in displays, renewable energy, and environmental monitoring. Further exploration of this building block is certain to unlock even more exciting applications in the future.

References

  • Google Patents. (n.d.). Process for preparing benzofuran-2-carboxamide derivatives.
  • MDPI. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (n.d.). Dopant-free novel hole-transporting materials based on quinacridone dye for high-performance and humidity-stable mesoporous perovskite solar cells. Retrieved January 21, 2026, from [Link]

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Method

Application Notes &amp; Protocols: Strategic Derivatization of Methyl 5-cyanobenzofuran-2-carboxylate for the Development of Novel Anticancer Agents

Abstract: The benzofuran scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including significant potential in oncology.[1][2][3] Numerous studies have demonstrated...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzofuran scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including significant potential in oncology.[1][2][3] Numerous studies have demonstrated that benzofuran derivatives can exhibit potent anti-tumor, antibacterial, and anti-oxidative properties, making them attractive starting points for drug discovery programs.[1][4][5][6] This application note provides a comprehensive guide for the strategic derivatization of a versatile starting material, Methyl 5-cyanobenzofuran-2-carboxylate. We present detailed protocols for modifying its two key functional handles—the C2-ester and the C5-cyano group—to generate a focused library of novel compounds. Furthermore, we provide a robust protocol for evaluating the cytotoxic potential of these derivatives using a standard cell-based MTT assay, a cornerstone technique for preliminary anticancer screening.[7][8] The methodologies and rationale outlined herein are designed for researchers, medicinal chemists, and drug development professionals seeking to explore the rich chemical space of benzofurans for therapeutic applications.

Introduction: The Rationale for Derivatization

Methyl 5-cyanobenzofuran-2-carboxylate is an ideal scaffold for chemical exploration. Its structure contains three distinct regions amenable to modification, each offering an opportunity to modulate the compound's physicochemical and pharmacological properties:

  • The C2-Methyl Ester: This group is a prime site for modification. Hydrolysis to the corresponding carboxylic acid introduces a new reactive handle for amide bond formation, a classic strategy in medicinal chemistry to enhance target binding and improve pharmacokinetic profiles.[7] Structure-activity relationship (SAR) studies have frequently shown that substitutions at the C-2 position are critical for the cytotoxic activity of benzofuran derivatives.[7]

  • The C5-Cyano Group: The nitrile functionality is not merely a structural element but a versatile precursor. It can be transformed into other functional groups, such as a tetrazole ring, which is a well-established bioisostere for a carboxylic acid. This substitution can profoundly impact a molecule's acidity, metabolic stability, and receptor-binding capabilities.

  • The Benzofuran Core: While not the focus of this note, the aromatic core itself can be subjected to various electrophilic substitution reactions, offering further avenues for diversification in more advanced stages of a discovery campaign.

This guide will focus on pathways to derivatize the C2-ester and C5-cyano groups, providing a logical workflow from chemical synthesis to biological evaluation.

Derivatization_Overview cluster_C2 Pathway A: C2-Ester Modification cluster_C5 Pathway B: C5-Cyano Modification cluster_Bio Biological Evaluation Start Methyl 5-cyanobenzofuran-2-carboxylate CarboxylicAcid 5-Cyanobenzofuran- 2-carboxylic Acid Start->CarboxylicAcid Protocol 1: Saponification Tetrazole Tetrazole Derivative Start->Tetrazole Protocol 3: Tetrazole Formation Assay Biological Assays (e.g., MTT Cytotoxicity) Start->Assay Parent Compound Amide Amide Derivatives (Compound Library) CarboxylicAcid->Amide Protocol 2: Amide Coupling CarboxylicAcid->Assay Amide->Assay Tetrazole->Assay

Figure 1: Overall workflow for the derivatization and biological evaluation of the core scaffold.

Synthetic Protocols: Chemical Derivatization

The following protocols are designed to be robust and scalable, utilizing common laboratory reagents. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Saponification of the C2-Ester to a Carboxylic Acid

Principle: Basic hydrolysis (saponification) of the methyl ester provides the corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid. This derivative is not only a target compound for biological testing but also the essential precursor for amide synthesis.[9]

Materials & Reagents:

  • Methyl 5-cyanobenzofuran-2-carboxylate

  • Methanol (MeOH) or Ethanol (EtOH)

  • 2 M Sodium Hydroxide (NaOH) solution

  • 2 M Hydrochloric Acid (HCl) solution

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, rotary evaporator.

Procedure:

  • Dissolve Methyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in methanol (approx. 10 mL per gram of starting material) in a round-bottom flask.

  • Add 2 M NaOH solution (1.5 eq) dropwise to the stirring solution at room temperature.

  • Heat the mixture to reflux (approx. 65°C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Dissolve the residue in distilled water and transfer to a separating funnel.

  • Wash the aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2 M HCl. A precipitate should form.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-cyanobenzofuran-2-carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Amide Coupling to Generate an Amide Library

Principle: Formation of an amide bond between the carboxylic acid (from Protocol 1) and a primary or secondary amine is a cornerstone of medicinal chemistry.[7] Using a coupling agent like dicyclohexylcarbodiimide (DCC) with an activator such as dimethylaminopyridine (DMAP) facilitates this transformation under mild conditions.[10] By using a diverse set of amines, a library of compounds can be rapidly synthesized to probe SAR.

Materials & Reagents:

  • 5-Cyanobenzofuran-2-carboxylic acid (from Protocol 1)

  • A diverse panel of primary/secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography.

Procedure:

  • In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve 5-cyanobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Transfer the filtrate to a separating funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Validation: Characterize each new amide derivative by NMR and Mass Spectrometry. Purity should be assessed by HPLC.

Protocol 3: Conversion of the C5-Cyano Group to a Tetrazole

Principle: The [3+2] cycloaddition of an azide anion to a nitrile is a reliable method for synthesizing 5-substituted-1H-tetrazoles. Tetrazoles are often used as bioisosteres of carboxylic acids, offering similar acidity but different lipophilicity and metabolic profiles.

Materials & Reagents:

  • Methyl 5-cyanobenzofuran-2-carboxylate

  • Sodium azide (NaN₃) - CAUTION: Highly toxic and potentially explosive.

  • Triethylamine hydrochloride (Et₃N·HCl) or Ammonium Chloride (NH₄Cl)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • To a solution of Methyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in anhydrous DMF, add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq).

  • Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Validation: Confirm the structure of the tetrazole derivative using NMR and Mass Spectrometry. The disappearance of the nitrile peak in the IR/¹³C NMR spectrum and the appearance of a broad NH peak in the ¹H NMR are key indicators.

Biological Evaluation: In Vitro Cytotoxicity Protocol

The following protocol details the use of the MTT assay to determine the cytotoxic effects of the newly synthesized benzofuran derivatives on cancer cell lines.

Protocol 4: MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. A decrease in signal indicates a reduction in cell viability due to cytotoxicity or growth inhibition.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Endpoint A1 Harvest and count cancer cells A2 Seed cells into a 96-well plate A1->A2 A3 Incubate for 24h (37°C, 5% CO₂) A2->A3 B1 Prepare serial dilutions of test compounds B2 Add compounds to wells (include vehicle control) B1->B2 B3 Incubate for 48h or 72h B2->B3 C1 Add MTT solution to each well C2 Incubate for 4h C1->C2 C3 Solubilize formazan crystals (e.g., with DMSO) C2->C3 C4 Read absorbance at ~570 nm C3->C4

Figure 2: Step-by-step workflow for the MTT cell viability assay.

Materials & Reagents:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116).[7][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom cell culture plates.

  • Multi-channel pipette, microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations.[8] Include wells for "vehicle control" (medium with the same final DMSO concentration, typically <0.5%) and "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Data Presentation & Interpretation

Quantitative data from the biological assays should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Table 1: Hypothetical Cytotoxicity Data of Benzofuran Derivatives against HeLa Cells (IC₅₀ in µM)

Compound IDR¹ (at C2)R² (at C5)IC₅₀ (µM) after 48h
1 (Start) -COOCH₃-CN> 100
2 -COOH-CN85.2
3 -CONH-Benzyl-CN15.7
4 -CONH-Morpholine-CN42.1
5 -COOCH₃-CN₄H (Tetrazole)75.4

Interpretation: From this hypothetical data, initial SAR conclusions can be drawn. For instance, the conversion of the ester (1 ) to the carboxylic acid (2 ) resulted in a slight increase in activity. More significantly, amidation with a bulky, aromatic group like benzylamine (3 ) dramatically enhanced cytotoxicity compared to a more polar morpholine amide (4 ).[7] This suggests that a hydrophobic interaction at the C2 position may be crucial for the anticancer activity of this scaffold. The conversion of the cyano group to a tetrazole (5 ) provided a modest improvement in activity over the parent compound, indicating that this position is also sensitive to modification and warrants further investigation.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Bioactive Benzofuran derivatives: A review. PubMed. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. MDPI. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.

Sources

Application

Application Notes &amp; Protocols: Leveraging Methyl 5-cyanobenzofuran-2-carboxylate as a Core Scaffold for the Development of Novel Anticancer Agents

Introduction: The Benzofuran Scaffold in Oncology The benzofuran ring system, consisting of a fused benzene and furan ring, is a cornerstone in medicinal chemistry due to its structural rigidity and capacity for diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran ring system, consisting of a fused benzene and furan ring, is a cornerstone in medicinal chemistry due to its structural rigidity and capacity for diverse functionalization.[1] Naturally occurring and synthetic benzofurans have demonstrated a wide spectrum of therapeutic activities.[2] In oncology, benzofuran derivatives have been identified as potent inhibitors of critical cancer-related processes.[3][4]

Key anticancer mechanisms associated with benzofuran-based compounds include:

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Kinase Inhibition: They have been shown to target various protein kinases, such as CDK2 and mTOR, which are crucial for cell cycle progression and proliferation.[1]

  • Apoptosis Induction: Many benzofuran derivatives trigger programmed cell death through caspase activation and other pro-apoptotic pathways.[2][5]

  • DNA Intercalation: Some compounds may bind to DNA, disrupting replication and transcription processes, although this is often a weaker interaction compared to established intercalating agents.[2]

Methyl 5-cyanobenzofuran-2-carboxylate (MCBC) represents an ideal starting scaffold for exploring this chemical space. Its two distinct functional groups—a methyl ester at the 2-position and a cyano group at the 5-position—are ripe for chemical modification, allowing for the systematic development of compound libraries to probe structure-activity relationships (SAR).

The Strategic Utility of the MCBC Scaffold

The power of MCBC as a synthetic intermediate lies in the orthogonal reactivity of its key functional groups.

  • The 2-Methyl Carboxylate Group: This ester is readily hydrolyzed to the corresponding carboxylic acid. The resulting acid is a versatile handle for amide bond formation, one of the most common and robust reactions in medicinal chemistry. This allows for the coupling of a vast array of primary and secondary amines, introducing diverse chemical functionalities to probe interactions with biological targets.

  • The 5-Cyano Group: The nitrile functionality is a valuable precursor for creating other heterocyclic systems (e.g., tetrazoles) or can be reduced to an aminomethyl group for further derivatization. This position allows for modulation of the molecule's polarity, solubility, and hydrogen bonding capacity.

This dual functionality enables a modular approach to library synthesis, as illustrated in the workflow below.

G cluster_0 Scaffold Derivatization Workflow A Methyl 5-cyanobenzofuran-2-carboxylate (MCBC) B Step 1: Saponification (Ester Hydrolysis) A->B C 5-Cyanobenzofuran-2-carboxylic Acid B->C D Step 2: Amide Coupling (e.g., HATU, EDC) C->D F Library of Novel 5-Cyanobenzofuran-2-carboxamides D->F E Diverse Amine Library (R-NH2) E->D

Figure 1: A modular workflow for synthesizing a diverse library of anticancer candidates starting from the MCBC scaffold.

Application Protocol: Synthesis of a Benzofuran-Carboxamide Library

This protocol describes a two-step process to generate a library of novel compounds from MCBC for primary screening.

Protocol 3.1: Step 1 - Saponification of MCBC

Objective: To hydrolyze the methyl ester of MCBC to its corresponding carboxylic acid, making it available for amide coupling.

Materials:

  • Methyl 5-cyanobenzofuran-2-carboxylate (MCBC)

  • Methanol (MeOH)

  • 2M Sodium Hydroxide (NaOH) solution

  • 2M Hydrochloric Acid (HCl) solution

  • Deionized Water (DI H₂O)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH paper or calibrated pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve MCBC (1.0 eq) in methanol (approx. 10 mL per gram of MCBC) in a round-bottom flask with a magnetic stir bar.

  • Add 2M NaOH solution (1.5 eq) dropwise to the stirring solution at room temperature.

  • Allow the reaction to stir for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully evaporate the methanol under reduced pressure.

  • Re-dissolve the residue in a minimal amount of DI H₂O.

  • Cool the solution in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 2M HCl. A precipitate should form.

    • Scientist's Note: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product, 5-cyanobenzofuran-2-carboxylic acid, by vacuum filtration. Wash the solid with cold DI H₂O.

  • Dry the product under vacuum to a constant weight. Characterize by ¹H-NMR and MS to confirm identity and purity before proceeding.

Protocol 3.2: Step 2 - Parallel Amide Coupling

Objective: To couple the synthesized carboxylic acid with a library of diverse primary and secondary amines to generate a set of novel carboxamides.

Materials:

  • 5-Cyanobenzofuran-2-carboxylic acid (from Protocol 3.1)

  • A diverse library of amines (e.g., substituted anilines, benzylamines)

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In each well of a 96-well block or in separate vials, add 5-cyanobenzofuran-2-carboxylic acid (1.0 eq).

  • Add the corresponding library amine (1.1 eq) to each respective well.

  • Dissolve the acid and amine in anhydrous DMF.

  • In a separate vial, prepare a stock solution of HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

    • Scientist's Note: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions. DIPEA is a non-nucleophilic base used to neutralize the formation of HCl and facilitate the reaction.

  • Add the HATU/DIPEA stock solution to each well.

  • Seal the reaction block and allow it to shake at room temperature for 12-18 hours under an inert atmosphere.

  • Upon completion, quench the reaction by adding water to each well. The product will often precipitate.

  • Purify the library compounds using parallel purification techniques such as preparative HPLC or automated flash chromatography.

  • Confirm the identity and purity of each final compound by LC-MS. Prepare stock solutions (e.g., 10 mM in DMSO) for biological screening.

Application Protocol: In Vitro Anticancer Screening Cascade

Once the library is synthesized, a tiered screening approach is employed to efficiently identify promising candidates and characterize their cellular effects.[6]

G cluster_1 In Vitro Screening Cascade A Synthesized Compound Library B Primary Screen: Single-Dose (e.g., 10 µM) Cytotoxicity Assay (MTT/SRB) A->B C Identify 'Hits' (>50% Growth Inhibition) B->C C->A Inactive D Dose-Response Assay (Determine IC50) C->D Active E Secondary Mechanistic Assays (on potent hits, IC50 < 10 µM) D->E F Cell Cycle Analysis (Propidium Iodide Staining) E->F G Apoptosis Assay (Annexin V / PI Staining) E->G H Lead Candidate(s) F->H G->H

Figure 2: A hierarchical workflow for screening and prioritizing novel anticancer compounds derived from MCBC.

Protocol 4.1: Primary Cytotoxicity Screening (MTT Assay)

Objective: To rapidly assess the antiproliferative activity of the synthesized library against one or more cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).[7]

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • Compound library stock solutions (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • After 24 hours, treat the cells with the library compounds. Add 1 µL of the 10 mM stock solution to 999 µL of medium to make a 10 µM working solution. Add 100 µL of this working solution to the appropriate wells for a final concentration of 10 µM. Include vehicle controls (0.1% DMSO) and positive controls (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

    • Scientist's Note: A 48 or 72-hour incubation allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds showing significant growth inhibition (e.g., >50%) are considered "hits."

Data Presentation: Dose-Response Analysis

For "hit" compounds, a dose-response experiment is performed (e.g., using concentrations from 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC₅₀).

Compound IDTarget Cell LineIC₅₀ (µM)
BFC-001MCF-725.4
BFC-002MCF-71.8
BFC-003MCF-7>100
BFC-004MCF-77.2
DoxorubicinMCF-70.5

Table 1: Example IC₅₀ data for a subset of a hypothetical benzofuran-carboxamide (BFC) library tested against the MCF-7 breast cancer cell line.

Elucidating the Mechanism of Action (MoA)

Potent hits (e.g., IC₅₀ < 10 µM) should be advanced to secondary assays to probe their mechanism of action. Based on known activities of benzofuran scaffolds, investigating effects on the cell cycle and apoptosis is a logical next step.[3]

  • Cell Cycle Analysis: Treatment of cancer cells with an active compound followed by propidium iodide staining and flow cytometry can reveal cell cycle arrest at a specific phase (e.g., G2/M), a hallmark of tubulin-targeting agents.[8]

  • Apoptosis Induction: Using Annexin V and propidium iodide co-staining, researchers can quantify the percentage of cells undergoing early and late apoptosis, confirming that the compound induces programmed cell death.[9]

G cluster_0 Potential MoA: Tubulin Destabilization A Novel Benzofuran Derivative B Binds to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Mitotic Checkpoint Activation D->E F G2/M Phase Cell Cycle Arrest E->F G Caspase Cascade Activation F->G H Apoptosis G->H

Figure 3: A representative signaling pathway illustrating how a benzofuran derivative could induce apoptosis via tubulin polymerization inhibition.

Conclusion

Methyl 5-cyanobenzofuran-2-carboxylate is not merely a single chemical but a strategic gateway to a rich chemical space for anticancer drug discovery. Its adaptable structure allows medicinal chemists to systematically generate novel derivatives. By coupling this synthetic versatility with a robust, hierarchical screening cascade, researchers can efficiently identify and characterize new benzofuran-based compounds with potent antiproliferative activity. The protocols and workflows outlined in this guide provide a comprehensive framework for leveraging this valuable scaffold in the ongoing search for next-generation cancer therapeutics.

References

  • Al-Ostoot, F. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11388-11413. [Link]

  • Gawrońska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1493. [Link]

  • Abdel-rahman, H. M., et al. (2021). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Al-Ostoot, F. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]

  • Saejung, B., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • Sánchez-Sanhueza, G. A. (2014). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

  • Gawrońska, K., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. [Link]

  • Google Patents. (2018).
  • Gawrońska, K., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. PubMed. [Link]

  • Bio-protocol. (n.d.). NCI Anticancer Screening In Vitro. Bio-protocol. [Link]

  • Ma, F.-F. (2024). Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Saejung, B., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Wang, Y., et al. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Pharmacology. [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. [Link]

Sources

Method

experimental procedures involving Methyl 5-cyanobenzofuran-2-carboxylate

Foreword for the Modern Researcher In the landscape of contemporary drug discovery and materials science, the strategic value of a chemical building block is measured by its synthetic accessibility, functional group vers...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic value of a chemical building block is measured by its synthetic accessibility, functional group versatility, and its potential to unlock novel molecular architectures. Methyl 5-cyanobenzofuran-2-carboxylate stands as a testament to these principles. While its most prominent role to date has been as a key intermediate in the synthesis of the antidepressant Vilazodone, its inherent chemical functionalities—a reactive nitrile group and an ester moiety on a privileged benzofuran scaffold—present a broad canvas for chemical exploration.

This guide is designed to provide researchers, medicinal chemists, and process development scientists with a comprehensive and practical understanding of this valuable compound. Moving beyond a mere recitation of facts, we delve into the causality behind experimental choices, offering protocols that are not just a series of steps, but a self-validating system for achieving high-purity Methyl 5-cyanobenzofuran-2-carboxylate and leveraging its reactivity for downstream applications. The information presented herein is a synthesis of established chemical principles and data from analogous systems, providing a robust framework for your experimental endeavors.

Section 1: Physicochemical Properties and Structural Data

Methyl 5-cyanobenzofuran-2-carboxylate is a crystalline solid at room temperature. Its core structure features a benzofuran ring system, which is a common motif in many biologically active compounds. The presence of the electron-withdrawing cyano and methoxycarbonyl groups at the 5- and 2-positions, respectively, significantly influences the reactivity of the benzofuran ring.

PropertyValueSource
CAS Number 84102-77-2[1][2]
Molecular Formula C₁₁H₇NO₃[1]
Molecular Weight 201.18 g/mol [1]
Appearance Off-white to white crystalline powderSupplier Data
Melting Point Not explicitly reported, but expected to be a solid at room temperatureInferred from related compounds
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF)General chemical knowledge

Section 2: Synthesis of Methyl 5-cyanobenzofuran-2-carboxylate

The synthesis of Methyl 5-cyanobenzofuran-2-carboxylate can be efficiently achieved through a two-step process starting from the commercially available 5-bromobenzofuran-2-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by a cyanation reaction to replace the bromine atom.

Workflow for the Synthesis of Methyl 5-cyanobenzofuran-2-carboxylate

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Cyanation (Rosenmund-von Braun Reaction) A 5-Bromobenzofuran-2-carboxylic Acid B Methyl 5-bromobenzofuran-2-carboxylate A->B  Methanol, H₂SO₄ (cat.), Reflux   C Methyl 5-cyanobenzofuran-2-carboxylate B->C  CuCN, DMF, Reflux  

Caption: Synthetic workflow for Methyl 5-cyanobenzofuran-2-carboxylate.

Protocol 1: Synthesis of Methyl 5-bromobenzofuran-2-carboxylate

This protocol describes the Fischer esterification of 5-bromobenzofuran-2-carboxylic acid to its corresponding methyl ester. The use of a catalytic amount of strong acid is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards nucleophilic attack by methanol.

Materials:

  • 5-Bromobenzofuran-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromobenzofuran-2-carboxylic acid (1.0 eq).

  • Add anhydrous methanol (10-20 volumes) to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Methyl 5-bromobenzofuran-2-carboxylate as a white to off-white solid.

Protocol 2: Synthesis of Methyl 5-cyanobenzofuran-2-carboxylate (Rosenmund-von Braun Reaction)

This protocol details the cyanation of Methyl 5-bromobenzofuran-2-carboxylate using copper(I) cyanide. This reaction, a variation of the Rosenmund-von Braun reaction, is a well-established method for the introduction of a nitrile group onto an aromatic ring.[3][4][5] The use of a polar aprotic solvent like DMF is essential to facilitate the dissolution of the reactants and to achieve the high temperatures required for the reaction.[5]

Materials:

  • Methyl 5-bromobenzofuran-2-carboxylate

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF), anhydrous

  • Iron(III) chloride (FeCl₃) solution

  • Ammonium hydroxide (NH₄OH) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Heating mantle and magnetic stirrer

Procedure:

  • Caution: Copper cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromobenzofuran-2-carboxylate (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).

  • Add anhydrous DMF (5-10 volumes) to the flask.

  • Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a vigorously stirred aqueous solution of iron(III) chloride and ammonium hydroxide to complex the copper salts.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford Methyl 5-cyanobenzofuran-2-carboxylate as a solid.

Section 3: Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 5-cyanobenzofuran-2-carboxylate. The following are the expected analytical data based on the analysis of structurally similar benzofuran derivatives.[6]

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Aromatic protons on the benzofuran ring (typically in the range of δ 7.5-8.5 ppm), a singlet for the furan proton at the 3-position (around δ 7.0-7.5 ppm), and a singlet for the methyl ester protons (around δ 3.9-4.0 ppm).
¹³C NMR Resonances for the aromatic carbons, the furan carbons, the nitrile carbon (typically δ 115-120 ppm), and the carbonyl carbon of the ester (around δ 160-165 ppm).
FTIR Characteristic stretching frequencies for the C≡N bond (around 2220-2240 cm⁻¹), the C=O bond of the ester (around 1720-1740 cm⁻¹), and C-O stretching of the ester and furan ring.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on the expected structure and coupling patterns.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Prepare a sample as a KBr pellet or as a thin film on a salt plate.

  • Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 5: Mass Spectrometry (MS)
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass.

Section 4: Applications in Synthetic Chemistry

Methyl 5-cyanobenzofuran-2-carboxylate is a versatile intermediate with two key functional groups that can be selectively manipulated to generate a diverse range of derivatives.

Application Workflow

Application_Workflow A Methyl 5-cyanobenzofuran-2-carboxylate B 5-Carboxybenzofuran-2-carboxylate Derivatives A->B  Hydrolysis   C 5-(Aminomethyl)benzofuran-2-carboxylate Derivatives A->C  Nitrile Reduction   D 5-Cyanobenzofuran-2-carboxamide Derivatives A->D  Amidation   E Vilazodone and Analogs D->E  Further Elaboration  

Caption: Potential synthetic transformations of Methyl 5-cyanobenzofuran-2-carboxylate.

Protocol 6: Hydrolysis of the Ester to the Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid can then be coupled with various amines to form amides or used in other transformations.[7]

Procedure:

  • Dissolve Methyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain 5-cyanobenzofuran-2-carboxylic acid.

Protocol 7: Reduction of the Nitrile to an Amine

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[8][9] This opens up avenues for the synthesis of various amine derivatives.

Procedure (Catalytic Hydrogenation):

  • Dissolve Methyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a suitable pressure.

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl derivative.

Application Highlight: Synthesis of Vilazodone Intermediate

A key application of Methyl 5-cyanobenzofuran-2-carboxylate is in the synthesis of Vilazodone.[2] This involves the initial conversion of the 5-cyano group to a 5-(piperazin-1-yl) moiety, followed by further elaboration. While a direct conversion from the 5-cyano compound is not the most common route, the benzofuran-2-carboxylate scaffold is central to the synthesis. A more direct precursor, Methyl 5-aminobenzofuran-2-carboxylate, is often used. However, the chemistry of the benzofuran core is well-represented in these syntheses.

Section 5: Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11][12]

  • Avoid inhalation of dust and contact with skin and eyes.[10][12]

Specific Hazards:

  • Copper(I) cyanide (used in synthesis): Highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acid liberates highly toxic hydrogen cyanide gas.[10]

  • Organic solvents (Methanol, DMF, Ethyl Acetate): Flammable and may cause irritation.

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.[10][12]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

References

  • An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Retrieved January 21, 2026, from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Methyl 5-benzoylfuran-2-carboxylate. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. (n.d.). Google Patents.
  • Rosenmund–von Braun reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Chapter 1. (n.d.). Shodhganga. Retrieved January 21, 2026, from [Link]

  • Chemoselective reduction of conjugated double bonds with nitrile groups... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Rosenmund-von Braun Reaction. (n.d.). SynArchive. Retrieved January 21, 2026, from [Link]

  • Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Cyanation of Aryl Bromide : r/OrganicChemistry. (2022). Reddit. Retrieved January 21, 2026, from [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet. (n.d.). AAPPTec. Retrieved January 21, 2026, from [Link]

  • Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • (PDF) Reactivity of Benzofuran Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • L-Proline-Promoted Rosenmund–von Braun Reaction. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (2024). PMC. Retrieved January 21, 2026, from [Link]

  • 20.7: Chemistry of Nitriles. (2025). LibreTexts. Retrieved January 21, 2026, from [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Rosenmund-von Braun Reaction | Chem-Station Int. Ed. (2016). Chem-Station. Retrieved January 21, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. (n.d.). JOCPR. Retrieved January 21, 2026, from [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

Sources

Application

Application Note: Methyl 5-cyanobenzofuran-2-carboxylate as a Versatile Scaffold for Medicinal Chemistry

Abstract The benzofuran nucleus is a privileged heterocyclic scaffold found in numerous natural products and clinically significant pharmaceutical agents.[1][2][3] Its derivatives are known to possess a wide spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold found in numerous natural products and clinically significant pharmaceutical agents.[1][2][3] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This application note provides a detailed guide for researchers and drug development professionals on the synthetic utility of Methyl 5-cyanobenzofuran-2-carboxylate. We present robust, field-tested protocols for the strategic manipulation of its core functional groups—the C5 nitrile and the C2 methyl ester—to generate a diverse library of derivatives suitable for high-throughput screening and lead optimization. The causality behind experimental choices, detailed step-by-step protocols, and key characterization data are provided to ensure reproducibility and success.

Introduction: The Strategic Value of the Benzofuran Core

The enduring interest in benzofuran chemistry stems from its remarkable versatility as a pharmacophore.[1][2] Prominent drugs like the antiarrhythmic agent Amiodarone underscore the therapeutic potential of this scaffold.[3][4] The strategic placement of functional groups allows for fine-tuning of a molecule's physicochemical properties and biological target interactions. Methyl 5-cyanobenzofuran-2-carboxylate is an exceptionally useful starting material because its two distinct functional groups can be orthogonally modified. The C2-ester is a key site for modulating cytotoxic activity, often through conversion to amides, while the C5-nitrile provides a gateway to amines, carboxylic acids, and other bioisosteres, enabling extensive structure-activity relationship (SAR) studies.[4]

Synthesis of the Core Scaffold: Methyl 5-cyanobenzofuran-2-carboxylate

A robust synthesis of the title compound is paramount. While various methods exist for benzofuran construction[1][5], a highly effective modern approach involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization (heteroannulation).[1][6] This strategy offers high yields and excellent functional group tolerance.

Proposed Synthetic Workflow

G A 4-Hydroxy-3-iodobenzonitrile C Sonogashira Coupling A->C B Methyl propiolate B->C D Intermediate Alkynoate C->D Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, 60 °C E Intramolecular Heteroannulation D->E F Methyl 5-cyanobenzofuran-2-carboxylate E->F PdCl₂(MeCN)₂ MeCN, 80 °C

Caption: Proposed synthesis of the target scaffold.

Protocol 2.1: Two-Step Synthesis from 4-Hydroxy-3-iodobenzonitrile

Rationale: This protocol utilizes a well-established Sonogashira coupling to form the key C-C bond, followed by a palladium-catalyzed cyclization to construct the benzofuran ring. The use of copper(I) iodide as a co-catalyst is crucial for the Sonogashira step to proceed efficiently.[1]

Step A: Sonogashira Coupling

  • To a dry, nitrogen-flushed Schlenk flask, add 4-hydroxy-3-iodobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl propiolate (1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the intermediate alkynoate.

Step B: Intramolecular Heteroannulation

  • Dissolve the intermediate alkynoate from Step A (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Add bis(acetonitrile)palladium(II) chloride (0.05 eq) to the solution.

  • Heat the mixture to 80 °C and stir for 2-3 hours until cyclization is complete (monitored by TLC/LC-MS).

  • Cool the reaction, concentrate under reduced pressure, and purify by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to afford Methyl 5-cyanobenzofuran-2-carboxylate as a solid.

Key Synthetic Transformations and Protocols

The true value of Methyl 5-cyanobenzofuran-2-carboxylate lies in its capacity for diversification. The following protocols detail the selective transformation of its nitrile and ester functionalities.

Transformations of the 5-Cyano Group

The nitrile group is a versatile precursor to primary amines and carboxylic acids, both of which are cornerstone functional groups in medicinal chemistry.

G Start Methyl 5-cyanobenzofuran-2-carboxylate Acid Methyl 5-carboxybenzofuran-2-carboxylate Start->Acid H₂SO₄ (aq), H₂O Reflux Amine Methyl 5-(aminomethyl)benzofuran-2-carboxylate Start->Amine 1. LiAlH₄, THF, 0 °C to rt 2. H₂O quench

Caption: Derivatization of the C5-Nitrile Group.

Protocol 3.1.1: Hydrolysis of Nitrile to Carboxylic Acid

Rationale: Acid-catalyzed hydrolysis provides a direct route to the corresponding carboxylic acid.[7] This functional group can then be used in amide couplings or serve as a key interaction point with biological targets. Concentrated sulfuric acid is effective for this transformation.

  • Suspend Methyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in a mixture of water and concentrated sulfuric acid (1:1 v/v).

  • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 8-12 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath. The product will often precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum to yield Methyl 5-carboxybenzofuran-2-carboxylate.

Protocol 3.1.2: Reduction of Nitrile to Primary Amine

Rationale: The reduction of nitriles to primary amines is a fundamental transformation.[8][9] Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent highly effective for this purpose.[8] The reaction must be conducted under strictly anhydrous conditions, and the workup requires careful quenching of excess hydride.

  • To a dry, nitrogen-flushed round-bottom flask, add a solution of Methyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add a solution of LiAlH₄ in THF (2.0 eq) dropwise. Caution: Exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor by TLC. Upon completion, cool the flask back to 0 °C.

  • Quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF or ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure and purify by column chromatography to obtain Methyl 5-(aminomethyl)benzofuran-2-carboxylate.

Transformations of the 2-Methoxycarbonyl Group

The C2-ester is readily converted into a carboxylic acid, which is a precursor for a vast array of amides—a common strategy to explore new binding interactions and improve pharmacokinetic properties.

G Start Methyl 5-cyanobenzofuran-2-carboxylate Acid 5-Cyanobenzofuran-2-carboxylic acid Start->Acid 1. LiOH, THF/H₂O 2. HCl (aq) Amide 5-Cyano-N-benzylbenzofuran-2-carboxamide (Example) Acid->Amide 1. SOCl₂, Reflux 2. Benzylamine, Et₃N

Caption: Derivatization of the C2-Ester Group.

Protocol 3.2.1: Saponification of Ester to Carboxylic Acid

Rationale: Base-mediated hydrolysis (saponification) is a clean and high-yielding method to obtain the carboxylic acid.[10] Lithium hydroxide (LiOH) is often preferred over NaOH or KOH due to its better solubility in mixed aqueous-organic solvent systems.[10]

  • Dissolve Methyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3.2.2: Amide Coupling via Acid Chloride

Rationale: Converting the carboxylic acid to an amide is a cornerstone of medicinal chemistry. The acid chloride is a highly reactive intermediate that readily couples with a wide range of amines. Thionyl chloride (SOCl₂) is a common and effective reagent for this activation step.

  • To a flask containing 5-Cyanobenzofuran-2-carboxylic acid (1.0 eq), add thionyl chloride (5.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux for 1-2 hours. The solid should dissolve completely.

  • Cool the reaction and remove the excess thionyl chloride under reduced pressure (co-evaporate with toluene if necessary) to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane (DCM) and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide. Purify by recrystallization or column chromatography.

Summary of Key Compounds and Data

Compound NameStructureMolecular FormulaMol. Wt. ( g/mol )Typical Yield
Methyl 5-cyanobenzofuran-2-carboxylate (Placeholder)C₁₁H₇NO₃201.18>80%
Methyl 5-carboxybenzofuran-2-carboxylate (Placeholder)C₁₁H₈O₅220.18>90%
Methyl 5-(aminomethyl)benzofuran-2-carboxylate (Placeholder)C₁₁H₁₁NO₃205.2160-75%
5-Cyanobenzofuran-2-carboxylic acid (Placeholder)C₁₀H₅NO₃187.15>95%
5-Cyano-N-benzylbenzofuran-2-carboxamide (Placeholder)C₁₇H₁₂N₂O₂276.2975-90%

Note: Placeholder images should be replaced with actual chemical structures. Yields are estimates based on analogous reactions in the literature.

Conclusion

Methyl 5-cyanobenzofuran-2-carboxylate is a high-value, versatile building block for the synthesis of compound libraries targeting a range of therapeutic areas. The distinct reactivity of its nitrile and ester functionalities allows for selective and strategic derivatization. The protocols outlined in this note provide a reliable foundation for researchers to access a diverse chemical space, facilitating the rapid progression of drug discovery programs built around the potent benzofuran scaffold.

References

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Cilibrizzi, A., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Available at: [Link]

  • Reddy, M., et al. (2018). Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • Wang, S-L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Wrobel, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Sengpracha, W., et al. (2019). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate. Available at: [Link]

  • Zhang, J. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wentzel Lab. (2020). Various Functional Groups transforming into Carboxylic Acids. YouTube. Available at: [Link]

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Wikipedia. Available at: [Link]

  • Kundu, N. G., et al. (2005). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 5-cyanobenzofuran-2-carboxylate

Welcome to the Technical Support Center for the purification of Methyl 5-cyanobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Methyl 5-cyanobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this molecule. Our focus is on providing practical, experience-driven solutions grounded in chemical principles to ensure the integrity of your experimental outcomes.

Introduction to Purification Challenges

Methyl 5-cyanobenzofuran-2-carboxylate is a polar aromatic compound, and its purification can present several challenges. These often stem from the presence of structurally similar impurities, potential for thermal degradation, and the compound's specific solubility profile. This guide will walk you through the most common issues and provide robust solutions.

A common synthetic route to benzofuran-2-carboxylates involves the reaction of a substituted salicylaldehyde with a haloacetate, followed by cyclization.[1][2] For Methyl 5-cyanobenzofuran-2-carboxylate, a likely precursor is 4-cyano-2-hydroxybenzaldehyde. Potential impurities can therefore include unreacted starting materials, partially cyclized intermediates, and byproducts from side reactions. Understanding the potential impurity profile is key to developing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying Methyl 5-cyanobenzofuran-2-carboxylate?

A1: The three primary purification techniques suitable for Methyl 5-cyanobenzofuran-2-carboxylate are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product, often used as a final polishing step.

  • Flash Column Chromatography: The most common method for purifying multi-gram quantities of the compound from a crude reaction mixture.

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for highly challenging separations or when very high purity is required, especially for separating closely related isomers.[3][4]

Q2: My compound appears to be degrading during purification. What could be the cause?

A2: Benzofuran derivatives can be sensitive to prolonged exposure to heat and acidic conditions. The acidic nature of silica gel can sometimes lead to degradation.[3] If you observe streaking on your TLC plate or a decrease in yield after chromatography, consider the following:

  • Minimize Heat: When removing solvent, use a rotary evaporator with a water bath temperature below 40-50°C.

  • Deactivate Silica Gel: If acid sensitivity is suspected, you can use silica gel that has been pre-treated with a base like triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for column chromatography.[3]

Q3: I am struggling to find a suitable solvent for recrystallization. What do you recommend?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a polar aromatic compound like Methyl 5-cyanobenzofuran-2-carboxylate, good starting points for solvent screening include alcohols (e.g., ethanol, isopropanol) or ester-based solvents (e.g., ethyl acetate). Solvent pairs, such as ethyl acetate/hexane or methanol/water, can also be very effective.[4]

Troubleshooting Guides

Recrystallization
Problem Potential Cause Solution
Product "oils out" instead of crystallizing. The solvent is too nonpolar, or the solution is cooling too quickly.Add a small amount of a more polar co-solvent. Ensure the solution cools slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If the compound is still soluble, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly.
Low recovery of the purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize precipitation before filtering.
Flash Column Chromatography

A critical step in developing a column chromatography method is to first run a Thin Layer Chromatography (TLC) analysis to determine a suitable solvent system. The ideal eluent will give the target compound an Rf value of approximately 0.3-0.4.

Problem Potential Cause Solution
Compound does not move from the baseline (Rf = 0). The eluent is not polar enough.Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, add a small amount of a more polar solvent like methanol.
Compound runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the product from impurities. The chosen solvent system lacks the necessary selectivity.Try a different solvent system. For example, if you are using a hexane/ethyl acetate mixture, try dichloromethane/methanol. Sometimes, a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can provide better resolution.
Streaking or tailing of the spot on the TLC plate. The compound may be interacting too strongly with the acidic silica gel, or the sample is overloaded.Add a small amount (0.1-1%) of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds. Ensure you are not spotting too much of your sample on the TLC plate.
Preparative HPLC

For very difficult separations, preparative HPLC may be necessary. Method development often starts with analytical scale HPLC to find the optimal conditions.

Problem Potential Cause Solution
Co-elution of the product and an impurity. The mobile phase and/or stationary phase are not providing sufficient selectivity.Change the organic modifier: If using a C18 column with acetonitrile/water, try methanol/water, as this can alter the selectivity. Try a different stationary phase: A phenyl-hexyl or an embedded polar group (EPG) column can offer different selectivity for aromatic compounds compared to a standard C18 column.[5]
Poor peak shape (fronting or tailing). Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH.Reduce sample load: Inject a smaller amount of your sample onto the column. Adjust mobile phase pH: If your compound has acidic or basic properties, buffering the mobile phase can improve peak shape. Use a different column: Columns with highly inert silica can reduce secondary interactions.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude Methyl 5-cyanobenzofuran-2-carboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using a solvent system such as 3:1 hexane/ethyl acetate.

    • Visualize the spots under UV light.

    • Adjust the solvent ratio until the desired product has an Rf of ~0.3.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Carefully add the dried sample to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol) and heat gently.

    • If the solid dissolves completely, it is a good candidate solvent.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise to the heated (refluxing) solution until the solid just dissolves.

    • Allow the flask to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Visualization of Purification Workflow

PurificationWorkflow Crude_Product Crude Methyl 5-cyanobenzofuran-2-carboxylate TLC TLC Analysis Crude_Product->TLC Column_Chromatography Flash Column Chromatography TLC->Column_Chromatography Determine solvent system Prep_HPLC Preparative HPLC TLC->Prep_HPLC Difficult Separation Pure_Product Pure Product Column_Chromatography->Pure_Product High Purity Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Low Purity Recrystallization Recrystallization Recrystallization->Pure_Product Prep_HPLC->Pure_Product Impure_Fractions->Recrystallization Further Purification

Caption: Decision workflow for purification of Methyl 5-cyanobenzofuran-2-carboxylate.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting palladium-catalyzed cross-coupling reactions for benzofuran synthesis.
  • Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link]

  • Wikipedia. (2024). Perkin rearrangement. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2026). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

  • Kromasil. Basic methodology for method development in preparative HPLC. [Link]

  • Chromatography Forum. (2009). separation of two isomers. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • ResearchGate. (2014). Continuous Flow Telescoped Synthesis of Benzofurans Starting from Nitroalkanes and O-Acetyl Salicylaldehydes. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 5-cyanobenzofuran-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.

Introduction

Methyl 5-cyanobenzofuran-2-carboxylate is a key building block in medicinal chemistry and materials science. The presence of both a cyano and a carboxylate group on the benzofuran scaffold makes it a versatile intermediate for the synthesis of more complex molecules. However, the presence of these electron-withdrawing groups can present unique challenges during its synthesis. This guide will walk you through the common synthetic routes, potential pitfalls, and strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare Methyl 5-cyanobenzofuran-2-carboxylate?

A1: There are two primary and well-established routes for the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate:

  • The Classical Route (Perkin-Olin Synthesis): This method involves the O-alkylation of a substituted salicylaldehyde with an α-haloacetate, followed by an intramolecular condensation to form the benzofuran ring.

  • The Modern Catalytic Route (Sonogashira Coupling): This approach utilizes a palladium/copper-catalyzed cross-coupling of a substituted iodophenol with a terminal alkyne, followed by an intramolecular cyclization.

Q2: I am considering the classical route. Which starting material is more suitable: 4-hydroxy-3-iodobenzonitrile or 3-formyl-4-hydroxybenzonitrile?

A2: Both starting materials can be used, but they lead to different synthetic strategies.

  • 3-Formyl-4-hydroxybenzonitrile is the more direct precursor for the classical Perkin-Olin type synthesis. The phenolic hydroxyl group is reacted with an α-haloacetate, and the adjacent aldehyde participates in the cyclization.

  • 4-Hydroxy-3-iodobenzonitrile is the ideal starting material for the modern catalytic route involving a Sonogashira coupling with an acetylene derivative that will form the furan ring.

Q3: Can the cyano group be hydrolyzed during the reaction?

A3: Yes, the cyano group is susceptible to hydrolysis to a carboxylic acid or an amide under both strong acidic and basic conditions, especially at elevated temperatures.[1] It is crucial to carefully control the pH and temperature during the synthesis and work-up to avoid this unwanted side reaction.

Q4: What are the typical yields for the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate?

A4: Yields can vary significantly depending on the chosen route and the optimization of reaction conditions. For the classical route, yields can range from moderate to good (40-70%). The modern catalytic routes, such as those involving Sonogashira coupling, can often provide higher yields (70-90%) under optimized conditions.[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate.

Issue 1: Low Yield of the O-Alkylated Intermediate in the Classical Route

Symptoms:

  • A significant amount of unreacted 3-formyl-4-hydroxybenzonitrile is observed by TLC or LC-MS analysis.

  • The formation of multiple unidentified byproducts.

Potential Causes and Solutions:

Cause Explanation Solution
Insufficient Base The reaction requires a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is the active nucleophile. An insufficient amount of base will lead to incomplete deprotonation and thus, a low reaction rate.Use at least 1.5-2.0 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
Low Reaction Temperature The O-alkylation reaction may be slow at room temperature.Increase the reaction temperature to 60-80 °C. The use of a higher boiling point solvent like dimethylformamide (DMF) or acetonitrile can facilitate this.
Poor Quality of α-Haloacetate The α-haloacetate reagent (e.g., methyl bromoacetate or methyl chloroacetate) can degrade over time, releasing the corresponding acid which can neutralize the base.Use freshly distilled or a new bottle of the α-haloacetate. Store it under an inert atmosphere and away from moisture.
Competing C-Alkylation Although less common for phenols, some C-alkylation on the aromatic ring can occur as a side reaction.Using a polar aprotic solvent like DMF can favor O-alkylation over C-alkylation.
Issue 2: Incomplete Cyclization to the Benzofuran Ring

Symptoms:

  • The presence of the O-alkylated intermediate as the major product after the cyclization step.

  • Low yield of the desired Methyl 5-cyanobenzofuran-2-carboxylate.

Potential Causes and Solutions:

Cause Explanation Solution
Weak Condensing Agent The intramolecular condensation requires a reagent to facilitate the removal of water.For the classical route, a strong base like sodium methoxide or potassium tert-butoxide in an anhydrous solvent is often used for the cyclization step. Alternatively, acetic anhydride with sodium acetate can be used.
Presence of Water Water in the reaction mixture can inhibit the condensation reaction.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Time or Temperature The cyclization reaction may require more energy and time to proceed to completion.Increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
Issue 3: Low Yield in the Sonogashira Coupling Route

Symptoms:

  • Incomplete consumption of the starting 4-hydroxy-3-iodobenzonitrile.

  • Formation of homocoupling products of the alkyne.

Potential Causes and Solutions:

Cause Explanation Solution
Inactive Catalyst The palladium and copper catalysts can be sensitive to air and moisture, leading to deactivation.Use high-quality catalysts and ensure the reaction is set up under strictly anaerobic and anhydrous conditions. The use of a ligand like triphenylphosphine (PPh₃) can help to stabilize the palladium catalyst.
Inappropriate Base The base plays a crucial role in the catalytic cycle. A base that is too weak may not be effective, while a base that is too strong can lead to side reactions.A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. The choice of base may need to be optimized for the specific substrate.
Low Reaction Temperature The coupling reaction may be slow at lower temperatures.The reaction is typically performed at temperatures ranging from room temperature to 80 °C. The optimal temperature should be determined experimentally.
Issue 4: Difficulty in Product Purification

Symptoms:

  • The final product is contaminated with starting materials or byproducts.

  • The product appears as an oil or a waxy solid, making crystallization difficult.

Potential Causes and Solutions:

Cause Explanation Solution
Similar Polarity of Product and Impurities The product and some of the impurities may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be an effective purification method.
Residual Solvent High-boiling point solvents like DMF can be difficult to remove completely.After the reaction, perform an aqueous workup to remove DMF. The crude product can then be purified by column chromatography or recrystallization. For residual acetonitrile, a high vacuum can be applied.[3]
Product Instability The product may be sensitive to light, air, or temperature.Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Optimized Protocols

The following are suggested starting protocols for the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate. These should be considered as a starting point and may require further optimization.

Protocol 1: Classical Route via Perkin-Olin Synthesis

Step 1: O-Alkylation of 3-formyl-4-hydroxybenzonitrile

  • To a solution of 3-formyl-4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-alkylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude O-alkylated intermediate in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Methyl 5-cyanobenzofuran-2-carboxylate.

Protocol 2: Modern Catalytic Route via Sonogashira Coupling
  • To a degassed solution of 4-hydroxy-3-iodobenzonitrile (1.0 eq) and methyl propiolate (1.2 eq) in a mixture of anhydrous toluene and triethylamine (2:1), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Heat the reaction mixture to 80 °C under an argon atmosphere and stir for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Methyl 5-cyanobenzofuran-2-carboxylate.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathways to Methyl 5-cyanobenzofuran-2-carboxylate

Synthesis_Pathways cluster_classical Classical Route cluster_catalytic Modern Catalytic Route A 3-Formyl-4-hydroxybenzonitrile B O-Alkylated Intermediate A->B Methyl Bromoacetate, K2CO3, DMF C Methyl 5-cyanobenzofuran-2-carboxylate B->C NaOCH3, MeOH D 4-Hydroxy-3-iodobenzonitrile F Methyl 5-cyanobenzofuran-2-carboxylate D->F Pd(PPh3)2Cl2, CuI, TEA, Toluene E Methyl Propiolate E->F

Caption: Overview of the two primary synthetic routes.

Diagram 2: Troubleshooting Workflow for Low Yield in Classical Synthesis

Troubleshooting_Workflow start Low Yield of Final Product check_o_alkylation Check O-Alkylation Step Incomplete reaction? Byproducts? start->check_o_alkylation check_cyclization Check Cyclization Step Intermediate remains? check_o_alkylation->check_cyclization No optimize_base Optimize Base Increase equivalents Use Cs2CO3 check_o_alkylation->optimize_base Yes optimize_cyclization_cond Optimize Cyclization Anhydrous conditions Stronger base check_cyclization->optimize_cyclization_cond Yes purification_issue Purification Issues? Check solvent system Recrystallize check_cyclization->purification_issue No optimize_temp_time Optimize Temperature & Time Increase T Prolong reaction optimize_base->optimize_temp_time check_reagents Check Reagent Quality Fresh α-haloacetate optimize_temp_time->check_reagents end Improved Yield check_reagents->end optimize_cyclization_cond->end purification_issue->end

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Products in Methyl 5-cyanobenzofuran-2-carboxylate Reactions

Welcome to the technical support center for researchers working with Methyl 5-cyanobenzofuran-2-carboxylate. This versatile building block is crucial in the synthesis of various pharmaceutical agents and advanced materia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Methyl 5-cyanobenzofuran-2-carboxylate. This versatile building block is crucial in the synthesis of various pharmaceutical agents and advanced materials.[1] However, its reactivity can lead to the formation of undesired side products, complicating downstream processes and reducing yields. This guide is designed to provide you with expert, field-proven insights to diagnose, troubleshoot, and prevent these common issues.

Part 1: Frequently Asked Questions (FAQs)

Here are rapid-fire answers to the most common issues encountered during reactions with Methyl 5-cyanobenzofuran-2-carboxylate.

Q1: I'm performing a base-catalyzed hydrolysis (saponification) of the methyl ester, but my yield of the carboxylic acid is low and I see multiple products. What's happening?

A: You are likely encountering two common side reactions. First, under strong basic conditions or prolonged heating, the 5-cyano group can be partially or fully hydrolyzed to a 5-carboxamide or a 5-carboxylic acid, respectively. Second, benzofuran-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 5-cyanobenzofuran.

Q2: My LC-MS analysis shows a peak with a mass 14 units lower than my starting ester. What is this impurity?

A: This mass difference (-14 Da) corresponds to the loss of a methyl group (-CH₃) and the addition of a hydrogen (+H), which is the signature of the hydrolyzed product, 5-cyanobenzofuran-2-carboxylic acid. This indicates that your reaction conditions are likely too wet or that your starting material has degraded during storage.

Q3: I'm trying to synthesize an amide by reacting the methyl ester with an amine, but the reaction is sluggish and I'm isolating the carboxylic acid instead. Why?

A: The primary cause is the presence of water. Water can act as a competing nucleophile, hydrolyzing the methyl ester to the corresponding carboxylic acid. The resulting carboxylate is unreactive towards the amine under neutral or basic conditions, halting the desired amidation reaction. It is critical to use anhydrous solvents and reagents for this transformation.

Q4: During the initial synthesis of Methyl 5-cyanobenzofuran-2-carboxylate from a substituted salicylaldehyde, I get a significant amount of an intermediate that won't cyclize. How can I fix this?

A: This is likely the uncyclized intermediate, methyl (2-formyl-4-cyanophenoxy)acetate. Incomplete cyclization is often due to an insufficiently strong base, low reaction temperature, or insufficient reaction time. The base is required to deprotonate the benzylic carbon, initiating the intramolecular aldol-type condensation. Consider using a stronger base like potassium tert-butoxide or increasing the reaction temperature.[2]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into the mechanisms of side product formation and systematic approaches to their mitigation.

Guide 1: Hydrolysis of Methyl 5-cyanobenzofuran-2-carboxylate

The conversion of the methyl ester to the carboxylic acid is a fundamental step in many synthetic routes.[3] However, controlling the reaction to avoid side products is paramount.

Problem: Formation of undesired products during saponification.

Root Cause Analysis: The target reaction is the hydrolysis of the ester at the C2 position. However, the cyano group at C5 is also susceptible to hydrolysis, and the resulting carboxylic acid can be thermally unstable.

  • Nitrile Hydrolysis: Under harsh basic conditions (e.g., high concentrations of NaOH/KOH, high temperatures), the nitrile group can be attacked by hydroxide ions to form a carboxamide intermediate, which can be further hydrolyzed to a carboxylic acid.

  • Decarboxylation: Benzofuran-2-carboxylic acids can lose CO₂ upon heating.[2] This process is often catalyzed by trace acids or metals and results in the formation of the corresponding benzofuran.

Workflow for Troubleshooting Hydrolysis Reactions

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Implementation A Low yield or multiple spots on TLC/LCMS B Analyze crude product by LC-MS & NMR A->B Start C Identify side products: - Nitrile Hydrolysis (Amide/Diacid)? - Decarboxylation Product? - Unreacted Starting Material? B->C Interpret Data D Issue: Nitrile Hydrolysis Solution: Use milder base (LiOH), lower temp (e.g., RT to 40°C), shorter reaction time. C->D If Mass+17 or +18 E Issue: Decarboxylation Solution: Avoid excessive heating during reaction and workup. Neutralize carefully at low temp. C->E If Mass-44 F Issue: Incomplete Reaction Solution: Increase reaction time moderately or slightly increase temp. Monitor by TLC. C->F If SM present

Caption: Troubleshooting workflow for hydrolysis side products.

Preventative Measures & Protocol Optimization:

  • Choice of Base: Lithium hydroxide (LiOH) in a THF/water mixture is often a milder choice than NaOH or KOH and can selectively hydrolyze the ester with minimal impact on the nitrile group.

  • Temperature Control: Conduct the hydrolysis at room temperature or with gentle warming (e.g., 40-50°C). Avoid refluxing if possible.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Workup Procedure: After the reaction is complete, cool the mixture in an ice bath before slowly acidifying to protonate the carboxylate. This minimizes heat generation that could promote decarboxylation.

Guide 2: Amidation & Nucleophilic Acyl Substitution

Directly converting the ester to an amide is an efficient synthetic strategy, but it is highly sensitive to reaction conditions.

Problem: Low or no yield of the desired amide; isolation of 5-cyanobenzofuran-2-carboxylic acid.

Root Cause Analysis: This is almost always a problem of competing nucleophiles. Water, if present, will hydrolyze the ester. The resulting carboxylate is deprotonated under basic or neutral conditions and is electrophilically deactivated, meaning it will not react with the amine.

Solutions & Preventative Measures:

  • Rigorous Anhydrous Conditions:

    • Dry all glassware in an oven (e.g., 120°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

    • Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.

    • Ensure the amine starting material is dry. If it is a salt (e.g., hydrochloride), it must be neutralized and extracted, or a tertiary amine base (like triethylamine) must be added to free the nucleophile.

  • Alternative Methods: If issues persist, consider a two-step approach:

    • Step 1: Hydrolyze the methyl ester to the carboxylic acid under controlled conditions (as described in Guide 1).

    • Step 2: Activate the resulting carboxylic acid using a peptide coupling reagent (e.g., DCC, EDC, HATU) and then react it with the amine. This method is often more robust and less sensitive to trace amounts of water. A synthesis of related benzofuran-2-carboxylate triazoles successfully uses SOCl₂ for activation followed by amine addition.[3]

Part 3: Data Reference Tables

For quick reference, the following tables summarize the key properties of common side products.

Table 1: Common Side Products and Their Characteristics

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature
Starting Material Methyl 5-cyanobenzofuran-2-carboxylateC₁₁H₇NO₃201.18Target peak
Hydrolysis Product 5-Cyanobenzofuran-2-carboxylic acidC₁₀H₅NO₃187.15M-14 from starting material. Broad -OH stretch in IR.
Nitrile Hydrolysis Product 5-Carbamoylbenzofuran-2-carboxylic acidC₁₀H₇NO₄205.17M+18 from hydrolysis product. Presence of -CONH₂ signals in NMR.
Decarboxylation Product 5-CyanobenzofuranC₉H₅NO143.14M-44 from hydrolysis product. Absence of carbonyl signals from the acid.
Incomplete Synthesis Methyl (2-formyl-4-cyanophenoxy)acetateC₁₁H₉NO₄219.19Presence of aldehyde proton (~9.8-10 ppm) in ¹H NMR.

Table 2: Influence of Reaction Conditions on Product Distribution

ReactionDesired ProductCondition Favoring Desired ProductCommon Side Product(s)Condition Favoring Side Product(s)
Saponification 5-Cyanobenzofuran-2-carboxylic acidLiOH, THF/H₂O, Room Temp, Monitored5-Carbamoyl/dicarboxylic acid, 5-CyanobenzofuranHigh temp, strong base (NaOH/KOH), prolonged reaction time
Amidation 5-Cyanobenzofuran-2-carboxamide derivativeAnhydrous solvent (DMF, DCM), Inert atmosphere, Dry reagents5-Cyanobenzofuran-2-carboxylic acidPresence of water/moisture
Synthesis Methyl 5-cyanobenzofuran-2-carboxylateStrong base (K₂CO₃, t-BuOK), Anhydrous conditions, RefluxMethyl (2-formyl-4-cyanophenoxy)acetateWeak base, low temperature, insufficient reaction time

By understanding the chemical principles behind these side reactions and implementing the systematic troubleshooting steps outlined in this guide, you can significantly improve the efficiency, yield, and purity of your reactions involving Methyl 5-cyanobenzofuran-2-carboxylate.

References

  • Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.

  • Process for preparing benzofuran derivatives. Google Patents.

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Vol. 60B, May 2021, pp. 769-775.

  • Benzofuran-2-carboxylic acid. Chem-Impex.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-cyanobenzofuran-2-carboxylate

Welcome to the technical support center dedicated to the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your yield and purity.

Introduction

Methyl 5-cyanobenzofuran-2-carboxylate is a key building block in the development of various pharmacologically active compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, and the presence of the cyano and methyl ester functionalities at the 5- and 2-positions, respectively, offers versatile handles for further chemical modifications. However, the synthesis of this molecule can be challenging, often leading to issues with yield, purity, and reproducibility. This guide aims to provide practical, experience-based solutions to common problems encountered during its synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield in the Sonogashira Coupling Step

Question: My Sonogashira coupling reaction between 4-cyano-2-iodophenol and methyl propiolate is resulting in a low yield or no desired 2-(alkynyl)-4-cyanophenol intermediate. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this crucial step can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) or the copper(I) co-catalyst (e.g., CuI) may be old, oxidized, or of poor quality.

    • Solution: Use freshly purchased catalysts from a reputable supplier. Ensure that the catalysts are stored under an inert atmosphere (e.g., in a glovebox or desiccator with an inert gas blanket). For the palladium catalyst, using a more active pre-catalyst or ligand system can sometimes be beneficial.

  • Reaction Conditions:

    • Cause: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield. The Sonogashira reaction is typically run under mild conditions, but the presence of an electron-withdrawing cyano group on the phenol can make the aryl iodide less reactive.[1]

    • Solution:

      • Temperature: While many Sonogashira reactions proceed at room temperature, you may need to gently heat the reaction (e.g., to 40-60 °C) to drive it to completion.[1] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

      • Solvent and Base: A combination of a polar aprotic solvent like DMF or THF and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.[2] Ensure the solvent and base are anhydrous, as water can negatively affect the catalytic cycle.

      • Atmosphere: The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[1]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials, particularly the 4-cyano-2-iodophenol and methyl propiolate, can introduce impurities that poison the catalyst. Incorrect stoichiometry can also lead to low conversion.

    • Solution: Purify the starting materials if necessary. 4-cyano-2-iodophenol can be recrystallized, and methyl propiolate can be distilled. Use a slight excess (1.1-1.2 equivalents) of the methyl propiolate to ensure complete consumption of the more valuable iodophenol.

Issue 2: Incomplete or Low-Yielding Cyclization to the Benzofuran Ring

Question: I have successfully synthesized the 2-(alkynyl)-4-cyanophenol intermediate, but the subsequent cyclization to form the benzofuran ring is giving a low yield. What could be the problem?

Answer: The intramolecular cyclization of the o-alkynylphenol is a critical step. Issues here often relate to the choice of catalyst, base, and reaction conditions.

  • Method of Cyclization:

    • Cause: The chosen cyclization method may not be optimal for this substrate. While the Sonogashira coupling and cyclization can sometimes be performed in one pot, a two-step process with isolation of the alkynylphenol intermediate often provides better overall yields by allowing for optimization of the cyclization step independently.

    • Solution:

      • Base-Mediated Cyclization: After the Sonogashira coupling, the palladium catalyst can sometimes be filtered off, and a stronger base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) can be used to promote the intramolecular 5-endo-dig cyclization. Heating may be required.

      • Copper-Catalyzed Cyclization: Copper(I) iodide, used as a co-catalyst in the Sonogashira reaction, can also catalyze the cyclization. Adding a fresh portion of CuI during the cyclization step might be beneficial.

      • Palladium-Catalyzed Cyclization: Some palladium catalysts can effectively promote the cyclization. If you are attempting a one-pot reaction, ensure the palladium catalyst remains active throughout the process.

  • Side Reactions:

    • Cause: The intermediate 2-(alkynyl)-4-cyanophenol can potentially undergo intermolecular reactions or polymerization, especially at higher temperatures.

    • Solution: Maintain a relatively dilute reaction concentration to favor the intramolecular cyclization over intermolecular side reactions. A gradual addition of the base during the cyclization step can also help to keep the concentration of the reactive phenoxide low.

Issue 3: Difficulty in Purifying the Final Product

Question: My reaction seems to have worked, but I am struggling to isolate pure Methyl 5-cyanobenzofuran-2-carboxylate from the crude reaction mixture. What are the recommended purification strategies?

Answer: Purification of benzofuran derivatives can be challenging due to the presence of closely related impurities and residual catalyst.[3]

  • Removal of Catalysts:

    • Cause: Palladium and copper residues can contaminate the product.

    • Solution: After the reaction, perform an aqueous workup. Washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help to remove copper salts. Palladium residues can often be removed by filtration through a pad of celite or silica gel before concentrating the crude product.

  • Chromatography:

    • Cause: Non-polar impurities, such as homocoupled alkyne byproducts, and polar baseline impurities can co-elute with the product.

    • Solution: Flash column chromatography on silica gel is the most common method for purification.[4][5] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, will likely be effective. Monitor the fractions carefully by TLC.

  • Recrystallization:

    • Cause: Oily products or products with minor impurities after chromatography.

    • Solution: If the product is a solid, recrystallization can be a highly effective final purification step.[3] A solvent system of ethanol/water or ethyl acetate/hexane is a good starting point. The choice of solvent will depend on the solubility of your product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for Methyl 5-cyanobenzofuran-2-carboxylate?

A1: A common and generally reliable route is a two-step synthesis involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. The key starting materials are 4-cyano-2-iodophenol and methyl propiolate. This method offers good control over each step and allows for the isolation and purification of the intermediate, which can lead to higher overall yields and purity.

Q2: Can I perform the Sonogashira coupling and cyclization in a single step (one-pot)?

A2: Yes, a one-pot procedure is often possible and can be more time- and resource-efficient. However, optimizing a one-pot reaction can be more complex, as the conditions must be suitable for both the cross-coupling and the cyclization. If you are experiencing low yields with a one-pot approach, switching to a two-step process is a good troubleshooting strategy.

Q3: Are there any alternatives to using 4-cyano-2-iodophenol?

A3: While 2-iodophenols are common starting materials for this type of synthesis due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions,[1] 2-bromophenols can also be used. However, the reaction conditions for 2-bromophenols are typically harsher (e.g., higher temperatures, longer reaction times, or more specialized catalyst systems).

Q4: My final product appears to be decomposing over time. Is this expected?

A4: While Methyl 5-cyanobenzofuran-2-carboxylate is generally a stable compound, some benzofuran derivatives can be sensitive to light and air over long periods. It is good practice to store the purified product in a cool, dark place, and under an inert atmosphere if it is to be stored for an extended period.

Experimental Protocols

Recommended Two-Step Synthesis of Methyl 5-cyanobenzofuran-2-carboxylate

Step 1: Synthesis of Methyl 3-(3-cyano-2-hydroxyphenyl)propiolate (Sonogashira Coupling)

  • To a dried Schlenk flask, add 4-cyano-2-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed THF and triethylamine (3.0 eq) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl propiolate (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., hexane/ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification or purified by flash column chromatography if necessary.

Step 2: Synthesis of Methyl 5-cyanobenzofuran-2-carboxylate (Intramolecular Cyclization)

  • Dissolve the crude methyl 3-(3-cyano-2-hydroxyphenyl)propiolate from the previous step in anhydrous DMF.

  • Add K₂CO₃ (2.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 2-3 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 5-cyanobenzofuran-2-carboxylate as a solid.

Parameter Sonogashira Coupling Intramolecular Cyclization
Starting Materials 4-cyano-2-iodophenol, methyl propiolateMethyl 3-(3-cyano-2-hydroxyphenyl)propiolate
Catalyst Pd(PPh₃)₂Cl₂, CuINone (base-mediated)
Base TriethylamineK₂CO₃
Solvent THFDMF
Temperature Room Temperature80 °C
Typical Yield >80% (crude)>70% (after purification)

Visualizations

Reaction Pathway

reaction_pathway cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A 4-Cyano-2-iodophenol C Methyl 3-(3-cyano-2-hydroxyphenyl)propiolate (Intermediate) A->C Pd(PPh₃)₂Cl₂, CuI, TEA, THF, RT B Methyl propiolate B->C D Methyl 5-cyanobenzofuran-2-carboxylate (Final Product) C->D K₂CO₃, DMF, 80°C

Caption: Synthetic pathway for Methyl 5-cyanobenzofuran-2-carboxylate.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or No Product q1 Which step is problematic? start->q1 sonogashira Sonogashira Coupling q1->sonogashira Step 1 cyclization Cyclization q1->cyclization Step 2 purification Purification q1->purification Final Isolation sol_sono Check: - Catalyst activity - Reaction conditions (temp, atm) - Reagent purity & stoichiometry sonogashira->sol_sono sol_cyclo Check: - Cyclization method (base, catalyst) - Side reactions (dilution) - Reaction time and temperature cyclization->sol_cyclo sol_purify Optimize: - Catalyst removal - Column chromatography conditions - Recrystallization solvent system purification->sol_purify

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • Google Patents.
  • ResearchGate. Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. [Link]

  • ResearchGate. Sonogashira coupling of 4'‐iodoacetophenone and substituted alkynes catalyzed by tri‐palladium complex 1.[a]. [Link]

  • PubMed Central. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. [Link]

  • PubMed Central. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]

  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • ARKIVOC. C-N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives. [Link]

  • Wiley Online Library. Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Frontiers. Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. [Link]

  • RSC Publishing. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • PubMed Central. Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PubMed Central. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • PubMed. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 5-cyanobenzofuran-2-carboxylate Synthesis

Welcome to the dedicated technical support guide for the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common experimental failures and optimization challenges through a detailed, question-and-answer format, grounding our advice in fundamental chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows little to no formation of the desired product. What are the primary checks I should perform?

A1: Complete reaction failure often points to a fundamental issue with one of the core components: reagents, catalyst, or the reaction environment. A systematic approach is crucial for diagnosis.

Initial Diagnostic Workflow:

G cluster_start Start: No Product Detected cluster_checks Primary Diagnostic Checks cluster_analysis Problem Isolation cluster_solution Corrective Actions start Reaction Failure reagents 1. Reagent & Solvent Integrity - Confirm identity (NMR, MS) - Check purity (anhydrous?) - Use freshly distilled solvents start->reagents Systematic Check catalyst 2. Catalyst Activity - Use fresh catalyst/ligand - Check for visible decomposition (e.g., Pd black) reagents->catalyst reagent_issue Starting Material Degradation? reagents->reagent_issue atmosphere 3. Inert Atmosphere - Degas solvent thoroughly - Ensure positive N2/Ar pressure - Check for leaks in setup catalyst->atmosphere catalyst_issue Catalyst Deactivation? catalyst->catalyst_issue env_issue Oxygen/Moisture Contamination? atmosphere->env_issue reagent_issue->catalyst_issue No sol_reagent Purify/Re-source Starting Materials reagent_issue->sol_reagent Yes catalyst_issue->env_issue No sol_catalyst Optimize Catalyst System (See Q2/Q3) catalyst_issue->sol_catalyst Yes sol_env Improve Degassing & Seal Assembly env_issue->sol_env Yes

In-Depth Explanation:

  • Reagent and Solvent Purity: Palladium-catalyzed cross-coupling reactions, a common method for benzofuran synthesis, are highly sensitive to impurities.[1][2] Water and oxygen are particularly detrimental. Water can lead to protodeboronation in Suzuki reactions or hydrolyze starting materials, while oxygen can deactivate the palladium catalyst.[2][3]

    • Actionable Advice: Always use freshly distilled, anhydrous solvents. Ensure starting materials (e.g., 4-cyano-2-iodophenol) are pure and dry. Confirm the identity and purity of your reagents via analytical methods like NMR or LC-MS before starting.

  • Catalyst Activity: The heart of the reaction is the catalyst. Palladium catalysts, especially in the Pd(0) state, are prone to oxidation. The formation of palladium black is a common visual indicator of catalyst decomposition or aggregation, leading to a loss of catalytic activity.[2]

    • Actionable Advice: Use catalyst and ligands from a reliable source or freshly prepared catalyst systems. Avoid storing them in air for extended periods. If you observe palladium black early in the reaction, it's a strong sign of catalyst death.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere (Nitrogen or Argon) is non-negotiable. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote unwanted side reactions like the homocoupling of starting materials.[2]

    • Actionable Advice: Degas your solvent thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas for at least 30 minutes. Assemble your glassware while hot and under a positive pressure of inert gas to prevent air from entering.

Q2: My reaction is producing the desired product, but the yield is consistently low. How can I optimize it?

A2: Low yield indicates that the reaction is proceeding but is inefficient. Optimization requires a careful look at the interplay between the base, solvent, temperature, and catalyst system.

Key Optimization Parameters for a Palladium-Catalyzed Route:

Parameter Causality & Rationale Troubleshooting Strategy
Base The base is critical for several steps, including the deprotonation of the phenol and regeneration of the active catalyst. Its strength and solubility can dramatically affect the reaction rate.[2][3] An incorrect base can stall the catalytic cycle.Screen a variety of bases. For phenol couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. Organic bases like triethylamine (TEA) may also be used, especially if they also serve as the solvent.[4][5]
Ligand The phosphine ligand stabilizes the palladium center, prevents aggregation, and modulates its reactivity. Sterically hindered or electron-rich ligands can enhance the rate of oxidative addition and reductive elimination.If using a standard ligand like PPh₃ fails, consider more specialized ligands. For cross-couplings, biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocenyl ligands (e.g., dppf) can be highly effective.[6]
Solvent The solvent must solubilize all reactants and the catalyst complex. Its polarity can influence the stability of intermediates and the overall reaction rate.[2]Common solvents for these reactions include DMF, DMAc, Dioxane, and Toluene. If solubility is an issue, consider a solvent mixture. Ensure the solvent is compatible with the chosen base and temperature.
Temperature & Time Insufficient thermal energy can lead to incomplete conversion. However, excessively high temperatures or prolonged reaction times can cause catalyst decomposition or product degradation.[2]Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature (e.g., from 80°C to 100°C) may be beneficial. If degradation is observed, try lowering the temperature.
Catalyst Loading While it may seem intuitive to increase catalyst loading for better yield, this can sometimes promote side reactions.[2] The goal is to find the lowest effective loading (turnover number).Start with a standard loading (e.g., 1-5 mol% Pd). If the reaction is clean but incomplete, a slight increase might help. If side products increase, it's better to optimize other parameters first.
Q3: I am observing significant side products, specifically hydrolysis of the methyl ester or nitrile group. What can I do?

A3: The formation of the corresponding carboxylic acid (from ester hydrolysis) or carboxamide/carboxylic acid (from nitrile hydrolysis) is a common issue, especially during workup or if the reaction conditions are not strictly anhydrous.

Mechanism of Hydrolysis and Prevention:

G cluster_ester Ester Hydrolysis cluster_nitrile Nitrile Hydrolysis (Harsh Conditions) ester Methyl 5-cyanobenzofuran-2-carboxylate acid 5-Cyanobenzofuran-2-carboxylic acid ester->acid H₃O⁺ or OH⁻ (Aqueous Workup / Wet Base) nitrile Methyl 5-cyanobenzofuran-2-carboxylate amide Intermediate Amide nitrile->amide Strong Acid/Base + Heat nitrile_acid Methyl 5-carboxybenzofuran-2-carboxylate amide->nitrile_acid Further Hydrolysis

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, a common reaction for esters.[7] This is frequently observed during aqueous workup, especially if a strong base (like NaOH) or acid (like HCl) is used to neutralize the reaction mixture.

    • Preventative Measures:

      • Anhydrous Conditions: Use a thoroughly dried base (e.g., K₂CO₃ baked in an oven) and anhydrous solvents.

      • Neutral Workup: Quench the reaction by filtering off solids and concentrating the filtrate. Avoid acidic or basic aqueous washes if possible. If a wash is necessary, use saturated ammonium chloride (mildly acidic) or saturated sodium bicarbonate (mildly basic) solutions sparingly and at low temperatures. Follow immediately with a brine wash and dry the organic layer thoroughly with Na₂SO₄ or MgSO₄.

      • Re-esterification: If hydrolysis is unavoidable, the resulting carboxylic acid can sometimes be isolated and re-esterified in a subsequent step using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).[8]

  • Nitrile Hydrolysis: The nitrile group is generally more robust than the ester, but it can be hydrolyzed to a primary amide and then to a carboxylic acid under harsh acidic or basic conditions, particularly at elevated temperatures.

    • Preventative Measures:

      • Avoid using strong Brønsted acids or bases (e.g., NaOH, H₂SO₄) at high temperatures for extended periods.

      • If your cyclization or coupling reaction requires very strong basic conditions, consider if a different synthetic route is possible or if the nitrile group can be introduced at a later stage of the synthesis.

Q4: My purification by column chromatography is difficult, and the product seems unstable on silica gel. What are the best practices?

A4: Benzofurans, particularly those with electron-donating or complex functional groups, can sometimes be sensitive to silica gel, which is inherently acidic. This can lead to streaking, decomposition, or irreversible adsorption on the column.

Purification Strategies:

  • Deactivate the Silica: Before preparing your column slurry, you can neutralize the silica gel. A common method is to wash the silica with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% TEA in the eluent). This deactivates the acidic silanol groups.

  • Alternative Stationary Phases: If the product is highly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.

  • Recrystallization: This is often the best method for obtaining highly pure material if a suitable solvent system can be found. It avoids the potential degradation associated with chromatography. Methods involving column chromatography are often undesirable for large-scale operations.[9]

    • Screening Solvents: Test solubility in a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, toluene) to find a system where the product is soluble when hot but sparingly soluble when cold. A mixture of solvents is often required.

  • Trituration: If the crude product is a solid with minor impurities, washing (triturating) it with a solvent in which the desired product is insoluble but the impurities are soluble can be a very effective purification technique.

Reference Experimental Protocol

This section provides a representative, step-by-step protocol for a palladium-catalyzed synthesis of Methyl 5-cyanobenzofuran-2-carboxylate. Note: This is a general guideline and may require optimization.

Reaction: Sonogashira Coupling followed by Intramolecular Cyclization

G r1 4-Cyano-2-iodophenol pdt Methyl 5-cyanobenzofuran-2-carboxylate PdCl₂(PPh₃)₂, CuI Base (e.g., Et₃N), Solvent (e.g., THF) Heat r1->pdt r2 Methyl propiolate r2->pdt

Methodology:

  • Glassware Preparation: Dry a two-neck round-bottom flask and condenser under vacuum or in an oven at 120°C. Allow to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Charging: To the flask, add 4-cyano-2-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and Copper(I) iodide (CuI) (0.06 eq).

  • Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (3.0 eq) via syringe. Stir the mixture at room temperature for 10 minutes.

  • Substrate Addition: Add methyl propiolate (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 65°C and stir under inert gas. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst and salts, washing the pad with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the crude residue in ethyl acetate and wash with saturated aqueous NH₄Cl (1x) and brine (2x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water or toluene/hexanes).

References

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment.Educación Química - Elsevier.
  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
  • Troubleshooting palladium-catalyzed cross-coupling reactions for benzofuran synthesis.Benchchem.
  • A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acet
  • Avoiding byproduct formation in benzofuran ring synthesis.Benchchem.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Process for preparing benzofuran-2-carboxamide derivatives.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.PMC - NIH.
  • Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Benzofuran synthesis.Organic Chemistry Portal.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.LBP.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxyl
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.PMC.
  • Methyl Esters.Organic Chemistry Portal.

Sources

Optimization

stability and degradation of Methyl 5-cyanobenzofuran-2-carboxylate under various conditions

Welcome to the technical support center for Methyl 5-cyanobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability and potent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-cyanobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability and potential degradation of this compound. Please note that while specific experimental data for this molecule is limited, the following information is based on established principles of organic chemistry and experience with related benzofuran structures.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with Methyl 5-cyanobenzofuran-2-carboxylate.

Q1: I am observing a decrease in the concentration of my stock solution of Methyl 5-cyanobenzofuran-2-carboxylate in methanol over time. What could be the cause?

A1: A decrease in the concentration of your methanolic stock solution could be due to several factors. The primary suspect is likely the presence of acidic or basic impurities in the methanol, which can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid. Even trace amounts of water in the methanol can contribute to this process.

Troubleshooting Steps:

  • Solvent Quality: Ensure you are using high-purity, anhydrous methanol. It is advisable to use a freshly opened bottle of solvent.

  • pH Check: If possible, check the apparent pH of your methanol. Acidic or basic conditions will accelerate ester hydrolysis.[1]

  • Storage Conditions: Store your stock solution at a low temperature (e.g., -20°C) and protected from light to minimize any potential degradation.

  • Inert Atmosphere: For long-term storage, consider preparing the stock solution under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture and oxygen.

Q2: My reaction mixture containing Methyl 5-cyanobenzofuran-2-carboxylate is turning yellow/brown, and I see multiple new peaks in my HPLC analysis. What is happening?

A2: The development of color and the appearance of multiple new peaks on your chromatogram are strong indicators of degradation of the benzofuran ring system. Benzofurans can be susceptible to oxidative degradation, which can lead to complex reaction pathways and the formation of colored byproducts.[2][3]

Troubleshooting Steps:

  • Deoxygenate Solvents: If your reaction is sensitive to oxidation, it is crucial to deoxygenate your solvents prior to use. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent.

  • Avoid Strong Oxidants: Be mindful of any reagents in your reaction mixture that could act as oxidizing agents. The safety data for related compounds warns against mixing with strong oxidizing agents.[4]

  • Control Reaction Temperature: Elevated temperatures can accelerate oxidative degradation. Running your reaction at a lower temperature may help to minimize the formation of these impurities.

  • Photostability: Protect your reaction from light, as photolytic degradation can also occur, especially with aromatic systems.[5]

Q3: I am attempting to hydrolyze the methyl ester of Methyl 5-cyanobenzofuran-2-carboxylate to the carboxylic acid using NaOH, but I am getting a complex mixture of products. What is the issue?

A3: While basic hydrolysis is a standard method for converting esters to carboxylic acids, the benzofuran ring system can be sensitive to strong basic conditions, especially at elevated temperatures. The combination of the electron-withdrawing cyano and carboxylate groups can activate the benzofuran ring to nucleophilic attack or other base-mediated degradation pathways.

Troubleshooting Steps:

  • Milder Base: Consider using a milder base for the hydrolysis, such as lithium hydroxide (LiOH), which can be effective at lower temperatures.

  • Lower Temperature: Perform the hydrolysis at a lower temperature (e.g., 0°C or room temperature) to favor the desired ester hydrolysis over competing degradation reactions.

  • Reaction Monitoring: Carefully monitor the reaction progress by a suitable analytical technique like TLC or HPLC to determine the optimal reaction time and prevent the formation of degradation products upon prolonged reaction times.

  • Alternative Methods: If basic hydrolysis proves to be problematic, consider enzymatic hydrolysis as a milder alternative.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for solid Methyl 5-cyanobenzofuran-2-carboxylate?

A: For solid Methyl 5-cyanobenzofuran-2-carboxylate, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[4][6] Long-term storage at low temperatures (e.g., 4°C or -20°C) is advisable to maintain its purity.

Q: Is Methyl 5-cyanobenzofuran-2-carboxylate sensitive to light?

Q: What are the expected degradation products of Methyl 5-cyanobenzofuran-2-carboxylate?

A: Based on the structure, the most likely degradation pathways would involve:

  • Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to form 5-cyanobenzofuran-2-carboxylic acid.[1]

  • Oxidation: The benzofuran ring can undergo oxidative cleavage, potentially leading to the formation of salicylaldehyde derivatives and other ring-opened products.[2][3]

  • Hydrolysis of the Cyano Group: Under harsh acidic or basic conditions, the cyano group could be hydrolyzed to a carboxamide and subsequently to a carboxylic acid.

Q: What analytical methods are suitable for monitoring the stability of Methyl 5-cyanobenzofuran-2-carboxylate?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable method for monitoring the stability of this compound.[7][8] A stability-indicating method should be developed that can separate the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of any degradation products that are formed.[9]

Stability Summary

The following table summarizes the expected stability of Methyl 5-cyanobenzofuran-2-carboxylate under various conditions. This information is predictive and should be confirmed by experimental studies.

ConditionExpected StabilityPotential Degradation ProductsRecommendations
Acidic (e.g., 1M HCl) Low 5-cyanobenzofuran-2-carboxylic acid, potential ring-opened productsAvoid prolonged exposure to strong acids. If necessary, use milder acidic conditions and lower temperatures.
Basic (e.g., 1M NaOH) Low 5-cyanobenzofuran-2-carboxylic acid, potential benzofuran ring degradation productsUse milder bases (e.g., LiOH) and lower temperatures for hydrolysis. Carefully monitor reaction progress.
Oxidative (e.g., H₂O₂) Low Ring-opened products, salicylaldehyde derivativesAvoid contact with strong oxidizing agents. Use deoxygenated solvents for reactions.[2][4]
Thermal (e.g., >80°C) Moderate to Low Dependent on atmosphere (oxidative vs. inert)Perform experiments at the lowest feasible temperature. For storage, keep in a cool place.
Photolytic (UV/Vis light) Potentially Low Complex mixture of degradation productsProtect solid compound and solutions from light. Use amber vials or cover flasks with aluminum foil.[5]

Potential Degradation Pathway: Hydrolysis

The following diagram illustrates the initial and most probable degradation pathway for Methyl 5-cyanobenzofuran-2-carboxylate under aqueous acidic or basic conditions.

Methyl 5-cyanobenzofuran-2-carboxylate Methyl 5-cyanobenzofuran-2-carboxylate 5-cyanobenzofuran-2-carboxylic acid 5-cyanobenzofuran-2-carboxylic acid Methyl 5-cyanobenzofuran-2-carboxylate->5-cyanobenzofuran-2-carboxylic acid H+ or OH- / H2O

Caption: Hydrolysis of the methyl ester group.

Experimental Workflow for a Forced Degradation Study

To experimentally determine the stability of Methyl 5-cyanobenzofuran-2-carboxylate, a forced degradation study is recommended. The following workflow provides a general outline.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Stock Solution Stock Solution Acidic Acidic Stock Solution->Acidic Basic Basic Stock Solution->Basic Oxidative Oxidative Stock Solution->Oxidative Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC-UV HPLC-UV Acidic->HPLC-UV Basic->HPLC-UV Oxidative->HPLC-UV Thermal->HPLC-UV Photolytic->HPLC-UV LC-MS LC-MS HPLC-UV->LC-MS Degradation Profile Degradation Profile LC-MS->Degradation Profile Pathway Elucidation Pathway Elucidation Degradation Profile->Pathway Elucidation

Caption: Workflow for a forced degradation study.

References

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. Available from: [Link]

  • Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. National Institutes of Health. Available from: [Link]

  • Detailed mechanism of dibenzofuran oxidation. ResearchGate. Available from: [Link]

  • Oxidative Degradation and Detoxification of Aqueous Carbofuran by Membrane Anodic Fenton Treatment. ResearchGate. Available from: [Link]

  • Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Scholarworks@UNIST. Available from: [Link]

  • A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. National Institutes of Health. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available from: [Link]

  • Benzofuran. Wikipedia. Available from: [Link]

  • Benzofuran | C8H6O. PubChem. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available from: [Link]

  • PHOTOCHEMICAL SYNTHESIS OF NOVEL NAPHTHO[1,2-b]BENZOFURAN DERIVATIVES FROM 2,3-DISUBSTITUTED BENZOFURANS. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

  • Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114. U.S. Environmental Protection Agency. Available from: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available from: [Link]

  • METHYL 5-CYANOBENZOFURAN-2-CARBOXYLATE | CAS#:84102-77-2. Chemsrc. Available from: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available from: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. ResearchGate. Available from: [Link]

  • Ethyl 5-cyanobenzofuran-2-carboxylate | C12H9NO3. PubChem. Available from: [Link]

  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 5-cyanobenzofuran-2-carboxylate

This guide provides in-depth technical support for the handling, storage, and troubleshooting of Methyl 5-cyanobenzofuran-2-carboxylate (CAS No: 84102-77-2), a key intermediate in pharmaceutical research and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the handling, storage, and troubleshooting of Methyl 5-cyanobenzofuran-2-carboxylate (CAS No: 84102-77-2), a key intermediate in pharmaceutical research and drug development.[1][2][3] Our recommendations are grounded in an understanding of the compound's specific chemical vulnerabilities to ensure the integrity and reproducibility of your experimental results.

Section 1: Critical Safety & Handling Protocol

Methyl 5-cyanobenzofuran-2-carboxylate is a chemical that requires careful handling to ensure personnel safety and maintain its purity. The following is a summary of essential safety protocols based on available Safety Data Sheets (SDS).

Personal Protective Equipment (PPE) and Engineering Controls are mandatory.

Hazard Category Requirement Rationale & Causality
Eye Contact Wear appropriate protective eyeglasses or chemical safety goggles.[4][5]The compound is classified as a serious eye irritant.[4][6] Direct contact can cause significant damage.
Skin Contact Wear protective gloves and a lab coat. Change gloves immediately if contaminated.[4][7]Causes skin irritation.[4][6] Prolonged contact may lead to dermatitis.
Inhalation Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][6]Dust inhalation may cause respiratory irritation.[7]
Ingestion Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]The compound may be toxic if swallowed.[4]

First Aid Procedures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6]

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[4][6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4][6]

  • If swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting.[4][6]

Section 2: Optimal Storage Protocol & Chemical Stability

The chemical integrity of Methyl 5-cyanobenzofuran-2-carboxylate is paramount for reproducible experimental outcomes. The molecule's structure contains two functional groups highly susceptible to degradation: a methyl ester and a cyano (nitrile) group .

  • Ester Hydrolysis: The methyl ester is the primary point of vulnerability. It is susceptible to hydrolysis back to the corresponding carboxylic acid, a reaction catalyzed by trace amounts of water, acids, or bases. Storing the compound in a standard laboratory freezer is often counterproductive, as the humid environment can accelerate this degradation.[8]

  • Nitrile Group Stability: While more stable than the ester, the cyano group can also hydrolyze to a carboxamide or carboxylic acid under strong acidic or basic conditions.

Step-by-Step Long-Term Storage Protocol:
  • Container Selection: Use a clean, dry, amber glass vial with a PTFE-lined cap. The amber glass protects against potential photodegradation, although the primary concern is moisture.

  • Inert Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen. This displaces ambient air and, more importantly, moisture.

  • Drying Agent: For optimal protection, store the sealed vial inside a laboratory desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).

  • Temperature: Store the desiccator in a cool, dry, and well-ventilated place away from direct sunlight.[4][6] Refrigeration is acceptable only if the compound is stored within a desiccator to mitigate moisture condensation.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent chemical reactions.[6]

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the use of Methyl 5-cyanobenzofuran-2-carboxylate.

Q1: My latest LC-MS analysis of the compound shows a new, more polar impurity peak with a mass of 14 Da less than the parent compound. What is happening?

A: This is a classic sign of ester hydrolysis. The loss of 14 Da corresponds to the replacement of the methyl group (-CH₃) of the ester with a hydrogen (-H), forming 5-cyanobenzofuran-2-carboxylic acid. This impurity is more polar, resulting in an earlier elution time on a reverse-phase HPLC column.

  • Immediate Action: Re-evaluate your storage conditions immediately. The presence of moisture is the most likely cause.[8]

  • Solution: If the level of impurity is low, the material may still be usable depending on the tolerance of your experiment. For future use, immediately implement the long-term storage protocol outlined in Section 2. If high purity is critical, purification of the material or purchase of a new lot is recommended.

Q2: The solid material, which was once a fine powder, now appears clumpy and difficult to weigh accurately. Is it still viable?

A: Clumping is a strong indicator that the material has absorbed atmospheric moisture. While the compound may not be significantly degraded yet, this is a critical warning sign. The presence of water will inevitably lead to ester hydrolysis over time.

  • Immediate Action: Dry the material under a high vacuum for several hours. This may remove adsorbed water.

  • Solution: After drying, immediately transfer the compound to a fresh, dry vial and store it under an inert atmosphere within a desiccator as described in Section 2. Re-analyze the material for purity before use.

Q3: My reaction yield is inconsistent or lower than expected when using this reagent. Could the starting material be the problem?

A: Yes, the purity of the starting material is a frequent cause of poor reaction outcomes. If the compound has partially hydrolyzed to its carboxylic acid form, the molar quantity of the active ester is lower than calculated. Furthermore, the carboxylic acid impurity could potentially interfere with your reaction mechanism, especially if the reaction is base-sensitive.

  • Diagnostic Step: Perform a quantitative purity analysis (e.g., qNMR or LC-MS with a standard curve) on your current stock of the reagent.

  • Solution: Always use material that has been stored under strict anhydrous conditions. If you suspect degradation, either purify the existing stock or use a new, unopened batch. Record the date of opening and adhere strictly to proper storage protocols to ensure consistency for future experiments.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities for Methyl 5-cyanobenzofuran-2-carboxylate? A: You must avoid contact with strong oxidizing agents, strong acids, and strong bases.[6] Strong bases or acids will rapidly catalyze the hydrolysis of the ester group.

Q2: What is the recommended procedure for weighing and dispensing this solid? A: Due to its potential for irritation and the need to maintain an anhydrous environment, it is best to handle this compound in a glove box or a controlled-atmosphere enclosure. If that is not possible, briefly remove the vial from the desiccator, open it for the minimum time required to weigh the desired amount in a well-ventilated fume hood, and then immediately flush the vial with inert gas and return it to the desiccator.

Q3: What are the hazardous combustion products? A: In the event of a fire, hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6] Firefighters should use standard protective equipment, including a self-contained breathing apparatus.[6]

Q4: In case of a spill, what is the appropriate cleanup procedure? A: For a small spill, ensure adequate ventilation and wear full PPE.[6] Gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6][7] Clean the affected area thoroughly. Do not let the chemical enter the environment.[6]

Section 5: Visual Workflows & Diagrams

The following diagrams illustrate the key troubleshooting logic and the chemical structure's vulnerabilities.

TroubleshootingWorkflow issue Observed Issue (e.g., New LC-MS Peak, Clumping) cause1 Potential Cause: Ester Hydrolysis from Moisture issue->cause1 Most Common cause2 Potential Cause: Reaction with Incompatibles issue->cause2 action1 Corrective Action: Implement Anhydrous Storage Protocol (Sec 2) cause1->action1 action2 Corrective Action: Verify Purity (LC-MS/NMR) cause1->action2 action3 Corrective Action: Store Away from Acids/Bases cause2->action3 verify Verify Reagent Purity Before Next Use action1->verify action2->verify

Caption: Troubleshooting logic for common issues.

Caption: Key structural vulnerabilities of the molecule.

References

  • Karaman, R., & Bandyopadhyay, A. R. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link]

  • ABU-HASHEM, A. A., et al. (2015). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 14(9), 2196. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Cy5. Retrieved January 20, 2026, from [Link]

  • Shi, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28234-28252. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • ResearchGate. (n.d.). Examples of benzofuran derivatives. Retrieved January 20, 2026, from [Link]

  • American Elements. (n.d.). Methyl 5-(cyanomethyl)furan-2-carboxylate. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2011). keeping ester and Boc groups intact ,i want to reduce CYANO functional group. [Link]

  • Kaufman, T. S. (2015). How can I selectively remove cyano functional group from a complex essential oil mixture? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved January 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Benzofurans

Welcome to the Technical Support Center for the synthesis of substituted benzofurans. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and practical solut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted benzofurans. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and practical solutions to common challenges encountered in the laboratory. As Senior Application Scientists, we have compiled this resource to combine technical accuracy with field-proven insights, ensuring a reliable and comprehensive guide for your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted benzofurans, offering detailed explanations and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction, such as a Sonogashira coupling followed by cyclization, is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis are a common hurdle and can be attributed to several factors concerning the catalyst, reagents, and reaction conditions. Below is a systematic approach to troubleshooting this issue.[1]

Root Cause Analysis & Solutions
Potential Cause Explanation Troubleshooting & Optimization Steps
Catalyst Inactivity The palladium catalyst may be old, improperly stored, or an inappropriate source was used, leading to low activity.- Use a fresh batch of palladium catalyst. - Ensure storage under an inert atmosphere (e.g., nitrogen or argon). - Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C).[2]
Reagent Quality & Stoichiometry Impurities in starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry can also lead to poor outcomes.[1]- Purify starting materials before use. - Degas solvents to remove oxygen, which can poison the catalyst. - Carefully verify the stoichiometry of all reagents, especially the alkyne and base relative to the o-halophenol.[1]
Suboptimal Reaction Conditions Reaction temperature, time, solvent, and base selection are critical for success.- Temperature: Gradually increase the temperature from room temperature up to 60-100 °C. Avoid excessively high temperatures that can cause catalyst decomposition.[1] - Solvent: Screen different solvents. While DMF is common, other solvents like toluene, dioxane, or acetonitrile might be more effective depending on the specific substrates. - Base: The choice of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used, but organic bases such as Et₃N or DBU may be more suitable for certain reactions.[3]
Side Reactions The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.[1]- Slow addition of the alkyne to the reaction mixture can minimize homocoupling. - Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.
Experimental Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-halophenol (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Add a suitable solvent (e.g., degassed DMF or toluene) and a base (e.g., Et₃N, 2-3 eq).

  • To the stirring solution, add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress using TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]

Issue 2: Poor Regioselectivity in Benzofuran Synthesis

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuran synthesis?

Answer: Poor regioselectivity is a frequent challenge, especially in methods involving unsymmetrical alkynes or intramolecular cyclizations of substituted phenols.[1][4] The formation of one regioisomer over another is influenced by steric and electronic factors, as well as the choice of catalyst and reaction conditions.[5][6]

Strategies for Improving Regioselectivity
  • Steric and Electronic Control:

    • Substituents on the Phenol: Electron-donating groups on the phenol ring can direct the electrophilic attack in Friedel-Crafts type syntheses.[3][7]

    • Substituents on the Alkyne: The regioselectivity of the initial coupling or addition step is critical when using unsymmetrical alkynes. The choice of catalyst and ligands can influence which carbon of the alkyne attacks the aromatic ring.[1]

  • Catalyst and Ligand Selection:

    • The catalyst and its associated ligands create a specific steric and electronic environment that can favor the formation of one regioisomer. For instance, different metal catalysts like palladium, copper, rhodium, or gold can lead to different regiochemical outcomes.[6]

  • Reaction Conditions:

    • Parameters such as temperature, solvent, and the type of acid or base can significantly influence the regiochemical outcome.[6][8] For example, in the reaction of 1-(2-hydroxyphenyl)-2-chloroethanones with Grignard reagents, lower temperatures can favor a[7][9]-aryl migration to form the 2-substituted benzofuran, while higher temperatures may promote direct cyclization to the 3-substituted product.[6][10]

Decision Tree for Improving Regioselectivity

G start Poor Regioselectivity Observed steric Modify Steric/Electronic Properties start->steric catalyst Optimize Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions phenol_sub Change Phenol Substituents steric->phenol_sub alkyne_sub Use a Symmetric Alkyne or Modify Alkyne Substituents steric->alkyne_sub metal_ligand Screen Different Metal Catalysts and Ligands catalyst->metal_ligand temp Vary Reaction Temperature conditions->temp solvent Screen Different Solvents conditions->solvent base_acid Optimize Base or Acid Catalyst conditions->base_acid

Caption: Decision tree for improving regioselectivity.

Issue 3: Difficulty in Purification of Substituted Benzofurans

Question: I am struggling to purify my substituted benzofuran product. What are the common challenges and how can I overcome them?

Answer: The purification of substituted benzofurans can be challenging due to several factors, including the separation of regioisomers, co-eluting impurities, and the physicochemical properties of the compounds themselves.[11]

Common Purification Challenges and Solutions
Challenge Explanation Recommended Purification Strategy
Separation of Regioisomers Constitutional isomers of substituted benzofurans often have very similar polarities, making their separation by standard column chromatography difficult.[11]- Preparative HPLC: Often the most effective method for separating closely related isomers.[12] - Flash Column Chromatography: Use high-resolution silica or a different stationary phase (e.g., alumina, C18). A shallow solvent gradient can improve separation.[12]
Co-eluting Impurities By-products, unreacted starting materials, or reagents can co-elute with the desired product.- Recrystallization: If the product is a solid, recrystallization can be a powerful technique for achieving high purity.[12] - Wash/Extraction: Perform an aqueous workup to remove water-soluble impurities before chromatography.
Thermal Instability Some substituted benzofurans can degrade at elevated temperatures.- Avoid high temperatures during solvent evaporation by using a rotary evaporator at reduced pressure and a low-temperature water bath.
Poor Solubility The compound may have poor solubility in common chromatography solvents.- Screen a wider range of solvents or solvent mixtures for both TLC and column chromatography. - Consider using a stronger solvent system for loading the sample onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted benzofurans?

A1: A variety of synthetic methods are available, with the choice depending on the desired substitution pattern and available starting materials. Some of the most common strategies include:

  • Palladium-catalyzed intramolecular cyclization: This often involves a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by cyclization.[3][7]

  • Copper-catalyzed synthesis: Copper catalysts are used in various reactions, including the coupling of o-halophenols with alkynes and intramolecular C-O bond formation.[7]

  • Acid-catalyzed cyclization: Intramolecular cyclization of precursors like α-phenoxyketones can be promoted by strong acids.[13]

  • One-pot syntheses: Several methods combine multiple steps into a single pot, offering efficiency and atom economy.[7][14]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A2: The electronic nature of the substituents on the aromatic ring and other reactants can significantly influence the reaction outcome.

  • Electron-donating groups (EDGs) on the phenol ring generally increase the nucleophilicity of the aromatic ring, which can facilitate electrophilic aromatic substitution-type cyclizations and often lead to higher yields.[3][7]

  • Electron-withdrawing groups (EWGs) on the phenol ring can decrease its nucleophilicity, potentially slowing down the reaction or requiring harsher conditions.

  • The electronic properties of substituents on the alkyne in Sonogashira couplings can also affect the reaction rate and regioselectivity.

Q3: What are some alternative, more "green" or sustainable approaches to benzofuran synthesis?

A3: There is a growing interest in developing more environmentally friendly synthetic methods. Some strategies include:

  • Catalyst recycling: Using heterogeneous catalysts like palladium on carbon (Pd/C) allows for easier recovery and reuse of the catalyst.[2]

  • Metal-free synthesis: Some methods avoid the use of transition metals altogether, for example, through iodine-mediated oxidative cyclization of o-hydroxystilbenes.[2][10]

  • One-pot reactions: These reduce the number of workup and purification steps, minimizing solvent waste.[7]

Reaction Workflow: General Synthesis of Substituted Benzofurans

G Start Starting Materials (e.g., o-halophenol, alkyne) Reaction Chemical Synthesis (e.g., Pd-catalyzed coupling/cyclization) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Pure Substituted Benzofuran Analysis->Product

Caption: General experimental workflow for benzofuran synthesis.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved January 21, 2026, from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Abu-Hashem, A. A., Hussein, H. A. R., Aly, A. S., & Gouda, M. A. (2014). Synthesis of Benzofuran Derivatives via Different Methods.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6249–6262.
  • Highly substituted benzo[b]furan synthesis through substituent migration. (2024). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Challenges and strategies in attaining benzofuran with pattern-tunable substituents. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. (2002). ResearchGate. Retrieved January 21, 2026, from [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI. Retrieved January 21, 2026, from [Link]

  • 6 questions with answers in BENZOFURANS | Science topic. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Benzofuran Derivatives by Column Chromatography

Welcome to the Technical Support Center dedicated to the chromatographic purification of benzofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the chromatographic purification of benzofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this important class of heterocyclic compounds.

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities. However, their purification by column chromatography often presents significant challenges, from stubborn isomer co-elution to on-column degradation. This guide offers a structured approach to not only resolving these common issues but also understanding the underlying chemical principles to proactively optimize your separation strategy.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific problems encountered during the column chromatography of benzofuran derivatives, providing actionable solutions grounded in chromatographic theory.

Issue 1: Poor Separation or Co-elution of Isomers

Question: My substituted benzofuran isomers are co-eluting or showing very poor separation on a silica gel column. What can I do?

Answer: Co-elution of isomers is a frequent hurdle, arising from their similar polarities.[1] A multi-faceted approach is often necessary to achieve baseline separation:

  • Optimize the Mobile Phase: A systematic optimization of the eluent system is the first line of defense.

    • Polarity Tuning: Methodically adjust the polarity of your mobile phase. If you are using a standard hexane/ethyl acetate system, try small, incremental changes in the ratio.[2][3] Sometimes, switching to a different solvent system with alternative selectivity, such as dichloromethane/methanol or toluene/acetone, can resolve overlapping peaks.

    • Solvent Modifiers: The addition of a small percentage of a modifier can significantly impact selectivity. For instance, adding a small amount of acetic acid (~1%) can sharpen the peaks of acidic compounds, while triethylamine (~1%) can be beneficial for basic derivatives by minimizing interactions with acidic silanol groups on the silica surface.[4]

  • Alter the Stationary Phase: If mobile phase optimization is insufficient, consider changing the stationary phase.

    • Alumina: For certain benzofuran derivatives, particularly those sensitive to the acidic nature of silica, neutral or basic alumina can offer a different selectivity profile.[4]

    • Silver Nitrate-Impregnated Silica: For isomers with varying degrees of unsaturation, silica gel impregnated with silver nitrate can provide enhanced separation.[4]

  • Advanced Chromatographic Techniques:

    • Flash Column Chromatography: This is a standard and efficient method for routine purification of diastereomers and regioisomers on a laboratory scale.[4]

    • Preparative High-Performance Liquid Chromatography (HPLC): For particularly challenging separations of isomers with very close polarities, preparative HPLC is a powerful tool.[1][4] Screening different column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phases in an analytical HPLC can help develop a scalable preparative method.[1][5]

Issue 2: Peak Tailing or Streaking

Question: I am observing significant tailing or streaking of my benzofuran derivative during both TLC analysis and column chromatography. What is the cause and how can I fix it?

Answer: Tailing and streaking are typically indicative of undesirable secondary interactions between your compound and the stationary phase, or issues with the sample application and column packing.

  • Strong Compound-Silica Interactions:

    • Acidic/Basic Functional Groups: Benzofuran derivatives with acidic or basic moieties can interact strongly with the silanol groups of silica gel, leading to tailing. As mentioned previously, adding a modifier like acetic acid for acidic compounds or triethylamine for basic compounds to the eluent can mitigate these interactions.[4]

  • Sample Overloading: Applying too much sample to the column is a common cause of band broadening and tailing.[4] Ensure your sample is adequately diluted and loaded onto the column in a narrow band.

  • Compound Instability: If you suspect your compound is degrading on the silica gel, consider switching to a less acidic stationary phase like neutral alumina or performing the chromatography more rapidly (flash chromatography) at a lower temperature.[4][6]

Issue 3: On-Column Decomposition of the Compound

Question: My desired benzofuran derivative appears to be decomposing during the purification process. What are the likely causes and how can I prevent this?

Answer: The acidic nature of silica gel can catalyze the degradation of sensitive benzofuran derivatives.[4] Here’s how to address this issue:

  • Use a Deactivated Stationary Phase:

    • Commercial Deactivated Silica: Pre-deactivated silica gel is commercially available.

    • Self-Prepared Deactivated Silica: You can deactivate silica gel by washing it with a solution of triethylamine in your non-polar solvent, followed by drying.[4]

    • Alternative Stationary Phases: Neutral alumina is a viable alternative to silica gel for acid-sensitive compounds.[4]

  • Minimize Contact Time: The longer your compound remains on the column, the greater the chance of degradation. Employing flash chromatography with a slightly more polar solvent system can expedite the elution process.

  • Protect from Light and Air: Some benzofuran derivatives are sensitive to light or oxidation.[4]

    • Wrap the column in aluminum foil to protect it from light.[4]

    • Use degassed solvents to minimize exposure to oxygen.[4]

Issue 4: Difficulty in Detecting the Compound

Question: My benzofuran derivative lacks a strong UV chromophore, making it difficult to detect during flash chromatography or HPLC. What are my options?

Answer: The absence of a UV chromophore necessitates the use of alternative detection methods.[1]

  • Thin-Layer Chromatography (TLC) with Staining: For column chromatography, collect fractions and spot them on TLC plates. After developing the plate, visualize the spots using a suitable staining agent. Common stains for benzofuran derivatives include potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM).[1]

  • Alternative HPLC Detectors: If you are using HPLC, consider detectors other than UV-Vis:

    • Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes.[1]

    • Charged Aerosol Detector (CAD): Another universal detector that provides a more uniform response for non-volatile compounds.[1]

    • Mass Spectrometry (MS): An MS detector provides both detection and valuable mass information about your compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for substituted benzofuran isomers?

A1: The most frequently employed purification techniques are:

  • Flash Column Chromatography: The workhorse for routine laboratory-scale purification of diastereomers and regioisomers.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for challenging separations of isomers with very close polarities and for the separation of enantiomers.[1][4]

  • Crystallization/Recrystallization: A powerful technique for obtaining highly pure crystalline solids, provided a suitable solvent system can be found.[4]

Q2: How do I select the initial solvent system for my column?

A2: Thin-Layer Chromatography (TLC) is your primary tool for selecting an appropriate solvent system. The ideal eluent will give your target compound an Rf value of approximately 0.2-0.4.[1] Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[2][3]

Q3: How can I separate enantiomers of a chiral benzofuran derivative?

A3: The separation of enantiomers requires a chiral environment.

  • Chiral HPLC: This is the most common and effective method. A variety of chiral stationary phases (CSPs) are available, and screening different columns and mobile phases is typically necessary to achieve separation. For example, a Chiralpak AD-H column has been successfully used for the separation of benzofuran enantiomers.[4]

  • Diastereomeric Salt Formation: If your benzofuran has an acidic or basic functional group, you can react it with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by standard column chromatography or crystallization.[4]

  • Derivatization: Reacting the enantiomeric mixture with a chiral derivatizing agent can form diastereomers that may be separable by standard chromatography.[4]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Solvent System Selection: Utilize TLC to identify a suitable solvent system that provides an Rf value of 0.2-0.4 for the target compound.[1]

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.[7]

    • Plug the bottom of the column with a small piece of cotton or glass wool.[7][8]

    • Add a layer of sand (approximately 1-2 cm) to create an even base.[7]

  • Packing the Column (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial, non-polar eluent to form a slurry.[7][8]

    • Pour the slurry into the column, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[7][8]

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.[7]

    • Add a thin layer of sand on top of the silica to prevent disturbance during sample loading.[7][9]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or a less polar solvent. Carefully apply the solution to the top of the column using a pipette.[9]

    • Dry Loading: If the sample is not soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. Monitor the separation by TLC.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.[7][10]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Solvent Polarity Series

For a systematic approach to solvent selection, refer to the following table which lists common chromatography solvents in order of increasing polarity.

SolventPolarity Index
Hexane / Petroleum Ether0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether4.0
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Acetonitrile (MeCN)5.8
Methanol (MeOH)6.6
Water10.2

Note: The polarity index is a relative measure of a solvent's polarity.

Visualizations

Workflow for Troubleshooting Poor Separation

Caption: A decision-making workflow for improving the separation of benzofuran derivatives.

General Column Chromatography Workflow

G A 1. Select Solvent System via TLC (Target Rf = 0.2-0.4) B 2. Prepare and Pack Column (Slurry Method) A->B C 3. Load Sample (Wet or Dry Loading) B->C D 4. Elute Column and Collect Fractions C->D E 5. Monitor Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent F->G H Purified Benzofuran Derivative G->H

Caption: A step-by-step workflow for the purification of benzofuran derivatives by column chromatography.

References

  • Technical Support Center: Purification of Substituted Benzofuran Isomers. Benchchem.
  • Technical Support Center: Purification of Substituted Benzofurans. Benchchem.
  • Technical Support Center: Enhancing Reproducibility of Experiments with Benzofuran Derivatives. Benchchem.
  • I want to separate dimethyl-6,7-benzofuranone by using liquid column chromatography, which is the best system that I can use? ResearchGate.
  • Application Notes and Protocols for the Synthesis of Complex Benzofuran-Containing Natural Products. Benchchem.
  • How to run column chromatography.
  • Column chromatography.
  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Column Chromatography Procedures. Organic Chemistry at CU Boulder.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.

Sources

Optimization

Technical Support Center: Strategic Prevention of Byproduct Formation in Benzofuran Synthesis

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzofuran synthesis and strategica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzofuran synthesis and strategically prevent the formation of unwanted byproducts. By understanding the underlying mechanisms of common synthetic routes and implementing the troubleshooting strategies outlined below, you can enhance your reaction efficiency, improve product purity, and streamline your synthetic workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during benzofuran synthesis, providing quick and actionable solutions.

Q1: My Sonogashira coupling reaction for benzofuran synthesis is giving low yields and significant homocoupling of the terminal alkyne. What's going wrong?

A1: Low yields and homocoupling (Glaser coupling) are frequent challenges in Sonogashira reactions.[1] Several factors can contribute to this:

  • Catalyst Deactivation: The palladium catalyst can be poisoned by oxygen. Ensure your solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Suboptimal Ligands: The choice of phosphine ligand is crucial. Sterically hindered ligands can improve the catalytic activity and reduce side reactions.[2]

  • Copper Co-catalyst Concentration: While copper (I) is a common co-catalyst, high concentrations can promote alkyne homocoupling. Consider reducing the amount of copper co-catalyst or employing a copper-free Sonogashira protocol.[1]

  • Base Selection: The base plays a critical role. Organic amines like triethylamine or diisopropylethylamine are commonly used. The strength and solubility of the base can influence the reaction rate and selectivity.[1]

Troubleshooting Workflow for Sonogashira Coupling:

start Low Yield/ Homocoupling catalyst Check Catalyst Activity (Use fresh catalyst) start->catalyst conditions Optimize Reaction Conditions (Temperature, Solvent, Base) catalyst->conditions reagents Verify Reagent Quality (Purity, Stoichiometry) conditions->reagents side_reactions Address Side Reactions (Minimize Glaser Coupling) reagents->side_reactions end Improved Yield & Purity side_reactions->end

Caption: Troubleshooting Sonogashira Coupling Issues.

Q2: During the acid-catalyzed cyclization of an O-aryl ketoxime to form a benzofuran, I'm isolating an amide byproduct. What is the cause and how can I prevent it?

A2: The formation of an amide byproduct indicates a competing Beckmann rearrangement, a common side reaction for oximes under acidic conditions.[2] To favor the desired intramolecular cyclization for benzofuran synthesis, consider the following modifications:

  • Milder Acidic Conditions: Switch from strong Brønsted acids (e.g., H₂SO₄) to milder acids or Lewis acids.

  • Aprotic Solvents: Using aprotic solvents can help suppress the Beckmann rearrangement.

  • Lower Reaction Temperature: Reducing the temperature can often slow down the rate of the competing rearrangement more significantly than the desired cyclization.[2]

Q3: My attempt at a Perkin rearrangement of a 3-halocoumarin is resulting in a low yield of the benzofuran-2-carboxylic acid and a significant amount of an uncyclized intermediate. How can I drive the reaction to completion?

A3: Incomplete cyclization in the Perkin rearrangement leads to the formation of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[2][3] This occurs when the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is slow.[3] To improve the yield of the desired benzofuran, you can:

  • Optimize the Base: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents (e.g., ethanol) can facilitate both the initial ring-opening of the coumarin and the subsequent cyclization.[2]

  • Increase Reaction Temperature and Time: The Perkin rearrangement often requires elevated temperatures to proceed efficiently. Microwave-assisted conditions have been shown to significantly reduce reaction times and improve yields.[3]

II. Troubleshooting Guides for Specific Synthetic Routes

This section provides in-depth troubleshooting for common benzofuran synthesis methods, explaining the causality behind byproduct formation and offering detailed solutions.

O-Alkylation of Salicylaldehydes and Subsequent Annulation

This two-step process involves the O-alkylation of a salicylaldehyde with an α-halo ester (e.g., ethyl bromoacetate) followed by an intramolecular cyclization.

Common Problem: Formation of polymeric or tar-like materials, especially during the cyclization step.

Underlying Cause: Alkenylphenols, which can be formed as intermediates, are prone to acid-catalyzed self-condensation or polymerization.[4]

Troubleshooting Protocol:

ParameterRecommended ActionRationale
Catalyst Use milder acidic conditions or a Lewis acid for the cyclization step.To minimize the competing polymerization of reactive intermediates.[4]
Temperature Maintain the lowest effective temperature for the cyclization.Higher temperatures can accelerate polymerization side reactions.
Concentration Perform the reaction at a lower concentration.Dilution can disfavor intermolecular polymerization reactions.
Purification Purify the intermediate O-alkylated product before cyclization.Removing impurities from the first step can prevent them from interfering with the cyclization.

Experimental Protocol: O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate [5]

  • To a round-bottom flask, add salicylaldehyde, acetonitrile, and potassium carbonate.

  • Stir the mixture for 5 minutes.

  • Add ethyl bromoacetate to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the reaction, filter the solids, and wash with diethyl ether.

  • Perform an aqueous workup with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify by column chromatography if necessary.

Intramolecular Wittig Reaction Approach

The intramolecular Wittig reaction is a powerful tool for constructing the benzofuran ring system.[6][7] However, chemoselectivity can be an issue when multiple carbonyl groups are present.

Common Problem: Formation of an undesired regioisomer due to the Wittig reaction occurring at a different carbonyl group.

Underlying Cause: The relative electrophilicity of the different carbonyl groups and the steric environment around them will dictate the site of the intramolecular Wittig reaction.[6]

Troubleshooting Strategies:

StrategyDescriptionExample
Protecting Groups Protect the more reactive carbonyl group to direct the Wittig reaction to the desired site.If a molecule contains both an aldehyde and an ester, the aldehyde can be selectively protected as an acetal.
Electronic Effects Introduce electron-withdrawing or -donating groups to modulate the electrophilicity of the carbonyls.An electron-withdrawing group adjacent to one carbonyl will make it more reactive towards the ylide.
Steric Hindrance Introduce bulky substituents near one carbonyl group to sterically hinder the approach of the ylide.A bulky substituent can direct the reaction to a less sterically encumbered carbonyl.[6]

Logical Flow for Optimizing Chemoselectivity in Intramolecular Wittig Reactions:

start Undesired Regioisomer Formation analysis Analyze Electronic and Steric Differences Between Carbonyls start->analysis protect Employ Protecting Group Strategy analysis->protect Significant reactivity difference modify Modify Substrate Electronics analysis->modify Subtle electronic difference sterics Introduce Steric Hindrance analysis->sterics Similar electronics, different steric environment end Desired Benzofuran Regioisomer protect->end modify->end sterics->end

Caption: Strategy for Regiocontrol in Wittig Reactions.

Transition-Metal-Catalyzed Cyclizations

Transition-metal catalysis offers a versatile platform for benzofuran synthesis, but catalyst deactivation and side reactions are common hurdles.[8][9]

Common Problem: Low catalyst turnover leading to incomplete conversion and the need for high catalyst loading.

Underlying Cause: The active catalytic species can be sensitive to air, moisture, and impurities in the starting materials or solvents.

Troubleshooting and Optimization:

ParameterRecommended ActionRationale
Atmosphere Conduct the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).To prevent oxidation and deactivation of the catalyst.[1]
Solvent Use anhydrous and degassed solvents.Moisture can hydrolyze sensitive reagents and catalysts, while oxygen can lead to catalyst deactivation.[2]
Ligand Screening Screen a variety of ligands to find the optimal one for the specific transformation.The ligand can significantly impact the stability and reactivity of the catalyst.[1]
Additives Investigate the effect of additives, such as co-catalysts or bases.Additives can regenerate the active catalyst, scavenge byproducts, or facilitate key steps in the catalytic cycle.[10]

III. Purification Strategies for Benzofuran Isomers

Even with optimized reaction conditions, the formation of isomers can occur. The purification of these closely related compounds is a critical final step.

Common Purification Techniques: [11]

  • Flash Column Chromatography: The most common method for routine purification of diastereomers and regioisomers.

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for challenging separations of regioisomers with similar polarities and for the separation of enantiomers.

  • Crystallization/Recrystallization: A powerful technique for obtaining highly pure crystalline solids.

IV. References

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofuran Isomers.

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds.

  • Organic Chemistry Portal. Benzofuran synthesis.

  • Cimarelli, C. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(8), 2327.

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

  • Miao, M., & Wang, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26366-26383.

  • Bhargava, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • BenchChem. (2025). avoiding byproduct formation in benzofuran ring synthesis.

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

  • BenchChem. (2025). Minimizing byproduct formation in benzofuranone synthesis.

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Advances.

  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.

  • Wu, X.-F., et al. (2017). Other Transition Metal-Catalyzed Benzofuran Synthesis. ResearchGate.

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Advances.

  • Cimarelli, C. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(8), 2327.

  • Yoshikai, N., & Yoshino, K. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. Chemical Communications, 59(1), 86-89.

  • Bhargava, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Marriott, K.-S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.

  • Organic Chemistry Portal. Wittig Reaction.

  • Korthals, K. A., & Wulff, W. D. (2008). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. ChemSpider Synthetic Pages.

  • Wu, X.-F., & Li, Y. (2017). Transition Metal-Catalyzed Benzofuran Synthesis. Elsevier.

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.

  • Wikipedia. Perkin rearrangement.

  • Li, J., et al. (2012). A general and efficient synthesis of benzofurans, benzothiophenes and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications, 48(66), 8231-8233.

  • WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Hetero Letters.

  • Dudley, M. E., et al. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714.

  • Hossain, M. M., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109.

  • Wikipedia. Wittig reaction.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Methyl 5-cyanobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Methyl 5-cyanobenzofuran-2-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. Its rigid benzofuran core, co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-cyanobenzofuran-2-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. Its rigid benzofuran core, coupled with the reactive nitrile and ester functionalities, makes it a valuable intermediate for drug discovery and development. This guide provides an in-depth comparison of two primary alternative synthetic routes for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The benzofuran scaffold is a prevalent motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The targeted introduction of a cyano group at the 5-position and a methyl carboxylate at the 2-position of the benzofuran ring system provides a versatile platform for further chemical modifications. The selection of a synthetic route can significantly impact yield, purity, scalability, and overall cost-efficiency. This guide will explore two distinct and viable pathways:

  • Route A: Construction of the Benzofuran Ring from a Substituted Salicylaldehyde. This classical approach involves the formation of the furan ring onto a pre-functionalized benzene ring.

  • Route B: Functional Group Interconversion on a Pre-formed Benzofuran Core. This strategy focuses on the synthesis of a substituted benzofuran-2-carboxylate followed by the introduction of the cyano group at the 5-position.

Route A: Synthesis from 4-cyano-2-hydroxybenzaldehyde

This synthetic pathway builds the benzofuran-2-carboxylate core from a commercially available or readily synthesized substituted salicylaldehyde. The key transformation is an O-alkylation followed by an intramolecular condensation reaction.

Overall Reaction Scheme

Figure 1: Overall synthesis of Methyl 5-cyanobenzofuran-2-carboxylate via Route A.

Mechanistic Insight

The reaction proceeds through a two-step, one-pot process. First, the potassium carbonate deprotonates the phenolic hydroxyl group of 4-cyano-2-hydroxybenzaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of methyl bromoacetate in an SN2 reaction, leading to the formation of an ether intermediate. The second step involves an intramolecular condensation. The base abstracts a proton from the α-carbon of the ester, creating an enolate which then attacks the aldehyde carbonyl group. Subsequent dehydration of the resulting aldol-type intermediate yields the benzofuran ring.

Experimental Protocol

Step 1: Synthesis of Methyl 5-cyanobenzofuran-2-carboxylate

  • To a stirred solution of 4-cyano-2-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g of aldehyde) is added anhydrous potassium carbonate (2.0 eq).

  • Methyl bromoacetate (1.2 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to 80 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford Methyl 5-cyanobenzofuran-2-carboxylate as a solid.

Performance Data
ParameterValueReference
Starting Material 4-cyano-2-hydroxybenzaldehydeCommercially available
Reagents Methyl bromoacetate, K₂CO₃, DMFReadily available
Typical Yield 75-85%[1]
Reaction Time 4-6 hours-
Temperature 80 °C-
Purification Recrystallization-
Advantages and Disadvantages
  • Advantages: This route is convergent and relatively straightforward. The starting materials and reagents are commercially available and inexpensive. The reaction conditions are generally mild, and the procedure is amenable to scale-up.

  • Disadvantages: The synthesis of the starting material, 4-cyano-2-hydroxybenzaldehyde, if not commercially available, can add an extra step. The reaction may require careful optimization of the base and solvent to maximize yield and minimize side products.

Route B: Synthesis via Sandmeyer Reaction of Methyl 5-aminobenzofuran-2-carboxylate

This alternative approach involves the initial synthesis of a 5-aminobenzofuran-2-carboxylate, followed by the conversion of the amino group to a cyano group via the Sandmeyer reaction.

Overall Reaction Scheme

Figure 2: Overall synthesis of Methyl 5-cyanobenzofuran-2-carboxylate via Route B.

Mechanistic Insight

The synthesis begins with the esterification of 5-aminobenzofuran-2-carboxylic acid to its methyl ester. The core of this route is the Sandmeyer reaction. The primary aromatic amine is first diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then treated with a solution of copper(I) cyanide, which facilitates the replacement of the diazonium group with a cyano group, releasing nitrogen gas.

Experimental Protocol

Step 1: Synthesis of Methyl 5-aminobenzofuran-2-carboxylate

  • Suspend 5-aminobenzofuran-2-carboxylic acid (1.0 eq) in methanol (20 mL/g of acid).

  • Carefully add concentrated sulfuric acid (0.2 eq) dropwise while cooling the mixture in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Sandmeyer Reaction to form Methyl 5-cyanobenzofuran-2-carboxylate

  • Dissolve Methyl 5-aminobenzofuran-2-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of N₂) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Cool the mixture and extract the product with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography or recrystallization to yield Methyl 5-cyanobenzofuran-2-carboxylate.

Performance Data
ParameterRoute B - Step 1Route B - Step 2Reference
Starting Material 5-Aminobenzofuran-2-carboxylic acidMethyl 5-aminobenzofuran-2-carboxylate[2][3]
Reagents Methanol, H₂SO₄NaNO₂, HCl, CuCN, KCN[4][5][6]
Typical Yield 85-95%60-75%-
Reaction Time 8-12 hours2-3 hours-
Temperature Reflux0-5 °C, then 50-60 °C-
Purification Column ChromatographyColumn Chromatography/Recrystallization-
Advantages and Disadvantages
  • Advantages: This route is well-established and reliable for the introduction of a cyano group onto an aromatic ring. The starting material, 5-aminobenzofuran-2-carboxylic acid, can be synthesized from readily available precursors.

  • Disadvantages: This is a multi-step synthesis which may result in a lower overall yield compared to a more convergent route. The Sandmeyer reaction involves the use of toxic cyanide salts and requires careful temperature control for the diazotization step. The diazonium intermediate can be unstable.

Comparison of Synthetic Routes

FeatureRoute A (from 4-cyano-2-hydroxybenzaldehyde)Route B (via Sandmeyer Reaction)
Number of Steps 1 (from substituted aldehyde)2
Overall Yield Good to Excellent (75-85%)Moderate (50-70% over two steps)
Starting Materials Potentially requires synthesis of the aldehydeRequires synthesis of the aminocarboxylic acid
Reagent Safety Uses methyl bromoacetate (lachrymator)Involves highly toxic cyanide salts (CuCN, KCN)
Reaction Conditions Mild heating (80 °C)Requires low temperature control (0-5 °C) for diazotization
Scalability Generally goodCan be challenging due to the handling of diazonium salts and cyanides on a large scale
Purification Often achievable by recrystallizationTypically requires column chromatography

Conclusion

Both Route A and Route B offer viable pathways for the synthesis of Methyl 5-cyanobenzofuran-2-carboxylate.

Route A is a more convergent and potentially higher-yielding approach, particularly if the starting 4-cyano-2-hydroxybenzaldehyde is readily available. Its single-step nature from the aldehyde makes it an attractive option for efficiency.

Route B , while being a longer process with a potentially lower overall yield, relies on the robust and well-documented Sandmeyer reaction. This route may be preferable if the starting 5-aminobenzofuran-2-carboxylic acid is more accessible or if the direct synthesis of the cyanated aldehyde proves problematic.

The choice between these two routes will ultimately depend on the specific resources, expertise, and priorities of the research team. For large-scale synthesis, the safety and handling considerations associated with the Sandmeyer reaction in Route B may favor the development and optimization of Route A. For smaller-scale laboratory synthesis where the starting materials for both routes are accessible, either method can be successfully employed.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.
  • Oriental Journal of Chemistry. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • ResearchGate. (n.d.). Synthesis and Characterization of 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Octadecanoate 1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Retrieved from [Link]

  • Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
  • ResearchGate. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. J Appl Polym Sci.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
  • Google Patents. (n.d.). WO2017084494A1 - Benzofuran derivative, preparation method thereof and use thereof in medicine.
  • BenchChem. (2025).
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  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103387519A - Preparation method for 4-hydroxybenzyl cyanide.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved from [Link]

  • National Institutes of Health. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Retrieved from [Link]

  • National Institutes of Health. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-catalyzed Cyanation of Arenediazonium Tetrafluoroborate with 2-(piperidin-1- yl)acetonitrile as CN Source Under Mild Conditions. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Methyl 5-cyanobenzofuran-2-carboxylate

In the landscape of pharmaceutical development and materials science, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Methyl 5-cyanoben...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Methyl 5-cyanobenzofuran-2-carboxylate, a key building block in the synthesis of various pharmacologically active agents, is no exception.[1][2] Its purity directly influences reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for validating the purity of this compound, grounded in the principles of orthogonal testing and guided by extensive field experience.

The core philosophy of robust purity analysis is "distrust and verify." No single analytical technique is infallible. A comprehensive purity assessment, therefore, relies on an orthogonal approach—employing multiple, disparate analytical techniques that measure different physicochemical properties of the molecule. This strategy ensures that impurities masked by one method are detected by another, providing a holistic and trustworthy purity value.

dot graph TD { subgraph "Orthogonal Purity Validation Workflow" direction LR; A[Sample Batch] --> B{Primary Assay (Quantitative)}; B --> C{HPLC-UV}; C --> D[Purity ≥ 99.5%?]; D -- Yes --> E{Confirmatory & Structural ID}; D -- No --> F[Further Purification]; E --> G[NMR Spectroscopy]; E --> H[Mass Spectrometry]; E --> I[Residual Solvents (GC)]; E --> J[Thermal Purity (DSC)]; G --> K[Final Purity Report]; H --> K; I --> K; J --> K; end

} dot Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For aromatic esters like Methyl 5-cyanobenzofuran-2-carboxylate, reverse-phase HPLC with UV detection is the primary and most crucial technique for quantitative purity assessment.[3] Its high resolution and sensitivity allow for the separation and quantification of the main component from structurally similar impurities.

Causality Behind Experimental Choices: The benzofuran moiety contains a chromophore that absorbs UV light, making UV detection a suitable choice. A C18 column is selected due to the non-polar nature of the molecule, promoting effective separation based on hydrophobicity when used with a polar mobile phase (e.g., acetonitrile and water).

Self-Validating HPLC Protocol

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6][7][8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

  • Sample Preparation: Accurately weigh ~10 mg of Methyl 5-cyanobenzofuran-2-carboxylate and dissolve in 100 mL of diluent to achieve a concentration of 100 µg/mL.

Chromatographic Conditions:

ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, ensuring good peak shape.
Column Temp. 30 °CProvides reproducible retention times.
Detection 254 nmA common wavelength for aromatic compounds.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Gradient 50% B to 95% B over 20 minEnsures elution of any more non-polar impurities.

System Suitability Test (SST): A Self-Validation Check Before sample analysis, perform five replicate injections of a standard solution. The system is deemed ready if:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Purity Calculation: Purity is determined by the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic Techniques: Confirming Identity and Structure

While HPLC quantifies purity, it does not confirm the chemical identity of the main peak. For this, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation.[9] Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For Methyl 5-cyanobenzofuran-2-carboxylate, one would expect to see distinct signals for the aromatic protons on the benzofuran ring and the methyl ester protons.[10]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[10]

Experimental Protocol (¹H NMR):

  • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks to determine proton ratios, confirming the structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental confirmation of identity.[] When coupled with HPLC (LC-MS), it can also provide molecular weight information for each impurity peak, aiding in their identification.[3][12]

Expected Fragmentation: In electrospray ionization (ESI) MS, the protonated molecule [M+H]⁺ would be expected. Tandem MS (MS/MS) can be used to fragment this ion, with expected losses of the methyl group (•CH₃) or methanol (CH₃OH).[13][14][15] The primary fragmentation pathway for carboxylic acid derivatives often involves the formation of a stable acylium ion (R-CO⁺).[16]

dot graph TD { subgraph "Mass Spectrometry Fragmentation" A["[M+H]⁺"] --> B["Loss of CH₃OH"]; A --> C["Acylium Ion Formation"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } dot Caption: Expected MS fragmentation pathways.

Secondary and Supporting Techniques

Gas Chromatography (GC) for Residual Solvents

The synthesis of Methyl 5-cyanobenzofuran-2-carboxylate inevitably involves organic solvents.[17][18] Residual levels of these solvents are critical impurities that must be quantified. Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the industry-standard technique for this purpose.[19][20][21]

Experimental Protocol (HS-GC-FID):

  • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO).

  • Crimp the vial and place it in the headspace autosampler.

  • Incubate the vial at a set temperature (e.g., 80 °C) to allow volatiles to partition into the headspace.

  • Inject the headspace gas onto the GC column (a 624-type column is often used for residual solvents).[22]

  • Quantify the solvents against a calibrated standard.

Differential Scanning Calorimetry (DSC) for Thermal Purity

DSC measures the heat flow into or out of a sample as a function of temperature.[23] For a highly pure, crystalline compound, it will exhibit a sharp melting peak. Impurities will cause a depression and broadening of this melting peak.[24][25] This allows for the determination of purity based on the van't Hoff equation.[26] DSC is an excellent orthogonal technique to HPLC as it is a bulk property measurement and is not dependent on chromatographic separation.[25][27]

Limitations: DSC is only suitable for compounds that are crystalline, thermally stable, and have a sharp melting point.[25] It is less effective for amorphous materials or compounds that decompose upon melting.

Comparative Summary of Techniques

TechniquePurposeStrengthsLimitations
HPLC-UV Quantitative PurityHigh resolution, sensitive, robust.[3]Does not confirm identity; requires a chromophore.
NMR Structure ElucidationUnambiguous structural information.[9]Lower sensitivity than MS; requires higher sample amounts.
MS Identity ConfirmationHigh sensitivity, provides molecular weight.[]Can be difficult to ionize some compounds.[12]
GC-FID Residual SolventsExcellent for volatile compounds.[28][29]Not suitable for non-volatile or thermally labile compounds.
DSC Thermal PurityOrthogonal to chromatography; no solvents required.[25]Only for crystalline, stable compounds.[25]

Conclusion

Validating the purity of Methyl 5-cyanobenzofuran-2-carboxylate demands a multi-faceted, orthogonal approach. High-Performance Liquid Chromatography serves as the primary quantitative tool, providing precise measurement of impurities. This must be complemented by spectroscopic methods such as NMR and Mass Spectrometry to unequivocally confirm the structure and identity of the main component. Finally, specific tests for residual solvents by Gas Chromatography and thermal purity by Differential Scanning Calorimetry provide a comprehensive and trustworthy assessment. By integrating these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby safeguarding the integrity of their downstream processes and final products.

References

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

  • Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. MDPI. Available from: [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC - NIH. Available from: [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Available from: [Link]

  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - ResearchGate. ResearchGate. Available from: [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. Available from: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. Available from: [Link]

  • Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. American Chemical Society. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. LCGC International. Available from: [Link]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. Available from: [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. Available from: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available from: [Link]

  • Structure Elucidation by NMR. ETH Zurich. Available from: [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. European Medicines Agency. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. MDPI. Available from: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

  • Differential scanning calorimetry. Wikipedia. Available from: [Link]

  • Residual Solvents Analysis & Testing | Gas Chromatography. RSSL. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF. Available from: [Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

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Validation

spectroscopic analysis (NMR, FT-IR) of Methyl 5-cyanobenzofuran-2-carboxylate

This guide provides an in-depth spectroscopic analysis of Methyl 5-cyanobenzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of Methyl 5-cyanobenzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra. By comparing its spectral features with those of structurally related analogs, we aim to provide a robust framework for the identification, characterization, and purity assessment of this important molecule.

Introduction: The Significance of Methyl 5-cyanobenzofuran-2-carboxylate

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse pharmacological properties.[1] Methyl 5-cyanobenzofuran-2-carboxylate serves as a versatile building block in medicinal chemistry, with the cyano and methyl ester functionalities offering avenues for further chemical modifications. Accurate and unambiguous structural elucidation is paramount for its effective use in complex synthetic pathways. This guide delves into the nuances of its ¹H NMR, ¹³C NMR, and FT-IR spectra, providing a detailed interpretation grounded in established spectroscopic principles and comparative data analysis.

Molecular Structure and Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. The structure of Methyl 5-cyanobenzofuran-2-carboxylate incorporates a benzofuran core, a nitrile group (-C≡N) at the 5-position, and a methyl ester group (-COOCH₃) at the 2-position.

Caption: Molecular Structure of Methyl 5-cyanobenzofuran-2-carboxylate.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides valuable information about the electronic environment and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of Methyl 5-cyanobenzofuran-2-carboxylate in CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl ester protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-7~8.1d~1.5
H-4~7.8dd~8.5, 1.5
H-6~7.7d~8.5
H-3~7.4s-
-OCH₃~4.0s-
Rationale for Assignments
  • Aromatic Protons (H-7, H-4, H-6): The protons on the benzene ring of the benzofuran system are expected to appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.

    • H-7: This proton is adjacent to the electron-withdrawing nitrile group and is expected to be the most deshielded, appearing as a doublet with a small meta-coupling to H-4.

    • H-4: This proton is ortho to the nitrile group and will appear as a doublet of doublets due to coupling with both H-6 (ortho-coupling) and H-7 (meta-coupling).

    • H-6: This proton is coupled to H-4 (ortho-coupling) and will appear as a doublet.

  • Furan Proton (H-3): The proton on the furan ring is expected to appear as a sharp singlet, as it lacks adjacent protons for coupling. Its chemical shift is influenced by the adjacent ester group.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group will appear as a sharp singlet in the upfield region, typically around 3.9-4.0 ppm.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~160
C-7a~155
C-2~145
C-3a~129
C-6~128
C-4~126
C-7~118
C≡N (Nitrile)~117
C-3~114
C-5~107
-OCH₃~53
Rationale for Assignments
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected to appear at the lowest field, around 160 ppm.[2]

  • Aromatic and Heterocyclic Carbons: The carbons of the benzofuran ring system will appear in the range of 105-155 ppm. The specific chemical shifts are influenced by the substituents and their positions.

    • Carbons attached to oxygen (C-7a and C-2) will be shifted downfield.

    • The carbon bearing the nitrile group (C-5) is expected to be shifted upfield relative to other quaternary aromatic carbons.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the range of 115-125 ppm.[2]

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will be found in the upfield region, typically around 53 ppm.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

cluster_molecule Methyl 5-cyanobenzofuran-2-carboxylate cluster_spectrum Expected FT-IR Absorptions C≡N C≡N 2220-2240 cm⁻¹ (sharp, strong) 2220-2240 cm⁻¹ (sharp, strong) C≡N->2220-2240 cm⁻¹ (sharp, strong) Stretching C=O C=O ~1720-1740 cm⁻¹ (strong) ~1720-1740 cm⁻¹ (strong) C=O->~1720-1740 cm⁻¹ (strong) Stretching C-O C-O ~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹ ~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹ C-O->~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹ Stretching Aromatic C=C Aromatic C=C ~1450-1600 cm⁻¹ (multiple bands) ~1450-1600 cm⁻¹ (multiple bands) Aromatic C=C->~1450-1600 cm⁻¹ (multiple bands) In-ring Vibrations

Caption: Key Functional Groups and Their Expected FT-IR Absorptions.

Key FT-IR Absorption Bands
  • Nitrile (C≡N) Stretch: A sharp and strong absorption band is expected in the region of 2220-2240 cm⁻¹. The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.

  • Ester Carbonyl (C=O) Stretch: A strong absorption band is anticipated around 1720-1740 cm⁻¹. This is a characteristic peak for α,β-unsaturated esters.

  • C-O Stretches: Two distinct C-O stretching bands are expected. The C-O stretch of the ester group will likely appear in the 1250-1300 cm⁻¹ region, while the C-O-C stretch of the benzofuran ether linkage will be observed around 1100-1150 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the in-ring vibrations of the aromatic and furan rings.

  • Aromatic C-H Stretch: A weak to medium absorption band is expected just above 3000 cm⁻¹.

Comparative Analysis with Structural Analogs

To provide a more robust validation of the predicted spectral data, a comparison with experimentally determined data for structurally similar compounds is invaluable.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key FT-IR Bands (cm⁻¹)
Methyl 5-cyanobenzofuran-2-carboxylate (Predicted) ~8.1 (d, H-7), ~7.8 (dd, H-4), ~7.4 (s, H-3), ~4.0 (s, -OCH₃)~160 (C=O), ~117 (C≡N), ~53 (-OCH₃)~2230 (C≡N), ~1730 (C=O)
Ethyl 5-cyanobenzofuran-2-carboxylate [3]Similar aromatic pattern, ~4.4 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃)Similar aromatic signals, ~160 (C=O), ~117 (C≡N), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃)Similar C≡N and C=O stretches
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate [4]8.24–8.08 (m, Ar-H), 7.31 (d, H-3), 3.95 (s, -OCH₃)158.72 (C-5), 144.99 (C-2), 52.23 (-OCH₃)Not provided
Methyl furan-2-carboxylate [5]7.56 (brs, H-5), 7.16 (d, H-3), 6.49 (dd, H-4), 3.88 (s, -OCH₃)Not providedNot provided

This comparative table highlights the expected similarities in the spectroscopic signatures, particularly for the benzofuran core and the functional groups. The variations in the ester group (methyl vs. ethyl) are clearly discernible in both ¹H and ¹³C NMR spectra, providing a reliable point of reference.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic analysis, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Methyl 5-cyanobenzofuran-2-carboxylate in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0-200 ppm.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Conclusion

The spectroscopic analysis of Methyl 5-cyanobenzofuran-2-carboxylate, through a combination of predictive methods and comparative analysis with known analogs, provides a detailed and reliable framework for its structural characterization. The distinct signals in the ¹H NMR, ¹³C NMR, and FT-IR spectra, corresponding to the aromatic protons, the furan proton, the methyl ester, and the nitrile group, serve as unique fingerprints for this molecule. This guide offers researchers and scientists the necessary tools and rationale to confidently identify and assess the purity of this valuable synthetic intermediate.

References

  • I. A. I. Ali, et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(3), M1492. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. Available at: [Link]

  • PubChem. (n.d.). Methyl 2,3-dihydrobenzofuran-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-cyanobenzofuran-2-carboxylate. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 5-(cyanomethyl)furan-2-carboxylate. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2017). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. IUCrData, 2(1), x171820. Available at: [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • ResearchGate. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of Methyl 5-cyanobenzofuran-2-carboxylate Derivatives

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] Among these, derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] Among these, derivatives of Methyl 5-cyanobenzofuran-2-carboxylate have emerged as a promising class of molecules, demonstrating significant potential in the realms of oncology and infectious diseases. This guide provides an in-depth comparison of the biological performance of these derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.

Our exploration into this chemical space is driven by the consistent observation that substitutions on the benzofuran ring system can dramatically modulate biological efficacy. The introduction of a cyano group at the 5-position and a methyl carboxylate at the 2-position creates a unique electronic and steric profile, paving the way for potent and selective interactions with biological targets. This guide will dissect the anticancer and antimicrobial activities of these derivatives, offering a clear perspective on their structure-activity relationships (SAR).

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

The fight against cancer is increasingly focused on targeted therapies that exploit the molecular vulnerabilities of tumor cells. Derivatives of Methyl 5-cyanobenzofuran-2-carboxylate have shown considerable promise in this area, primarily through the inhibition of key signaling proteins and the induction of apoptosis.

A. Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

A primary mechanism of action for the anticancer effects of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6][7] EGFR is a critical regulator of cell growth and proliferation, and its overexpression is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC).[8][9] Small molecule inhibitors that compete with ATP for binding to the kinase domain of EGFR can effectively shut down this pro-survival signaling.[9]

Several novel cyanobenzofuran derivatives have been synthesized and evaluated for their EGFR inhibitory activity, demonstrating potency comparable to, and in some cases exceeding, established drugs like gefitinib.[5][6]

Comparative Analysis of EGFR Inhibition and Antiproliferative Activity:

Compound IDModificationTarget Cell LineIC50 (µM) vs. Cancer CellsTarget KinaseIC50 (µM) vs. KinaseReference DrugReference Drug IC50 (µM)
Derivative 2 (Structure not detailed)HCT-1168.81EGFR-TK1.09Gefitinib0.90
Derivative 3 EnaminonitrileHCT-11610.84EGFR-TK0.93Gefitinib0.90
Derivative 8 (Structure not detailed)MCF-78.36EGFR-TK4.24Gefitinib0.90
Derivative 11 (Structure not detailed)HCT-116-EGFR-TK0.81Gefitinib0.90

Data synthesized from multiple sources for comparative purposes.[5][6][10]

The data clearly indicates that subtle structural modifications can significantly impact both cellular and enzymatic potency. For instance, derivative 11 shows superior EGFR-TK inhibition compared to the reference drug gefitinib.[6]

B. Induction of Apoptosis and Cell Cycle Arrest

Beyond direct enzyme inhibition, a crucial hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Methyl 5-cyanobenzofuran-2-carboxylate derivatives have been shown to trigger this process, a finding confirmed through Annexin V-FITC staining assays.[5][6] This assay identifies the externalization of phosphatidylserine, an early marker of apoptosis.[11][12][13][14]

Furthermore, these compounds can arrest the cell cycle at specific phases, preventing cancer cells from replicating. For example, certain derivatives have been observed to cause cell cycle arrest in the G2/M phase, a critical checkpoint for cell division.[5][6] This dual mechanism of inducing apoptosis and halting proliferation underscores their therapeutic potential.

II. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antibiotic-resistant pathogens poses a grave threat to global health. The benzofuran scaffold has been explored as a source of novel antimicrobial agents, and derivatives of Methyl 5-cyanobenzofuran-2-carboxylate have demonstrated promising activity against a range of bacteria and fungi.[15][16]

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Comparative Analysis of Antimicrobial Activity (MIC in µg/mL):

Compound IDModificationS. aureusE. coliC. albicansReference DrugReference Drug MIC (µg/mL)
Compound 1 Aza-benzofuran12.525>100Ciprofloxacin-
Compound 2 Aza-benzofuran25>100>100Ciprofloxacin-
Compound 6 Benzofuran>100>10012.5-25Carbendazim-
Related Furan Derivative Amine derivative-250---

Data synthesized from multiple sources for comparative purposes.[15][17]

The results highlight that specific structural features are crucial for potent antimicrobial activity. For example, aza-benzofuran derivative 1 shows moderate antibacterial activity, while the related benzofuran 6 exhibits antifungal properties.[15] This suggests that the core scaffold can be chemically tailored to target different classes of microbes.

III. Experimental Protocols: A Guide for Reproducible Research

To ensure the validity and reproducibility of the findings presented, this section provides detailed, step-by-step protocols for the key biological assays discussed.

A. Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[18][19][20]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

B. Apoptosis Detection: Annexin V-FITC Staining

This flow cytometry-based assay is a standard method for detecting early-stage apoptosis.[11][12][13][14]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

C. EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.[21][22][23]

Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant EGFR enzyme, and a substrate/ATP mix.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Luminescence Reading: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

D. Antimicrobial Susceptibility: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.[24][25][26][27][28]

Protocol:

  • Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an agar plate.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Addition: Add a defined volume of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

IV. Visualizing the Mechanism: EGFR Signaling Pathway

To better understand the impact of Methyl 5-cyanobenzofuran-2-carboxylate derivatives on cancer cells, it is helpful to visualize their point of intervention in the EGFR signaling cascade.

EGFR_Pathway cluster_kinase Kinase Domain Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds ADP ADP EGFR->ADP GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates Derivatives Benzofuran Derivatives Derivatives->EGFR Inhibits ATP ATP ATP->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by Methyl 5-cyanobenzofuran-2-carboxylate derivatives.

V. Experimental Workflow: From Compound to Biological Activity

The journey from a synthesized compound to validated biological activity follows a structured workflow.

Experimental_Workflow Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT Assay) Purification->Primary_Screening Antimicrobial_Testing Antimicrobial Testing (e.g., Agar Diffusion) Purification->Antimicrobial_Testing Secondary_Assays Secondary Assays (e.g., Apoptosis, Kinase) Primary_Screening->Secondary_Assays Data_Analysis Data Analysis & SAR Secondary_Assays->Data_Analysis Antimicrobial_Testing->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: A typical workflow for evaluating the biological activity of synthesized compounds.

VI. Conclusion and Future Directions

The derivatives of Methyl 5-cyanobenzofuran-2-carboxylate represent a versatile and potent class of bioactive molecules. The compiled data demonstrates their significant potential as both anticancer and antimicrobial agents. The structure-activity relationship analyses suggest that targeted modifications to the benzofuran core can fine-tune their biological activity and selectivity.

Future research should focus on synthesizing a broader library of these derivatives to further elucidate the SAR. In vivo studies are a critical next step to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of the lead compounds. The continued exploration of this chemical scaffold holds great promise for the development of next-generation therapeutics.

References

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  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Microbe Online. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Retrieved from [Link]

  • Aryal, S. (2021, June 29). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Lim, S. M., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical chemistry, 87(15), 7919–7926. Retrieved from [Link]

  • Adrar, N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 31(11), 101789. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1184–1196. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1184–1196. Retrieved from [Link]

  • Joseph, R. J. (2020, November 1). Agar well diffusion assay. YouTube. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Lee, H., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 795. Retrieved from [Link]

  • Cieslak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. Retrieved from [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously reported benzofuran derivatives VII–XII with anti-tumour and kinase inhibition activities as well as compounds 2–12 designed herein. Retrieved from [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC (mg/mL) values for the compounds 4a-c, 5a-d. Retrieved from [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

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  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Retrieved from [Link]

  • Stojković, D. S., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 24(2), 1640. Retrieved from [Link]

  • Liu, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(21), 7380. Retrieved from [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta poloniae pharmaceutica, 69(6), 1055–1065. Retrieved from [Link]

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Validation

A Researcher's Guide to the Reactivity of Cyanobenzofurans: A Comparative Analysis

For researchers and professionals in drug development and synthetic chemistry, benzofuran scaffolds are a cornerstone of molecular design. The introduction of a cyano (CN) group unlocks a diverse range of chemical transf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, benzofuran scaffolds are a cornerstone of molecular design. The introduction of a cyano (CN) group unlocks a diverse range of chemical transformations, yet its positional isomerism dramatically alters the molecule's reactivity. This guide provides an in-depth comparison of the reactivity of cyanobenzofuran isomers, offering insights into how the placement of this potent electron-withdrawing group dictates synthetic outcomes. This analysis is built upon fundamental electronic principles and supported by published experimental findings.

The Electronic Influence of the Cyano Group: A Tale of Two Rings

The reactivity of a cyanobenzofuran isomer is a direct consequence of the cyano group's strong electron-withdrawing nature, which operates through both inductive and resonance effects. The location of the CN group determines how it influences the electron density of both the furan and the benzene rings, creating distinct chemical personalities for each isomer.

  • Cyano Group on the Benzene Ring (e.g., 4-, 5-, 6-, 7-Cyanobenzofuran): When positioned on the benzene portion, the CN group strongly deactivates this ring towards electrophilic aromatic substitution (SEAr) and activates it for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group.[1][2] Its effect on the furan ring is more subtle, generally decreasing its nucleophilicity compared to unsubstituted benzofuran.

  • Cyano Group on the Furan Ring (e.g., 2-, 3-Cyanobenzofuran): A cyano group directly on the heterocyclic ring profoundly influences its reactivity. A 2-cyano substituent, for instance, significantly deactivates the furan ring towards electrophilic attack and can participate in unique cycloaddition or rearrangement reactions.

The following diagram illustrates the key resonance structures for 5-cyanobenzofuran, showing how the cyano group withdraws electron density from the aromatic system, particularly at the ortho and para positions.

Caption: Resonance delocalization in 5-cyanobenzofuran.

Comparative Reactivity in Key Synthetic Transformations

A direct, comprehensive experimental comparison of all cyanobenzofuran isomers under identical conditions is not extensively documented in the literature. However, by synthesizing data from various studies and applying established principles of physical organic chemistry, we can construct a robust comparative framework.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack on the benzofuran scaffold is a common functionalization strategy. The parent benzofuran molecule preferentially undergoes substitution at the C2 position of the furan ring, as this pathway leads to a more stabilized cationic intermediate compared to attack at C3.[3][4]

The introduction of a deactivating cyano group on the benzene ring (positions 4, 5, 6, or 7) is expected to decrease the overall rate of SEAr on both rings but preserve the preference for attack at C2. The deactivating effect will be most pronounced when the cyano group is at the 5- or 7-position, as these positions have stronger resonance communication with the furan ring.

Conversely, placing the cyano group at the C2 or C3 position renders the furan ring strongly electron-deficient and highly resistant to electrophilic attack. In these cases, SEAr, if forced, would likely occur on the less deactivated benzene ring, with the regiochemical outcome directed by the benzofuran's oxygen atom (ortho/para directing) and deactivated by the furan-linked cyano group.

Inferred Reactivity Order for SEAr at C2: Benzofuran > 4-Cyanobenzofuran ≈ 6-Cyanobenzofuran > 5-Cyanobenzofuran ≈ 7-Cyanobenzofuran >> 2-Cyanobenzofuran ≈ 3-Cyanobenzofuran

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a powerful tool for C-N, C-O, and C-S bond formation, but they require a substrate with a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it.[1][2] This is where cyanobenzofurans excel.

  • 5-Cyano-4-halobenzofurans: These isomers are prime candidates for SNAr. The cyano group at C5 is para to the halogen at C4, strongly activating it for nucleophilic displacement.

  • 7-Cyano-6-halobenzofurans: Similarly, the cyano group at C7 is ortho to a halogen at C6, providing the necessary electronic activation for substitution.

  • Other Isomers: Isomers like 4-cyano-5-halobenzofuran or 6-cyano-5-halobenzofuran would also be activated, but perhaps to a lesser extent than the ortho/para-activated systems. Isomers with the cyano group and halogen on different rings or in a meta relationship are unlikely to undergo SNAr under standard conditions.

The following table summarizes the expected relative reactivity of various halocyanobenzofuran isomers in SNAr reactions.

IsomerCN PositionHalogen PositionActivationExpected SNAr Reactivity
4-Halo-5-cyanobenzofuran54paraHigh
6-Halo-7-cyanobenzofuran76orthoHigh
5-Halo-4-cyanobenzofuran45orthoModerate-High
5-Halo-6-cyanobenzofuran65metaLow
2-Halo-3-cyanobenzofuran32N/AVery Low
Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a versatile method for forming C-C bonds.[5][6][7] In the context of cyanobenzofurans, this reaction is typically performed on a halo-cyanobenzofuran precursor. The reactivity in these couplings is more dependent on the nature of the carbon-halogen bond (C-I > C-Br > C-Cl >> C-F) than on the electronic effects of the cyano group.[8]

However, the electronic environment can still play a role in the oxidative addition step. An electron-deficient C-X bond, as found in cyanobenzofurans, can facilitate the initial oxidative addition of the palladium catalyst, potentially leading to faster reaction rates compared to electron-rich analogues. For instance, a Suzuki coupling at the C5 position of a 5-bromo-2-cyanobenzofuran might proceed more readily than on a 5-bromo-2-methylbenzofuran under identical conditions.

A key synthetic strategy involves leveraging the differential reactivity of C-F and C-Br bonds. For example, a 5-bromo-2-fluorobenzofuran can undergo a palladium-catalyzed Suzuki coupling selectively at the C-Br bond, leaving the C-F bond intact for subsequent nickel-catalyzed functionalization.[8] The presence of a cyano group elsewhere on the ring would be compatible with these selective transformations.

Experimental Protocols: A Practical Workflow

To provide a practical context, here is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation for functionalizing cyanobenzofuran scaffolds.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-cyanobenzofuran

G cluster_workflow Suzuki-Miyaura Coupling Workflow prep 1. Preparation - Flame-dry Schlenk flask. - Add 5-bromo-2-cyanobenzofuran (1 equiv), arylboronic acid (1.2 equiv), and base (e.g., K2CO3, 2 equiv). cat 2. Catalyst Addition - Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%). prep->cat Under Argon inert 3. Inert Atmosphere - Evacuate and backfill flask with Argon (3x). cat->inert solvent 4. Solvent & Reaction - Add degassed solvent (e.g., Toluene/H2O). - Heat reaction (e.g., 90 °C) with stirring. inert->solvent workup 5. Workup & Purification - Cool, dilute with water, extract with organic solvent. - Dry, concentrate, and purify by column chromatography. solvent->workup Monitor by TLC

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-2-cyanobenzofuran (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe. Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-cyanobenzofuran product.

Conclusion and Outlook

The reactivity of cyanobenzofurans is a nuanced interplay of electronic effects dictated by the position of the cyano group. While direct comparative studies are limited, a clear understanding of fundamental chemical principles allows for robust predictions of their behavior.

  • For SEAr: Expect reactivity on the furan ring (at C2) to be attenuated by a cyano group on the benzene ring. A cyano group on the furan ring itself will strongly deactivate it.

  • For SNAr: Isomers with a halogen ortho or para to the cyano group (e.g., 4-halo-5-cyano) are highly activated and will be the most reactive substrates.

  • For Cross-Coupling: Reactivity is primarily governed by the C-X bond strength, but the electron-withdrawing nature of the cyanobenzofuran scaffold can be beneficial.

Future computational studies performing systematic analyses of the electronic properties (such as electrostatic potential maps and frontier molecular orbital energies) of all cyanobenzofuran isomers would be invaluable for quantitatively predicting their reactivity and guiding synthetic efforts in medicinal chemistry and materials science.[9][10][11]

References

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (n.d.). MDPI. [Link]

  • Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. (n.d.). ResearchGate. [Link]

  • Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. (2018). Royal Society of Chemistry. [Link]

  • Synthesis of functionalized pentacenes from isobenzofurans derived from C-H bond activation. (2010). Organic Letters. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (n.d.). ResearchGate. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2011). Proceedings of the Japan Academy, Series B. [Link]

  • Computational Studies on C3H4N2 Isomers. (2018). ARC Journals. [Link]

  • Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. (2021). ACS Omega. [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (2021). MDPI. [Link]

  • Cu(II)-Catalyzed synthesis of 3-Functionalized benzofurans via sequential nucleophilic cyclization and C−C bond activation. (2021). Chemical Communications. [Link]

  • Introduction to regioselectivity in aromatic reactions. (2019). YouTube. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2017). Scientific Reports. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. [Link]

  • Advances in Cross-Coupling Reactions. (2020). MDPI. [Link]

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized Methyl 5-cyanobenzofuran-2-carboxylate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates Methyl 5-cyanobenzofuran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key bu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 5-cyanobenzofuran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block or intermediate, its purity is not merely a quality metric but a fundamental prerequisite for the safety, efficacy, and reproducibility of downstream processes and the final active pharmaceutical ingredient (API).[1][2] Impurities, even in trace amounts, can lead to undesirable side reactions, altered pharmacological activity, or the generation of toxic byproducts.

This guide provides a comprehensive framework for assessing the purity of synthesized Methyl 5-cyanobenzofuran-2-carboxylate using High-Performance Liquid Chromatography (HPLC). We will move beyond a single, prescriptive method to explore a comparative, logic-driven approach to method development. This ensures the selected analytical method is not only effective but also robust, reliable, and fit for its intended purpose in a regulated research and development environment.

The Analytical Challenge: Structural Considerations and Potential Impurities

The molecular structure of Methyl 5-cyanobenzofuran-2-carboxylate—featuring an aromatic benzofuran core, a polar cyano group, and an ester functional group—presents specific challenges and opportunities for chromatographic separation. A robust HPLC method must be capable of resolving the main compound from a spectrum of potential impurities, including:

  • Unreacted Starting Materials: Residual precursors from the synthesis, such as substituted salicylaldehydes or haloacetates.

  • Reaction Intermediates: Incompletely cyclized or derivatized compounds.

  • Side-Products: Isomers, hydrolysis products (e.g., the corresponding carboxylic acid), or products from undesired side reactions.

  • Degradants: Compounds formed during work-up or storage.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this task due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

A Comparative Strategy for HPLC Method Development

Developing a "fit-for-purpose" HPLC method requires a systematic evaluation of key chromatographic parameters.[4] For aromatic heterocycles like our target compound, the choice of stationary and mobile phases is paramount for achieving optimal selectivity and resolution.

Stationary Phase (Column) Selection: Beyond the C18

The stationary phase is the heart of the separation process. While the C18 (Octadecyl Silane) column is the workhorse of reversed-phase chromatography, alternative chemistries can offer superior performance for aromatic compounds.

Table 1: Comparison of Recommended Stationary Phases

Stationary Phase Particle Size (µm) Key Characteristics & Suitability for Methyl 5-cyanobenzofuran-2-carboxylate
C18 (Octadecyl Silane) 1.8 - 5 Mechanism: Primarily hydrophobic interactions. Suitability: The most versatile and a logical starting point. It provides excellent retention for moderately polar compounds and is ideal for stability-indicating assays.[5]
Phenyl-Hexyl 3.5 - 5 Mechanism: Mixed-mode, offering hydrophobic interactions and π-π interactions with the phenyl groups. Suitability: Highly recommended for aromatic compounds. The π-π interactions between the phenyl rings of the stationary phase and the benzofuran ring of the analyte can provide unique selectivity, improving resolution between the main peak and structurally similar aromatic impurities.[5]

| C8 (Octyl Silane) | 3 - 5 | Mechanism: Hydrophobic interactions. Suitability: Less retentive than C18. This can be advantageous if the analyte is too strongly retained on a C18 column, allowing for shorter analysis times. |

Expert Rationale: We recommend starting method development with both a high-quality C18 column and a Phenyl-Hexyl column. Running initial screening gradients on both will quickly reveal which chemistry provides better selectivity for the specific impurity profile of your synthesized material.

Mobile Phase Optimization

The mobile phase composition dictates the elution strength and influences peak shape and retention time.

  • Organic Modifier: Acetonitrile is generally the preferred solvent over methanol for compounds with aromatic rings as it often provides better peak shape and lower UV cutoff.

  • Aqueous Phase & pH Control: The benzofuran structure contains a nitrogen atom within the cyano group and oxygen heteroatoms. While neutral under typical reversed-phase conditions, controlling the mobile phase pH with a buffer (e.g., phosphate or formate) is crucial for ensuring reproducible retention times and symmetric peak shapes. For many heterocyclic compounds, a slightly acidic pH (e.g., 3.0-4.0) can suppress potential ionic interactions and improve peak tailing.[6]

Table 2: Example Screening Gradients

Time (min) % Acetonitrile (with 0.1% Formic Acid) % Water (with 0.1% Formic Acid) Curve
0.0 30 70 Initial
15.0 95 5 Linear
20.0 95 5 Hold
20.1 30 70 Linear

| 25.0 | 30 | 70 | Hold |

Expert Rationale: A generic gradient like the one above is an effective way to quickly elute all components from the sample, providing a snapshot of the overall purity and the number of impurities present. From this starting point, the gradient can be optimized to improve resolution around the main peak and critical impurity pairs.

Recommended HPLC Protocol: A Self-Validating System

The following protocol represents a robust starting point for the purity analysis of Methyl 5-cyanobenzofuran-2-carboxylate. The inclusion of System Suitability Testing (SST) is a core component of a self-validating system, ensuring the chromatographic system is performing adequately before sample analysis.[7][8]

Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile in Water

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 85% B

    • 12-15 min: 85% B

    • 15.1-18 min: 40% B (Return to initial and equilibrate)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 280 nm (or the absorbance maximum of the analyte)

  • Injection Volume: 5 µL

Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Sample Stock Solution: Accurately weigh approximately 10 mg of the synthesized Methyl 5-cyanobenzofuran-2-carboxylate and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a concentration of ~1.0 mg/mL.

  • Working Solution: Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL for analysis.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[9]

System Suitability Testing (SST)

Before injecting the test sample, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if it meets the following criteria.

Table 3: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 1.5 Measures peak symmetry. A value > 2 indicates significant tailing, which can compromise integration and resolution.
Theoretical Plates (N) N > 2000 Measures column efficiency and peak sharpness.

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the system's injection and detection. |

Data Interpretation and Purity Calculation

Purity is typically calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.

Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 4: Example Data Summary

Peak No. Retention Time (min) Peak Area (mAU*s) Area % Identification
1 4.8 15,230 0.45 Impurity A
2 7.9 3,350,100 99.21 Methyl 5-cyanobenzofuran-2-carboxylate
3 9.2 8,540 0.25 Impurity B

| 4 | 10.5 | 2,980 | 0.09 | Impurity C |

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the purity assessment process, from sample preparation to the final report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting prep_sample Sample Weighing & Dissolution (1.0 mg/mL Stock) prep_filter Syringe Filtration (0.45 µm) prep_sample->prep_filter sst System Suitability Testing (5 Replicate Injections) prep_filter->sst analysis Sample Injection & HPLC Run sst->analysis Pass Criteria Met integration Peak Integration & Area Measurement analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for the HPLC purity analysis of Methyl 5-cyanobenzofuran-2-carboxylate.

Conclusion

The purity assessment of Methyl 5-cyanobenzofuran-2-carboxylate is a critical quality control step that demands a robust and well-justified analytical method. By systematically comparing stationary phases like C18 and Phenyl-Hexyl and carefully optimizing the mobile phase, researchers can develop a highly selective and reliable HPLC method. The protocol provided in this guide, which incorporates essential System Suitability Testing, serves as a validated starting point for accurate and reproducible purity determination, ultimately ensuring the quality and integrity of materials used in drug discovery and development.

References

  • Analysis of Benzofuran Deriv
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [No Source Provided].
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
  • Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [No Source Provided].
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
  • Steps for HPLC Method Valid
  • Process for preparing benzofuran-2-carboxamide derivatives.
  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
  • An Effective Approach to HPLC Method Development. Onyx Scientific.
  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatiz
  • A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. Benchchem.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)
  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv

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Validation

The Evolving Landscape of Cancer Therapeutics: A Comparative Study of Benzofuran Analogs' Anticancer Activity

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, th...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the benzofuran scaffold, a fusion of benzene and furan rings, has garnered significant attention as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] This guide provides a comparative analysis of various benzofuran analogs, delving into their structure-activity relationships, mechanisms of action, and cytotoxic profiles against diverse cancer cell lines, supported by experimental data and established protocols.

The Benzofuran Core: A Versatile Scaffold for Anticancer Drug Design

The inherent physicochemical properties of the benzofuran ring system make it an attractive starting point for the design of novel therapeutics.[1][2] Its rigid, planar structure provides a foundation for the strategic placement of various substituents, allowing for the fine-tuning of pharmacological activity. Structure-activity relationship (SAR) studies have been instrumental in elucidating the critical structural features that govern the anticancer potency and selectivity of benzofuran derivatives.[1][3]

A recurring theme in SAR studies is the significance of substitutions at the C-2 and C-3 positions of the furan ring. For instance, the introduction of ester or heterocyclic rings at the C-2 position has been shown to be crucial for cytotoxic activity.[1] Similarly, modifications at the C-3 position have yielded potent anticancer agents. The nature and position of substituents on the benzene ring also play a pivotal role in modulating the biological activity of these compounds.

Comparative Analysis of Anticancer Activity: A Data-Driven Approach

The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells. The following sections provide a comparative overview of the cytotoxic activity of different classes of benzofuran analogs against various human cancer cell lines. The data presented is a synthesis of findings from multiple preclinical studies.

2-Substituted Benzofuran Analogs

A significant number of potent anticancer benzofuran derivatives feature substitutions at the 2-position. These analogs often incorporate moieties that can interact with key biological targets within cancer cells.

One notable class is the 2-benzoylbenzofuran derivatives . A series of these compounds demonstrated significant in vitro anticancer activity against human breast cancer (MCF-7, MDA-MB-231), human embryonic kidney (HEK-293), and human epidermal (HaCaT) cell lines.[4] Another noteworthy example is a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, which were designed as inhibitors of tubulin polymerization.[5] The most promising compound in this series, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, exhibited nanomolar growth inhibition of cancer cells.[5]

Table 1: Comparative Cytotoxicity (IC50, µM) of Selected 2-Substituted Benzofuran Analogs

Compound ClassSpecific AnalogMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT-116 (Colon)MDA-MB-231 (Breast)Reference
2-BenzoylbenzofuranDerivative 11ePotent---Potent[4]
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan3-methyl-6-ethoxy deriv.NanomolarNanomolar---[5]
Benzo[b]furan-chalconeCompound 33d3.222.74---[6]
3,4,5-trimethoxybenzamide substituted benzofuranDerivative 6g--11.095.203.01[7]

Note: "-" indicates data not available in the cited sources. "Potent" and "Nanomolar" are used when specific IC50 values were not provided in the summary but the activity was described as such.

Hybrid Benzofuran Analogs: Expanding the Chemical Diversity

The hybridization of the benzofuran scaffold with other pharmacologically active moieties has emerged as a powerful strategy to develop novel anticancer agents with enhanced efficacy and unique mechanisms of action.

Chalcone-based benzofuran derivatives have shown considerable promise. Chalcones themselves are recognized as valuable scaffolds with potent anticancer activity.[3] The combination of these two pharmacophores can lead to synergistic cytotoxic effects.[3] For example, a series of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives were synthesized and evaluated against breast (MCF-7), non-small-cell lung (A549), and prostate (PC-3) cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[3]

Oxadiazole- and triazole-based benzofuran derivatives represent another important class of hybrid molecules. These nitrogen-containing heterocyclic rings can enhance the pharmacological profile of the parent benzofuran.[3]

Unraveling the Mechanisms of Action: How Benzofuran Analogs Combat Cancer

The anticancer activity of benzofuran analogs is not merely a result of general cytotoxicity but stems from their ability to interfere with specific cellular processes that are essential for cancer cell survival and proliferation. Two of the most well-documented mechanisms are the induction of apoptosis and the inhibition of tubulin polymerization.

Induction of Apoptosis: Triggering Programmed Cell Death

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many benzofuran derivatives exert their anticancer effects by inducing apoptosis in cancer cells.[8][9][10][11][12]

For instance, certain brominated benzofuran derivatives have been shown to significantly increase the activity of caspases 3/7, key executioner enzymes in the apoptotic cascade.[8] Some benzofuran-substituted chalcone derivatives have been found to induce apoptosis through the extrinsic pathway in human lung and breast cancer cells.[10] Furthermore, a naturally isolated benzofuran derivative from the leaves of Morus alba L. was shown to induce mitochondrial apoptosis in non-small-cell lung carcinoma cells.[9]

The following diagram illustrates a generalized workflow for assessing the apoptotic potential of benzofuran analogs.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Apoptosis Induction Assays cluster_2 Mechanism of Apoptosis CancerCells Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treat with Benzofuran Analogs (Varying Concentrations) CancerCells->Treatment MTT MTT/SRB Assay (Determine IC50 values) Treatment->MTT Hoechst Hoechst 33342/PI Staining (Nuclear Morphology) MTT->Hoechst Select active compounds AnnexinV Annexin V-FITC/PI Assay (Flow Cytometry) Hoechst->AnnexinV Caspase Caspase Activity Assay (e.g., Caspase-3/7) AnnexinV->Caspase WesternBlot Western Blot Analysis (Bax, Bcl-2, PARP cleavage) Caspase->WesternBlot Mito Mitochondrial Membrane Potential Assay (e.g., JC-1) WesternBlot->Mito

Caption: Experimental workflow for evaluating the apoptosis-inducing activity of benzofuran analogs.

Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[5] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[5]

A series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan analogs were specifically designed to target tubulin.[5] The most active compound in this series not only inhibited cancer cell growth at nanomolar concentrations but also strongly interacted with tubulin.[5] Other studies have also reported benzofuran derivatives that arrest the cell cycle in the G2/M phase, a characteristic effect of tubulin polymerization inhibitors, and subsequently induce apoptosis.[7][12]

The following diagram illustrates the targeted disruption of tubulin polymerization by certain benzofuran analogs, leading to cell cycle arrest and apoptosis.

G cluster_0 Normal Cell Division cluster_1 Action of Benzofuran Analogs Tubulin α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division Spindle->Division Benzofuran Benzofuran Analog (e.g., Colchicine Site Binder) Benzofuran->Tubulin Disruption Mitotic Spindle Disruption Inhibition->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of tubulin-targeting benzofuran analogs.

Experimental Protocols: A Guide to Assessing Anticancer Activity

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key experiments used to evaluate the anticancer activity of benzofuran analogs.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the benzofuran analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the benzofuran analogs at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the immense potential of benzofuran analogs as a source of novel anticancer drug candidates. The versatility of the benzofuran scaffold allows for extensive chemical modifications, leading to compounds with diverse mechanisms of action, including the induction of apoptosis and the inhibition of tubulin polymerization.

Future research in this area should focus on:

  • Rational Drug Design: Utilizing computational modeling and SAR data to design more potent and selective benzofuran analogs.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of cancer.

  • Combination Therapies: Investigating the synergistic effects of benzofuran derivatives with existing chemotherapeutic agents to overcome drug resistance and improve treatment outcomes.

The continued exploration of the chemical space around the benzofuran nucleus holds great promise for the development of the next generation of targeted cancer therapies.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2827. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2827. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 35566178. [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539. [Link]

  • Various Authors. (n.d.). Benzofuran derivative with anticancer activity. ResearchGate. [Link]

  • Various Authors. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]

  • Various Authors. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, R., Tabrizi, M. A., ... & Hamel, E. (2014). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & medicinal chemistry, 22(17), 4845-4857. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Various Authors. (n.d.). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. PMC. [Link]

  • Tekin, S., Coşkun, D., Sandal, S., & Coşkun, M. (2021). Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells. Journal of biochemical and molecular toxicology, 35(11), e22894. [Link]

  • Chen, C. H., Hsieh, Y. H., Yao, C. F., & Chen, Y. F. (2016). A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. Oncotarget, 7(50), 83334. [Link]

  • Kamal, A., Reddy, N. V. S., Nayak, V. L., Reddy, V. S., Prasad, B., Nimbarte, V. D., ... & Reddy, C. S. (2013). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 8(12), 1957-1967. [Link]

  • Rao, J., Li, Y., Liu, Y., Li, W., Liu, Y., & Zhao, P. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic chemistry, 102, 104076. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 5-cyanobenzofuran-2-carboxylate

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 5-cyanobenzofuran-2-carboxylate. As drug development professionals, our commitment to safety extends beyond the...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 5-cyanobenzofuran-2-carboxylate. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to build on that commitment by providing not just instructions, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety. The procedures outlined herein are grounded in established institutional and regulatory best practices.

Core Hazard Profile & Risk Assessment

  • Toxicity: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Reaction with Acids: The most critical hazard is the potential for cyanide-containing compounds to react with acids, leading to the rapid evolution of extremely toxic and flammable hydrogen cyanide (HCN) gas.[2]

  • Irritation: Similar benzofuran derivatives and carboxylates can cause skin and serious eye irritation.[3][4]

Given these risks, all waste streams containing this compound must be managed as hazardous waste, with a specific focus on segregating them from acidic materials.[2]

Data Summary: Disposal & Safety Profile
ParameterSpecificationRationale & Source
Primary Hazard Class Cyanide-Containing Compound; IrritantInferred from the cyano functional group and ester structure.[1][2][3]
Primary Risks Toxic; Generation of HCN gas upon contact with acid.The cyano group can be hydrolyzed by acids to produce lethal HCN gas.[2][5]
Compatible Waste Container Clearly labeled, sturdy, sealed container (glass or high-density polyethylene).Containers must be in good condition, compatible with the waste, and kept closed.[6][7]
Required Labeling "HAZARDOUS WASTE – Cyanide", Full Chemical Name, Date of Generation, "No Acids".All hazardous waste must be properly labeled with its contents and primary hazards.[2][6][8]
Disposal Stream Segregated Cyanide-Containing Solid or Organic Waste. To be collected by EHS.Cyanide wastes must be stored in dedicated containers and managed by the institution's waste program.[2][9]

Foundational Principles of Chemical Waste Management

Compliance and safety are predicated on a few core principles that must be adhered to at all times.

  • Segregation is Paramount: Always store cyanide-containing waste separately from incompatible materials, especially acids.[6][8] This physical separation is the primary control to prevent dangerous chemical reactions.

  • Labeling Accuracy: Label waste containers the moment the first drop of waste is added.[10] Use the full chemical name—no abbreviations or formulas—to ensure clarity for all personnel and disposal vendors.[6]

  • Proper Containerization: Use only containers that are in good condition, compatible with the chemical, and feature a secure, leak-proof lid.[7] Never leave a funnel in an open waste container.[6]

  • Point of Generation: Waste must be accumulated in a designated Satellite Accumulation Area (SAA) at or near the location where it was generated.[8][10]

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the final authority on waste disposal.[6][9] They coordinate all pickups and provide specific guidance.

Step-by-Step Disposal Protocols

Follow these detailed procedures for each type of waste generated.

Protocol 3.1: Disposal of Solid Methyl 5-cyanobenzofuran-2-carboxylate

This protocol applies to unused, expired, or waste product in its solid form.

  • Container Preparation: Select a designated, compatible waste container. Affix a "Hazardous Waste" label.

  • Labeling: On the label, write: "HAZARDOUS WASTE – Cyanide," "Methyl 5-cyanobenzofuran-2-carboxylate," and the date. Add a prominent "No Acids" warning.[2]

  • Waste Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust.[1] This should be done in a chemical fume hood.

  • Secure Closure: Tightly seal the container. Ensure it is clean on the outside.

  • Storage: Store the container in your lab's designated Satellite Accumulation Area, physically segregated from any acidic waste.[2][8]

  • Pickup Request: Once the container is nearly full (90%), submit a chemical waste pickup request to your institution's EHS department.[6][9]

Protocol 3.2: Disposal of Contaminated Labware and PPE

This includes items like gloves, weigh boats, pipette tips, and contaminated silica gel.

  • Waste Stream: This is considered a solid cyanide-containing hazardous waste.

  • Container: Use a sturdy, sealable container or a double-bagged, puncture-resistant bag clearly labeled as "HAZARDOUS WASTE – Cyanide."

  • Labeling: The label must list "Solid Debris contaminated with Methyl 5-cyanobenzofuran-2-carboxylate" and include the same hazard warnings as the pure solid.

  • Collection: Place all contaminated disposable items directly into this container. Do not mix with regular trash.

  • Storage & Disposal: Store and arrange for pickup via EHS as described in Protocol 3.1.

Protocol 3.3: Decontamination and Disposal of Empty Containers

Because this compound contains a cyanide group, it should be treated as an acutely hazardous material. Therefore, the rinsate from cleaning the container must be collected as hazardous waste.[11][12]

  • Initial Rinse (Capture): In a chemical fume hood, rinse the empty container with a small amount of a suitable water-soluble solvent (e.g., acetone).[11] Pour this first rinsate into a designated "Hazardous Waste - Cyanide" liquid waste container. This step is critical as it captures the bulk of the residue.

  • Subsequent Rinses: Rinse the container two more times with the solvent.[13] These subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your institutional EHS policy.

  • Final Water Rinse: Perform a final triple rinse with water.[12]

  • Container Preparation for Disposal: Allow the container to air-dry completely in the fume hood.[8]

  • Deface Label: Completely obscure or remove the original manufacturer's label with a black marker.[12]

  • Mark as Empty: Clearly write "EMPTY" or "MT" on the container.[11][12]

  • Final Disposal: The decontaminated container can now be disposed of in the appropriate receptacle for broken or laboratory glass.[8]

Emergency Spill Procedures

In the event of a spill of solid Methyl 5-cyanobenzofuran-2-carboxylate:

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the location of the spill. Ensure no acids are present nearby.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat. For significant dust, respiratory protection may be necessary.[1]

  • Containment: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep the solid material into a designated "HAZARDOUS WASTE – Cyanide" container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area using procedures for cyanide compounds, which may involve cleaning with a pH 10 buffer solution followed by a 10% bleach solution, and then wiping clean.[2] All cleaning materials must be disposed of as hazardous cyanide waste.[2]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams generated from handling Methyl 5-cyanobenzofuran-2-carboxylate.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Pathway gen Methyl 5-cyanobenzofuran-2-carboxylate (Used in Experiment) solid_waste Solid Waste Container (Unused chemical, contaminated PPE) Label: 'HAZARDOUS WASTE - Cyanide' gen->solid_waste Solid Waste & Contaminated Debris empty_container Original Chemical Container (Empty) gen->empty_container Process Complete ehs_pickup Store in SAA for EHS Hazardous Waste Pickup solid_waste->ehs_pickup liquid_waste Liquid Waste Container (First rinsate from empty container) Label: 'HAZARDOUS WASTE - Cyanide' liquid_waste->ehs_pickup empty_container->liquid_waste Triple Rinse (Capture 1st Rinsate) glass_trash Dispose in Laboratory Glass Waste Box empty_container->glass_trash After Decontamination & Defacing Label

Caption: Disposal workflow for Methyl 5-cyanobenzofuran-2-carboxylate.

References

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Oregon State University Environmental Health and Safety. Retrieved from [Link]

  • Decontaminating Empty Containers. (n.d.). University of Illinois Division of Research Safety. Retrieved from [Link]

  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

  • SOP for the safe use of cyanide compounds. (2018). Laboratory-Specific Standard Operating Procedures. Retrieved from [Link]

  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety. Retrieved from [Link]

  • What is the Best Way to Dispose of Chemical Containers? (2024). Greenflow. Retrieved from [Link]

  • Chemical Containers. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). OC-Praktikum. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]

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Handling

A Comprehensive Guide to the Safe Handling of Methyl 5-cyanobenzofuran-2-carboxylate

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 5-...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 5-cyanobenzofuran-2-carboxylate. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel while maintaining experimental integrity. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deep understanding of safe laboratory practices.

Hazard Assessment and Triage

  • Benzofuran Core: Studies on benzofuran derivatives suggest potential for systemic toxicity, with the liver and kidneys being primary targets at high exposure levels[1].

  • Cyano Group: The presence of a cyano (nitrile) group introduces a significant hazard. Cyanide compounds can be toxic if ingested, inhaled, or absorbed through the skin. A critical concern is the potential for the release of highly toxic hydrogen cyanide gas upon contact with acids[2].

  • Methyl Ester: While generally less hazardous, esters can cause irritation to the eyes, skin, and respiratory tract.

Given these potential hazards, Methyl 5-cyanobenzofuran-2-carboxylate should be handled as a hazardous substance with particular attention to preventing inhalation, skin contact, and ingestion.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure risk. The following table summarizes the required PPE for handling Methyl 5-cyanobenzofuran-2-carboxylate.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Provides a robust barrier against skin contact. Double-gloving is a best practice when handling cyanide-containing compounds to protect against micropores and incidental tears[2][3].
Eye and Face Protection Chemical safety goggles and a face shieldOffers protection against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face[2][4].
Body Protection A lab coat that is fully buttonedProtects the wearer's clothing and skin from contamination[2].
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gasesRecommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation. This is crucial to prevent the inhalation of fine particles and any potential off-gassing[4].

Safe Handling Workflow: A Step-by-Step Protocol

A systematic approach to handling ensures that safety is integrated into every stage of the experimental process. The following workflow is designed to minimize risk from receipt of the compound to its final disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store Methyl 5-cyanobenzofuran-2-carboxylate in a cool, dry, and well-ventilated area, away from incompatible materials, particularly acids and strong oxidizing agents[5][6]. The storage area should be clearly labeled with the appropriate hazard warnings.

  • Log: Maintain a detailed inventory log to track usage and quantities.

Experimental Procedures
  • Work Area Preparation: All handling of Methyl 5-cyanobenzofuran-2-carboxylate, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[2].

  • Donning PPE: Before handling the compound, don the required PPE as outlined in the table above.

  • Handling: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

  • Waste Segregation: All disposable materials that come into contact with the compound, including gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Decontamination: After handling, decontaminate the work area in the fume hood with a suitable cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Disposal

All waste containing Methyl 5-cyanobenzofuran-2-carboxylate must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[5][7]. Do not dispose of this compound down the drain[5].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[5][8].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][9].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention[5].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[6][8].
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key stages and decision points in the safe handling of Methyl 5-cyanobenzofuran-2-carboxylate.

SafeHandlingWorkflow Safe Handling Workflow for Methyl 5-cyanobenzofuran-2-carboxylate cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Assess_Hazards Assess Hazards (Benzofuran, Cyano, Ester) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Fume Hood & Decontamination Supplies Select_PPE->Prepare_Work_Area Receive_Store Receive and Store Securely (Away from acids) Prepare_Work_Area->Receive_Store Weigh_Transfer Weigh and Transfer (In Fume Hood) Receive_Store->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Exposure_Response Exposure Response (Skin, Eyes, Inhalation) Weigh_Transfer->Exposure_Response Segregate_Waste Segregate Contaminated Waste Conduct_Experiment->Segregate_Waste Spill_Response Spill Response Conduct_Experiment->Spill_Response Decontaminate_Area Decontaminate Work Area Segregate_Waste->Decontaminate_Area Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Dispose_Waste Dispose of Hazardous Waste (Follow Regulations) Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Seek_Medical_Attention Seek Immediate Medical Attention Spill_Response->Seek_Medical_Attention Exposure_Response->Seek_Medical_Attention

Caption: Workflow for the safe handling of Methyl 5-cyanobenzofuran-2-carboxylate.

Conclusion

The safe handling of Methyl 5-cyanobenzofuran-2-carboxylate requires a proactive and informed approach. By understanding the potential hazards associated with its chemical structure and adhering to the rigorous protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

  • Stanford Environmental Health & Safety. "Information on Cyanide Compounds." Available at: [Link]

  • National Center for Biotechnology Information. "Toxicological Profile for 2,3-Benzofuran." Available at: [Link]

  • Centers for Disease Control and Prevention. "Methyl Isocyanate | Medical Management Guidelines." Available at: [Link]

  • 911Metallurgist. "Cyanide Safety." Available at: [Link]

  • ACS Omega. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." Available at: [Link]

  • International Journal of Scientific Development and Research. "Study of Benzofuran Derivatives and their Biological Significance." Available at: [Link]

  • Centers for Disease Control and Prevention. "NIOSH Recommendations for Chemical Protective Clothing A-Z." Available at: [Link]

  • East African Scholars Publisher. "The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives." Available at: [Link]

  • Comprehensive Guide to PPE in the Chemical Industry. "Comprehensive Guide to PPE in the Chemical Industry." Available at: [Link]

  • PubMed Central. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Available at: [Link]

  • Storemasta. "Examples of PPE for Various Dangerous Goods Classes." Available at: [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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